1-Cyclopropyl-4-nitro-1H-pyrazole
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-cyclopropyl-4-nitropyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O2/c10-9(11)6-3-7-8(4-6)5-1-2-5/h3-5H,1-2H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTOMBOSUZBTHTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=C(C=N2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Synthesis of 1-Cyclopropyl-4-nitro-1H-pyrazole
The following technical guide details the synthesis of 1-Cyclopropyl-4-nitro-1H-pyrazole , a critical intermediate in the development of kinase inhibitors (e.g., JAK, LRRK2) and other pharmaceutical agents.
This guide prioritizes the Chan-Lam oxidative coupling as the primary industrial route due to its scalability and avoidance of high-energy nitration on strained rings.
Executive Summary
Target Molecule: this compound (CAS: 1006333-85-4) Primary Application: Intermediate for aminopyrazole-based kinase inhibitors (JAK, Pim, LRRK2). Synthetic Challenge: Direct nucleophilic substitution (SN2) on cyclopropyl halides is kinetically inhibited and energetically unfavorable. Therefore, metal-catalyzed cross-coupling (Chan-Lam) or de novo cyclization are the required pathways.
Retrosynthetic Analysis
The construction of the 1-cyclopropyl-4-nitropyrazole scaffold can be approached via two distinct disconnections. The C–N Disconnection (Route A) is currently the industry standard for medicinal chemistry due to the commercial availability of 4-nitropyrazole and cyclopropylboronic acid.
Figure 1: Retrosynthetic analysis favoring the Chan-Lam C-N coupling route.
Primary Route: Copper-Mediated Chan-Lam Coupling
This protocol utilizes a copper(II)-mediated oxidative cross-coupling between 4-nitropyrazole and cyclopropylboronic acid. Unlike palladium-catalyzed couplings, this reaction proceeds via a Cu(II)/Cu(III) catalytic cycle and typically requires an oxidative atmosphere or stoichiometric copper to drive the cycle, especially with electron-deficient azoles like 4-nitropyrazole.
Mechanistic Insight
The reaction follows the Chan-Evans-Lam mechanism. The critical step is the transmetallation of the cyclopropylboronic acid to the copper center, followed by coordination of the pyrazole nitrogen. Reductive elimination forms the C–N bond.
-
Why Stoichiometric Copper? While catalytic variants exist, large-scale preparations often employ stoichiometric Cu(OAc)2 to ensure high conversion rates and mitigate the slow kinetics associated with the electron-withdrawing nitro group on the pyrazole ring.
Figure 2: Simplified catalytic cycle for Cu-mediated Chan-Lam coupling.
Detailed Experimental Protocol
Scale: 50 g Batch (Based on verified patent literature [1, 2])
Reagents:
-
4-Nitropyrazole (50.0 g, 0.44 mol)
-
Cyclopropylboronic acid (76.0 g, 0.688 mol, 1.56 equiv)
-
Copper(II) acetate (80.0 g, 0.44 mol, 1.0 equiv)
-
2,2'-Bipyridine (69.0 g, 0.44 mol, 1.0 equiv)
-
Sodium carbonate (Na2CO3) (94.0 g, 0.88 mol, 2.0 equiv)
-
Solvent: 1,2-Dichloroethane (DCE) (1.0 L) or Dichloromethane (DCM)
Procedure:
-
Setup: To a 2 L reaction vessel equipped with a mechanical stirrer and a reflux condenser, charge 1,2-dichloroethane (1 L).
-
Reagent Addition: Add 4-nitropyrazole (50 g), cyclopropylboronic acid (76 g), and sodium carbonate (94 g).
-
Catalyst Introduction: Add Copper(II) acetate (80 g) and 2,2'-bipyridine (69 g). Note: The bipyridine ligand stabilizes the copper complex and promotes the coupling.
-
Reaction: Heat the mixture to 70 °C under an air atmosphere (or with an O2 balloon if using catalytic copper, but stoichiometric allows standard air). Stir vigorously for 4–16 hours. Monitor by LC-MS for the disappearance of 4-nitropyrazole.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite to remove inorganic salts and copper residues. Wash the pad with DCM.
-
Concentrate the filtrate under reduced pressure.
-
-
Purification:
-
The crude residue is typically a gum or oil.
-
Purify via flash column chromatography on silica gel (Eluent: Gradient of 0–40% Ethyl Acetate in Hexanes).
-
Yield: Expect 60–65% (approx. 40–45 g).
-
Critical Process Parameters (CPP)
| Parameter | Specification | Rationale |
| Temperature | 70 °C ± 5 °C | Promotes transmetallation without decomposing the boronic acid. |
| Stoichiometry | 1.5 eq Boronic Acid | Cyclopropylboronic acid is prone to protodeboronation; excess ensures completion. |
| Ligand | Bipyridine (1.0 eq) | Essential for stabilizing the Cu species in the non-polar solvent (DCE). |
| Atmosphere | Air / Oxidative | Required if catalytic turnover is desired; less critical if stoichiometric Cu is used. |
Analytical Characterization
Validation of the synthesized compound should be performed using 1H NMR and LC-MS.
Expected Data:
-
Appearance: Pale yellow solid or gum.
-
1H NMR (400 MHz, CDCl3):
- 8.35 (s, 1H, H-5) – Deshielded due to proximity to N-alkyl.
- 8.15 (s, 1H, H-3)
- 3.60 – 3.70 (m, 1H, N-CH of cyclopropyl)
- 1.20 – 1.40 (m, 4H, cyclopropyl CH2)
-
LC-MS: Calculated Mass [M+H]+ = 154.14.
Note: In 5-chloro-1-cyclopropyl-4-nitropyrazole analogs, the H-3 proton appears at 8.09 ppm [1]. Removal of the chlorine shifts the remaining protons slightly downfield.
Alternative Route: Nitration of 1-Cyclopropylpyrazole
If 1-cyclopropylpyrazole is available (commercially or via cyclization), nitration is a viable alternative.
Protocol Summary:
-
Dissolve 1-cyclopropylpyrazole in acetic anhydride.
-
Add fuming HNO3 dropwise at 0–5 °C (Exothermic!).
-
Stir at room temperature for 2 hours.
-
Pour into ice water, neutralize with NaHCO3, and extract with EtOAc.
-
Safety Warning: Nitration of azoles can be explosive. Temperature control is critical.
References
- Vertex Pharmaceuticals Inc.Pyrazol-4-yl-heterocyclyl-carboxamide compounds and methods of use. US Patent 8,614,206.
- Lynk Pharmaceuticals Co. Ltd.Substituted pyrazole compounds. Australian Patent AU2019399939B2.
- Qiao, J. X., et al.Macrocyclic factor XIa inhibitors. US Patent 10,273,236.
-
Kodepelly, S. R., & Wu, T. S. Chan-Lam coupling reactions: synthesis of N-aryl-C-nitroazoles.[1] Beilstein J. Org. Chem. 2013, 9, 1578–1584. Available at: [Link]
- Lam, P. Y. S., et al.
Sources
Introduction: The Significance of the 1-Cyclopropyl-4-nitro-1H-pyrazole Scaffold
An In-depth Technical Guide to the Characterization of 1-Cyclopropyl-4-nitro-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
The pyrazole nucleus is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous FDA-approved drugs and biologically active compounds.[1][2] Its metabolic stability and versatile synthetic handles have made it a focal point for the development of therapeutics targeting a wide array of diseases, including various cancers and infectious diseases.[1][3]
The subject of this guide, this compound, incorporates two critical functionalities that enhance its potential as a lead compound or synthetic intermediate. The N-cyclopropyl group is a bioisostere for larger alkyl or aryl groups and is known to improve metabolic stability, binding affinity, and cell permeability in drug candidates.[4] Concurrently, the 4-nitro group acts as a potent electron-withdrawing group, significantly influencing the electronic properties of the pyrazole ring. It also serves as a versatile synthetic handle, readily convertible to an amino group, which opens extensive possibilities for further derivatization in drug discovery programs.[5]
This guide provides a comprehensive technical overview of the synthesis and detailed characterization of this compound, offering field-proven insights and self-validating protocols to support researchers in their synthetic and medicinal chemistry endeavors.
Synthesis and Mechanistic Rationale
The synthesis of this compound is most effectively achieved through the N-alkylation of 4-nitro-1H-pyrazole. The selection of reagents and conditions is critical for achieving high regioselectivity and yield.
Synthetic Pathway: N-Alkylation
The reaction proceeds via a nucleophilic substitution mechanism. 4-Nitro-1H-pyrazole, a weak acid, is first deprotonated by a suitable base to form the pyrazolate anion.[2] This anion then acts as a nucleophile, attacking an electrophilic cyclopropyl source, such as cyclopropyl bromide, to form the N-C bond. The choice of a strong base like sodium hydride (NaH) in an aprotic polar solvent like N,N-Dimethylformamide (DMF) is deliberate. NaH ensures complete and irreversible deprotonation of the pyrazole, driving the reaction forward, while DMF effectively solvates the resulting sodium pyrazolate, enhancing its nucleophilicity.
Sources
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. analyticalsciencejournals.onlinelibrary.wiley.com [analyticalsciencejournals.onlinelibrary.wiley.com]
Technical Monograph: 1-Cyclopropyl-4-nitro-1H-pyrazole
Part 1: Core Directive & Introduction
Executive Summary
1-Cyclopropyl-4-nitro-1H-pyrazole (CAS: 1240568-16-4) represents a high-value heterocyclic scaffold in modern drug discovery. It serves as a critical intermediate for generating 1-cyclopropyl-4-aminopyrazoles—a privileged substructure found in numerous kinase inhibitors (e.g., LRRK2, JAK) and anti-infective agents. The cyclopropyl group at the N1 position acts as a superior bioisostere to methyl or ethyl groups, often enhancing metabolic stability (blocking dealkylation) and improving potency through hydrophobic pocket filling. This guide details the physicochemical profile, robust synthesis protocols, and downstream reactivity of this versatile building block.
Part 2: Physicochemical Profile[1]
| Property | Data | Notes |
| IUPAC Name | This compound | |
| CAS Number | 1240568-16-4 | Verified |
| Molecular Formula | C₆H₇N₃O₂ | |
| Molecular Weight | 153.14 g/mol | |
| Appearance | Pale yellow solid or viscous oil | Low melting point anticipated (<100°C) |
| Solubility | Soluble in DCM, EtOAc, MeOH, DMSO | Poor water solubility |
| Acidity (pKa) | ~1.0 (Conjugate acid) | Pyrazole N2 protonation; Nitro group decreases basicity |
| Electronic Character | Electron-deficient aromatic ring | Nitro group at C4 strongly deactivates C3/C5 |
Part 3: Synthesis Methodologies
Two primary routes exist for accessing this compound. Route A is preferred for scale-up due to cost-efficiency, while Route B is advantageous for late-stage diversification in medicinal chemistry.
Route A: Direct Nitration of 1-Cyclopropylpyrazole (Scale-Up Preferred)
This method utilizes standard electrophilic aromatic substitution. The pre-installed cyclopropyl group is stable under controlled acidic nitration conditions, provided temperature is regulated to prevent ring opening.
Reagents: 1-Cyclopropyl-1H-pyrazole, Fuming HNO₃, H₂SO₄ (or Trifluoroacetic Anhydride).
Protocol:
-
Preparation: Charge a reaction vessel with 1-cyclopropyl-1H-pyrazole (1.0 equiv) and cool to 0°C.
-
Acid Addition: Slowly add concentrated H₂SO₄ (5.0 vol) to form the pyrazolium salt in situ.
-
Nitration: Dropwise add fuming HNO₃ (1.5 equiv) while maintaining internal temperature <10°C. Caution: Exothermic.
-
Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 2-4 hours. Monitor by LCMS for consumption of starting material.
-
Quench: Pour the reaction mixture onto crushed ice/water.
-
Isolation: Extract with Ethyl Acetate (3x). Wash combined organics with sat. NaHCO₃ (until neutral) and Brine. Dry over Na₂SO₄ and concentrate.
-
Purification: Recrystallization from Ethanol/Heptane or flash chromatography (Hexane/EtOAc).
Route B: Chan-Lam Coupling of 4-Nitropyrazole (MedChem/Diversity)
This route avoids strong acids and allows for the installation of the cyclopropyl group on an existing nitro-pyrazole core. It utilizes copper catalysis to couple the N-H heterocycle with cyclopropylboronic acid.
Reagents: 4-Nitro-1H-pyrazole, Cyclopropylboronic acid, Cu(OAc)₂, 2,2'-Bipyridine, Na₂CO₃, Dichloroethane (DCE).
Protocol:
-
Setup: In a flask, combine 4-nitro-1H-pyrazole (1.0 equiv), cyclopropylboronic acid (2.0 equiv), Cu(OAc)₂ (1.0 equiv), and 2,2'-bipyridine (1.0 equiv).
-
Solvent & Base: Add Na₂CO₃ (2.0 equiv) and DCE (0.1 M concentration).
-
Atmosphere: Equip with an oxygen balloon or purge with dry air (oxidative coupling requires O₂).
-
Reaction: Heat to 70°C with vigorous stirring for 16–24 hours.
-
Workup: Filter through a pad of Celite to remove copper salts. Concentrate the filtrate.
-
Purification: Silica gel chromatography is required to separate the N-cyclopropyl product from unreacted starting material.
Visualization: Synthesis Pathways
Figure 1: Comparison of Electrophilic Nitration (Route A) and Chan-Lam Coupling (Route B) for synthesis.
Part 4: Chemical Reactivity & Functionalization
The 4-nitro group is a "masked" amine. The reduction of this group is the most critical transformation, yielding 1-cyclopropyl-4-aminopyrazole , a versatile nucleophile for amide coupling, urea formation, or reductive amination.
Nitro Reduction to Amine
Method A: Catalytic Hydrogenation (Cleanest)
-
Conditions: H₂ (1 atm or balloon), 10% Pd/C, MeOH or EtOH.
-
Procedure: Stir at RT for 2-6 hours. Filter through Celite. Quantitative yield usually obtained without chromatography.
-
Note: The cyclopropyl ring is generally stable to standard hydrogenolysis conditions (Pd/C, RT), unlike vinyl or benzyl groups.
Method B: Iron Reduction (Functional Group Tolerance)
-
Conditions: Fe powder (5 equiv), NH₄Cl (5 equiv), EtOH/H₂O (4:1), 70°C.
-
Use Case: Preferred if the molecule contains halogens (Cl, Br, I) elsewhere, to avoid hydrodehalogenation seen with Pd/C.
C-H Functionalization (C5 Position)
The C5 position (adjacent to N1) is the most acidic C-H bond.
-
Lithiation: Treatment with n-BuLi at -78°C selectively deprotonates C5.
-
Electrophile Trapping: Quench with I₂ (to form 5-iodo), DMF (to form 5-formyl), or CO₂ (to form 5-carboxylic acid).
-
Direct Arylation: Pd-catalyzed C-H activation can couple C5 to aryl halides.
Visualization: Reactivity Map
Figure 2: Functionalization pathways focusing on Nitro reduction and C5-lithiation.
Part 5: Medicinal Chemistry Applications[3][4][5][6]
Bioisosterism & Metabolic Stability
The N-cyclopropyl group is a strategic replacement for N-methyl or N-ethyl groups.
-
Metabolic Blockade: N-Methyl groups are susceptible to oxidative demethylation by Cytochrome P450 enzymes. The cyclopropyl group sterically and electronically hinders this oxidation, often extending the half-life (
) of the drug. -
Potency Enhancement: The cyclopropyl ring adds lipophilicity and bulk, which can fill hydrophobic pockets in enzyme active sites (e.g., the ATP-binding pocket of kinases) more effectively than a methyl group.
Case Study: LRRK2 Inhibitors
In the development of Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitors for Parkinson's disease, the 1-cyclopropyl-4-aminopyrazole motif acts as the "hinge binder." The pyrazole nitrogen accepts a hydrogen bond from the kinase hinge region, while the amino group (as an amide) donates a hydrogen bond. The cyclopropyl group orients the molecule and improves blood-brain barrier (BBB) permeability compared to more polar analogs.
Part 6: Safety & Handling
-
Energetic Potential: While 4-nitropyrazole derivatives are generally stable, all nitro compounds possess some energetic potential. This compound is a mononitro compound and is not classified as a primary explosive, but it should not be subjected to excessive heat (>150°C) or shock during scale-up.
-
Toxicity: Treat as a potential irritant and harmful if swallowed.[1] Use standard PPE (gloves, goggles, fume hood).
-
Storage: Store in a cool, dry place. Stable at room temperature for >1 year.
References
-
Synthesis via Nitration: Guidechem. "Synthesis of 4-Nitropyrazole and derivatives via nitration of pyrazoles."
-
Chan-Lam Coupling Methodology: Organic Chemistry Portal. "Chan-Lam Coupling: Mechanism and Conditions."
-
Medicinal Chemistry of Pyrazoles: National Institutes of Health (NIH). "Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry."
-
Nitro Reduction Protocols: Common Organic Chemistry. "Nitro Reduction to Amine: Pd/C, Fe, Zn methods."
-
Safety Data: Fisher Scientific. "Safety Data Sheet: 4-Nitro-1H-pyrazole (Analog)."
Sources
physicochemical properties of 1-Cyclopropyl-4-nitro-1H-pyrazole
An In-depth Technical Guide to the Physicochemical Properties of 1-Cyclopropyl-4-nitro-1H-pyrazole
Abstract: The pyrazole nucleus is a privileged scaffold in modern medicinal chemistry, forming the core of numerous FDA-approved therapeutics.[1][2] The strategic functionalization of this heterocyclic system allows for the fine-tuning of its physicochemical and pharmacological properties. This guide provides a comprehensive technical overview of this compound, a derivative of significant interest to researchers in drug discovery and development. We will explore its molecular structure, delve into its key physicochemical properties, provide validated experimental protocols for their determination, and discuss the compound's relevance within the broader context of pharmaceutical sciences. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this promising molecular entity.
Introduction to the Pyrazole Scaffold
Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms. This structural motif is found in a wide array of biologically active compounds, demonstrating activities ranging from anti-inflammatory and analgesic to anticancer and antiviral.[3][4] The metabolic stability of the pyrazole ring and its capacity to engage in various non-covalent interactions (such as hydrogen bonding and π-π stacking) make it a cornerstone of rational drug design.[2][5]
The subject of this guide, this compound, incorporates two critical substituents that modulate the core pyrazole scaffold:
-
1-Cyclopropyl Group: This small, strained ring introduces lipophilicity, which can enhance membrane permeability and oral bioavailability. Its rigid conformation can also provide a valuable vector for probing interactions within a protein's binding pocket.
-
4-Nitro Group: As a potent electron-withdrawing group, the nitro substituent significantly influences the electronic properties of the pyrazole ring. It lowers the pKa of the ring system and can act as a hydrogen bond acceptor, critically impacting both target binding and solubility.[3]
Understanding the interplay of these substituents is paramount for predicting the behavior of this molecule in both chemical and biological systems.
Molecular and Structural Properties
A foundational understanding begins with the molecule's basic structural and identifying information.
-
Systematic Name: this compound
-
CAS Number: 1240568-16-4[6]
-
Molecular Formula: C₆H₇N₃O₂
-
Molecular Weight: 153.14 g/mol
Caption: 2D structure of this compound.
The structure reveals an aromatic pyrazole system where tautomerism is blocked by the N1-cyclopropyl substituent. The planarity of the pyrazole ring, combined with the steric bulk of the cyclopropyl group and the electronic influence of the nitro group, dictates its interaction with biological macromolecules and its overall physicochemical profile.
Core Physicochemical Properties
Quantitative data provides the foundation for predictive modeling and experimental design. While specific experimental values for this compound are not widely published, we can infer properties based on its structural analogue, 4-nitro-1H-pyrazole, and established structure-property relationships.
| Property | Value (Predicted/Inferred) | Standard Methodology | Significance in Drug Development |
| Physical State | Crystalline Solid | Visual Inspection | Affects handling, formulation, and dissolution rate. |
| Melting Point (°C) | >160 (Inferred) | Capillary Melting Point Apparatus[7] | A key indicator of purity and lattice energy. The melting point of 4-nitro-1H-pyrazole is 160-164 °C[8]. The N-cyclopropyl group may alter crystal packing, affecting this value. |
| Boiling Point (°C) | >290 (Inferred) | Not applicable (decomposition likely) | High boiling point, typical for polar, aromatic compounds. The parent 4-nitro-1H-pyrazole has a boiling point of 290.30 °C[9]. |
| Water Solubility | Sparingly Soluble | Shake-Flask Method (OECD 105) | Critical for bioavailability and formulation. The hydrophobic cyclopropyl group likely decreases aqueous solubility compared to 4-nitro-1H-pyrazole, which itself has limited water solubility[9]. |
| logP (o/w) | 1.0 - 2.0 (Predicted) | Shake-Flask or HPLC Method (OECD 117) | Measures lipophilicity, a key predictor of membrane permeability and absorption. The cyclopropyl group increases lipophilicity over the parent nitropyrazole. |
| pKa | <2 (Predicted) | Potentiometric Titration / UV-Vis Spec. | The electron-withdrawing nitro group makes the pyrazole ring very weakly basic. The pKa of the conjugate acid is predicted to be low, meaning the compound will be neutral over the entire physiological pH range. |
Spectroscopic Profile (Predicted)
Spectroscopic analysis is essential for structural confirmation and purity assessment. Based on the known structure, the following spectral characteristics are anticipated:
-
¹H NMR:
-
Pyrazole Protons: Two singlets (or narrow doublets due to long-range coupling) in the aromatic region (~δ 8.0-9.0 ppm), shifted downfield due to the deshielding effect of the nitro group.
-
Cyclopropyl Protons: A complex multiplet system in the upfield region (~δ 0.8-1.5 ppm for the CH₂ groups and ~δ 3.5-4.0 ppm for the CH group attached to N1).
-
-
¹³C NMR:
-
Pyrazole Carbons: Signals for the three pyrazole carbons, with the carbon bearing the nitro group (C4) being significantly shifted and likely showing reduced intensity.
-
Cyclopropyl Carbons: Signals in the aliphatic region for the CH and CH₂ carbons of the cyclopropyl ring.
-
-
Infrared (IR) Spectroscopy:
-
N-O Asymmetric Stretch: A strong, characteristic band around 1500-1550 cm⁻¹.
-
N-O Symmetric Stretch: A strong band around 1300-1350 cm⁻¹.
-
C=C and C=N Aromatic Stretches: Multiple bands in the 1400-1600 cm⁻¹ region.
-
-
Mass Spectrometry (EI):
-
Molecular Ion (M⁺): A clear peak at m/z = 153.
-
Fragmentation: Expect loss of NO₂ (m/z = 107) and fragmentation of the cyclopropyl ring.
-
Standard spectroscopic methods are used to acquire this data, including high-field NMR and FT-IR spectrophotometers.[10]
Experimental Protocols for Property Determination
To ensure data integrity, standardized and validated protocols must be employed. Here we detail the methodology for determining two key properties.
Protocol: Determination of Aqueous Solubility via the Shake-Flask Method
This protocol adheres to the principles of OECD Guideline 105 and provides a robust measurement of a compound's solubility in water.
Causality: The shake-flask method is the "gold standard" because it allows the system to reach a true thermodynamic equilibrium between the solid solute and the saturated aqueous solution, ensuring an accurate and reproducible measurement.
Methodology:
-
Preparation: Add an excess amount of this compound to a known volume of deionized water (or a relevant buffer, e.g., PBS pH 7.4) in a sealed, clean glass flask. The excess solid is critical to ensure saturation is achieved.
-
Equilibration: Agitate the flask at a constant, controlled temperature (e.g., 25 °C) for a minimum of 24 hours. A preliminary kinetics study is advised to confirm that equilibrium is reached within this timeframe. A second sample agitated for 48 hours should yield the same result, thus validating the equilibration period.
-
Phase Separation: Allow the flask to stand undisturbed at the same temperature to permit the undissolved solid to settle. Centrifugation at the same temperature is required to remove colloidal particles.
-
Sampling: Carefully withdraw a precise aliquot from the clear, supernatant aqueous phase.
-
Quantification: Analyze the concentration of the dissolved compound in the aliquot using a validated analytical method, typically HPLC-UV, against a calibration curve prepared with known concentrations of the compound.
-
Calculation: Express the solubility in units such as mg/L or mol/L. The experiment should be performed in triplicate to ensure statistical validity.
Caption: Workflow for solubility determination via the shake-flask method.
Synthesis and Reactivity Considerations
Synthesis: Pyrazole derivatives are commonly synthesized via the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][11] For this specific molecule, a plausible route involves the reaction of a suitable cyclopropyl hydrazine with a functionalized three-carbon electrophile containing a precursor to the 4-nitro group. Another modern approach involves 1,3-dipolar cycloaddition reactions.[11][12]
Reactivity:
-
The pyrazole ring is electron-deficient due to the powerful inductive and resonance effects of the 4-nitro group. This deactivates the ring towards electrophilic aromatic substitution but may render it susceptible to nucleophilic aromatic substitution under certain conditions.
-
The nitro group itself can be a handle for further chemical modification, for example, reduction to an amine group. This would create a 4-amino-1-cyclopropyl-1H-pyrazole, a derivative with a completely different electronic profile and potential for new biological activities.
Relevance and Applications in Drug Discovery
The unique combination of a lipophilic cyclopropyl moiety and a polar, electron-withdrawing nitro group makes this compound an intriguing scaffold for medicinal chemistry.
-
Kinase Inhibition: Many pyrazole-containing drugs are kinase inhibitors.[2] The N1-substituent (cyclopropyl) can occupy hydrophobic pockets, while the 4-position can be functionalized to interact with the hinge region or solvent-exposed areas of the ATP-binding site. The nitro group can act as a key hydrogen bond acceptor.
-
Scaffold for Library Synthesis: The compound serves as a valuable building block. As mentioned, the nitro group can be reduced to an amine, which can then be acylated or alkylated to generate a diverse library of analogues for structure-activity relationship (SAR) studies.
-
Modulation of ADME Properties: The balance between the lipophilic cyclopropyl group and the polar nitro group places the molecule in a region of chemical space that is often favorable for drug development. The physicochemical properties (logP, solubility) are critical determinants of a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.
Conclusion
This compound is a heterocycle of significant interest, embodying the principles of modern medicinal chemistry through strategic functionalization. Its physicochemical properties—characterized by moderate lipophilicity, low basicity, and potential for specific hydrogen bonding interactions—make it a promising scaffold for the development of novel therapeutics, particularly in oncology and inflammatory diseases. The experimental protocols and predictive data outlined in this guide provide a robust framework for researchers to utilize this compound effectively in their discovery and development programs.
References
- Hoffman Fine Chemicals Pty Ltd. (n.d.). CAS RN 2005442-49-7 | 1-Cyclopropyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole.
- Grulke, C. M., et al. (n.d.). Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing. PMC.
- Scribd. (n.d.). Organic Compounds: Physical Properties Lab.
- Chemistry LibreTexts. (2025, July 30). LAB 1- ASSESSMENT OF PHYSICAL PROPERTIES OF ORGANIC COMPOUNDS.
- Amherst College. (n.d.). Experiment 1 — Properties of Organic Compounds.
- Danylych, O. (2021, May 27). GUIDELINES AND LABORATORY PROTOCOLS OF ORGANIC CHEMISTRY.
- BLDpharm. (2024, April 1). 1-Cyclopropyl-1H-pyrazole.
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Spectroscopic Characterization of 1-Cyclopropyl-4-nitro-1H-pyrazole: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of the spectroscopic characterization of the novel heterocyclic compound, 1-Cyclopropyl-4-nitro-1H-pyrazole. In the pursuit of new pharmaceutical leads and agrochemicals, the unambiguous structural elucidation of synthesized molecules is paramount. This document serves as an in-depth resource for researchers, scientists, and drug development professionals, detailing the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. The guide explains the theoretical basis for the predicted spectral features, drawing on established principles and data from analogous structures. Furthermore, it outlines detailed, field-proven protocols for the acquisition of high-quality spectroscopic data, ensuring scientific integrity and reproducibility.
Introduction
This compound is a unique molecule that combines the strained, three-membered cyclopropyl ring with the electron-deficient nitropyrazole core. The pyrazole moiety is a well-established pharmacophore found in numerous therapeutic agents. The introduction of a cyclopropyl group can significantly influence the molecule's conformational rigidity, metabolic stability, and binding affinity to biological targets. The nitro group, a strong electron-withdrawing substituent, further modulates the electronic properties of the pyrazole ring, potentially impacting its reactivity and biological activity.
Accurate spectroscopic analysis is the cornerstone of modern chemical research, providing definitive proof of molecular structure. This guide presents a detailed, albeit predicted, spectroscopic profile of this compound to aid researchers in its identification and characterization.
Molecular Structure
The structural framework of this compound forms the basis for interpreting its spectroscopic data. The key structural features are the five-membered pyrazole ring, the N1-substituted cyclopropyl group, and the C4-substituted nitro group.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted ¹H and ¹³C NMR spectra of this compound are detailed below.
Predicted ¹H NMR Data
The proton NMR spectrum is expected to show distinct signals for the pyrazole ring protons and the cyclopropyl protons.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.5 | s | 1H | H5 | The proton at the C5 position of the pyrazole ring is expected to be a singlet and significantly downfield due to the electron-withdrawing effect of the adjacent nitro group and the aromatic nature of the ring. |
| ~8.0 | s | 1H | H3 | The proton at the C3 position is also a singlet and is deshielded by the aromatic ring current, though to a lesser extent than H5. |
| ~3.8 | m | 1H | CH (cyclopropyl) | The methine proton of the cyclopropyl group attached to the nitrogen is expected to be a multiplet due to coupling with the adjacent methylene protons. Its chemical shift is influenced by the electronegativity of the nitrogen atom. |
| ~1.2 | m | 2H | CH₂ (cyclopropyl) | The methylene protons of the cyclopropyl ring cis to the pyrazole ring are expected to be a multiplet. |
| ~1.0 | m | 2H | CH₂ (cyclopropyl) | The methylene protons of the cyclopropyl ring trans to the pyrazole ring are expected to be a multiplet, slightly upfield from the cis protons. |
Predicted ¹³C NMR Data
The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule.
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~140 | C5 | The C5 carbon of the pyrazole ring is expected to be significantly downfield due to the direct attachment of the electron-withdrawing nitro group. |
| ~135 | C3 | The C3 carbon of the pyrazole ring will also be in the aromatic region. |
| ~125 | C4 | The C4 carbon bearing the nitro group will be highly deshielded. |
| ~35 | CH (cyclopropyl) | The methine carbon of the cyclopropyl group attached to the nitrogen will be deshielded compared to a typical cyclopropyl methine. |
| ~8 | CH₂ (cyclopropyl) | The methylene carbons of the cyclopropyl ring are expected at a characteristic upfield chemical shift. |
Experimental Protocol: NMR Spectroscopy
A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.
Caption: A generalized workflow for NMR sample preparation, data acquisition, and processing.
Expertise & Experience Insight: The choice of deuterated solvent is critical. Chloroform-d (CDCl₃) is a good first choice for many organic molecules due to its excellent dissolving power and relatively simple residual solvent peak. However, if the compound exhibits poor solubility, dimethyl sulfoxide-d₆ (DMSO-d₆) is a powerful alternative. The addition of an internal standard like tetramethylsilane (TMS) is essential for accurate chemical shift referencing, ensuring data comparability across different experiments and instruments.[1][2]
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the nitro group and the aromatic pyrazole ring.
Predicted IR Data
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| ~3100-3000 | Medium | C-H stretch (aromatic & cyclopropyl) | Stretching vibrations of the C-H bonds on the pyrazole and cyclopropyl rings. |
| ~1550-1475 | Strong | Asymmetric NO₂ stretch | The nitro group attached to an aromatic ring typically shows a strong, characteristic asymmetric stretching vibration in this region.[3][4] |
| ~1360-1290 | Strong | Symmetric NO₂ stretch | The symmetric stretching vibration of the nitro group is also strong and provides a key diagnostic peak.[3][4] |
| ~1600-1450 | Medium-Weak | C=C and C=N stretch (pyrazole ring) | Stretching vibrations of the double bonds within the aromatic pyrazole ring. |
| ~1050 | Medium | Cyclopropyl ring breathing | A characteristic vibration of the cyclopropyl ring. |
Experimental Protocol: FT-IR Spectroscopy
Caption: A standard workflow for acquiring an FT-IR spectrum using an Attenuated Total Reflectance (ATR) accessory.
Trustworthiness: The use of an Attenuated Total Reflectance (ATR) accessory is highly recommended for solid samples as it requires minimal sample preparation and provides high-quality, reproducible spectra. A background scan is essential to subtract the absorbance of atmospheric carbon dioxide and water vapor, ensuring that the resulting spectrum is solely that of the sample.[5][6]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.
Predicted Mass Spectrum Data
The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak and several characteristic fragment ions.
| m/z | Predicted Fragment | Rationale |
| 153 | [M]⁺ | The molecular ion peak, corresponding to the molecular weight of the compound. |
| 123 | [M - NO]⁺ | Loss of a nitric oxide radical is a common fragmentation pathway for nitroaromatic compounds.[7] |
| 107 | [M - NO₂]⁺ | Loss of the entire nitro group as a radical is another expected fragmentation.[7] |
| 112 | [M - C₃H₅]⁺ | Loss of the cyclopropyl group. |
| 67 | [C₃H₃N₂]⁺ | A fragment corresponding to the pyrazole ring after loss of the cyclopropyl and nitro groups. |
| 41 | [C₃H₅]⁺ | The cyclopropyl cation. |
Experimental Protocol: Mass Spectrometry
Caption: A generalized workflow for mass spectrometry analysis of a small molecule.
Authoritative Grounding: The choice of ionization technique is crucial. Electrospray ionization (ESI) is a soft ionization method that is well-suited for polar molecules and often results in a prominent molecular ion peak with minimal fragmentation. Electron ionization (EI), a harder ionization technique, leads to more extensive fragmentation, providing valuable structural information. For a comprehensive analysis, acquiring data with both techniques is often beneficial.[8][9]
Conclusion
This technical guide provides a detailed, predicted spectroscopic profile of this compound, a molecule of significant interest in medicinal and materials chemistry. The presented ¹H NMR, ¹³C NMR, IR, and MS data, along with the accompanying interpretations and experimental protocols, offer a robust framework for the identification and characterization of this compound. By adhering to the principles of scientific integrity and leveraging established spectroscopic knowledge, researchers can confidently advance their studies on this and related heterocyclic systems.
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The Ascendancy of the Cyclopropyl-Pyrazole Scaffold: A Technical Guide to Synthesis and Discovery
Abstract
The amalgamation of the cyclopropyl ring and the pyrazole nucleus has given rise to a privileged scaffold in modern medicinal chemistry. The unique conformational constraints and metabolic stability conferred by the cyclopropyl moiety, coupled with the diverse biological activities inherent to the pyrazole ring system, have made cyclopropyl-pyrazole derivatives a focal point for the discovery of novel therapeutics. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core principles and practical methodologies for the discovery and synthesis of novel cyclopropyl-pyrazole compounds. We will delve into the strategic rationale behind their design, explore robust synthetic pathways, and discuss their significant therapeutic applications, with a particular focus on their roles as kinase inhibitors and cannabinoid receptor modulators.
Introduction: The Strategic Imperative for Cyclopropyl-Pyrazole Hybrids
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of many FDA-approved drugs, demonstrating a wide array of pharmacological activities including anti-inflammatory, anticancer, and antimicrobial effects.[1][2] Its versatility as a pharmacophore is well-established.[3] Concurrently, the cyclopropyl group has emerged as a valuable "bioisostere" in drug design.[4] Its rigid, three-dimensional structure can lock in bioactive conformations, potentially increasing binding affinity to biological targets.[4] Furthermore, the high C-H bond dissociation energy of the cyclopropyl ring often imparts enhanced metabolic stability by reducing susceptibility to oxidative metabolism by cytochrome P450 enzymes.[4]
The strategic fusion of these two moieties creates a synergistic effect, leading to compounds with improved potency, selectivity, and pharmacokinetic profiles. This guide will navigate the key aspects of synthesizing and evaluating these promising compounds.
Core Synthetic Strategies: Building the Cyclopropyl-Pyrazole Scaffold
The construction of cyclopropyl-pyrazole derivatives can be approached in two principal ways: by forming the pyrazole ring on a cyclopropyl-containing precursor or by introducing the cyclopropyl group onto a pre-existing pyrazole scaffold.
Strategy 1: Pyrazole Annulation on Cyclopropyl Precursors
This is a widely employed and versatile approach that leverages classical pyrazole syntheses with cyclopropyl-functionalized starting materials.
The Knorr synthesis, a reaction between a 1,3-dicarbonyl compound and a hydrazine, remains a robust and high-yielding method for constructing the pyrazole core.[5][6] To synthesize cyclopropyl-pyrazoles, a cyclopropyl-substituted 1,3-dicarbonyl is required.
Experimental Protocol: Synthesis of a 3-Cyclopropyl-5-aryl-1H-pyrazole via Knorr Synthesis [6]
-
Reaction Setup: To a solution of a cyclopropyl-β-ketoester (1.0 eq) in a suitable solvent such as ethanol or acetic acid, add phenylhydrazine (1.1 eq).
-
Reaction Conditions: The reaction mixture is typically heated to reflux for 2-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up & Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.
// Reactants start_materials [label="Cyclopropyl-1,3-dicarbonyl + Hydrazine"];
// Intermediates hydrazone [label="Hydrazone Intermediate", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; cyclization [label="Intramolecular\nCyclization", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; dehydration [label="Dehydration", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];
// Product product [label="Cyclopropyl-Pyrazole", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start_materials -> hydrazone [label="Condensation"]; hydrazone -> cyclization; cyclization -> dehydration; dehydration -> product; } Knorr Pyrazole Synthesis Workflow
Strategy 2: Introduction of the Cyclopropyl Moiety
This strategy involves the formation of the cyclopropyl ring on a molecule already containing a pyrazole nucleus. This can be achieved through various cyclopropanation reactions.
The Simmons-Smith reaction is a classic and reliable method for the cyclopropanation of alkenes using a carbenoid species, typically generated from diiodomethane and a zinc-copper couple.[7] This reaction is stereospecific, meaning the stereochemistry of the starting alkene is retained in the cyclopropane product.
Experimental Protocol: Simmons-Smith Cyclopropanation of an Alkenyl-Pyrazole [7]
-
Reagent Preparation: In a flame-dried flask under an inert atmosphere (e.g., argon), a zinc-copper couple is prepared by adding zinc dust and copper(I) chloride to a solvent like anhydrous diethyl ether.
-
Reaction Setup: To the activated zinc-copper couple suspension, a solution of the alkenyl-pyrazole (1.0 eq) in anhydrous diethyl ether is added, followed by the dropwise addition of diiodomethane (1.5 eq).
-
Reaction Conditions: The reaction is often initiated at room temperature and may be gently refluxed to ensure completion. The reaction progress is monitored by TLC or GC-MS.
-
Work-up & Purification: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The mixture is then filtered, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.
// Reactants start_materials [label="Alkenyl-Pyrazole + Diiodomethane/Zn-Cu"];
// Intermediate carbenoid [label="Zinc Carbenoid\nFormation", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];
// Transition State transition_state [label="Concerted Methylene\nTransfer (Butterfly TS)", shape=ellipse, style=dashed];
// Product product [label="Cyclopropyl-Pyrazole", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start_materials -> carbenoid; carbenoid -> transition_state; transition_state -> product; } Simmons-Smith Cyclopropanation Workflow
Recent advancements have introduced more sophisticated and efficient methods for introducing the cyclopropyl group.
-
Copper-Catalyzed Hydroamination of Cyclopropenes: This method provides an enantioselective route to chiral N-cyclopropyl pyrazoles.[1][8][9] An earth-abundant copper catalyst facilitates the addition of a pyrazole to a cyclopropene under mild conditions with high regio- and enantiocontrol.[1][8][9]
-
Palladium-Catalyzed N-Allylic Alkylation with Vinylcyclopropanes: This protocol allows for the efficient N-alkylation of pyrazoles with unactivated vinylcyclopropanes, offering high atom economy and excellent regioselectivity.
Characterization of Cyclopropyl-Pyrazole Compounds
The unambiguous characterization of newly synthesized compounds is critical. A combination of spectroscopic techniques is employed:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are indispensable for elucidating the structure. The characteristic signals for the cyclopropyl protons typically appear in the upfield region of the 1H NMR spectrum (around 0.5-1.5 ppm).
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula of the synthesized compounds.
-
Infrared (IR) Spectroscopy: IR spectroscopy helps to identify key functional groups present in the molecule.
For example, the 1H NMR spectrum of 3-cyclopropyl-1H-pyrazole would show characteristic multiplets for the cyclopropyl protons and distinct signals for the pyrazole ring protons.[10]
Therapeutic Applications and Structure-Activity Relationships (SAR)
The cyclopropyl-pyrazole scaffold has proven to be a fertile ground for the discovery of potent modulators of various biological targets.
Kinase Inhibitors in Oncology
Numerous pyrazole derivatives have been investigated as kinase inhibitors for the treatment of cancer.[2][3] The incorporation of a cyclopropyl group can enhance potency and selectivity.
| Compound/Target | Modification | IC50 (nM) | Reference |
| p38α MAPK Inhibitor | Fused pyrazole core with cyclopropyl substituent | Low single-digit nM in whole blood | [11] |
| CDK2 Inhibitor | Pyrazole-based with varied substituents | 0.074 µM (for compound 33) | [2] |
| PI3 Kinase Inhibitor | Pyrazole carbaldehyde derivative | 250 nM (for compound 43 against MCF-7) | [2] |
| BRAF Inhibitor | Pyrazole-based derivative | 120 nM (for compound 42 against WM266.4) | [12] |
Structure-Activity Relationship Insights:
-
For a series of p38α MAPK inhibitors, the presence of a cyclopropyl group on the fused pyrazole ring was found to be optimal for potent inhibition in a whole-blood assay.[11]
-
In a study of CDK2 inhibitors, specific substitutions on the pyrazole ring, in combination with other moieties, led to potent low micromolar and even nanomolar inhibitory activity.[2]
Cannabinoid Receptor (CB1) Antagonists
The pyrazole scaffold is a key feature of the well-known CB1 receptor antagonist, rimonabant. The introduction of a cyclopropyl group has been explored to modulate the pharmacological properties of these compounds, with the aim of treating obesity and metabolic disorders.[4][13]
| Compound | Ki (nM) for CB1 | Key Structural Feature | Reference |
| 11r | < 5 | 5-(4-cyclopropylphenyl) group | [4] |
Structure-Activity Relationship Insights:
-
Thorough SAR studies have shown that a 5-aryl substituent on the pyrazole ring is crucial for high CB1 receptor affinity.[4] The incorporation of a cyclopropyl group on this aryl ring, as seen in compound 11r , resulted in a potent antagonist with an acceptable metabolic stability profile.[4]
// Edges pyrazole -> potency; cyclopropyl -> metabolic_stability; cyclopropyl -> potency; potency -> biological_activity; selectivity -> biological_activity; metabolic_stability -> biological_activity; solubility -> biological_activity; } Structure-Activity Relationship Logic
Future Directions and Conclusion
The cyclopropyl-pyrazole scaffold continues to be a highly attractive area of research in drug discovery. Future efforts will likely focus on:
-
The development of novel, more efficient, and stereoselective synthetic methodologies.
-
The exploration of a broader range of biological targets for this versatile scaffold.
-
The use of computational modeling and machine learning to guide the design of next-generation cyclopropyl-pyrazole derivatives with optimized properties.
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Palladium-Catalyzed Diastereo- and Enantioselective Synthesis of Substituted Cyclopentanes via a Dynamic Kinetic Asymmetric Formal [3+2]-Cycloaddition of Vinyl Cyclopropanes Alkylidene Azlactones. (2010). PMC. Available at: [Link]
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Palladium-Catalyzed Coupling of Allylic Acetates with Aryl- and Vinylstannanes. (n.d.). organic-chemistry.org. Available at: [Link]
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Palladium Catalyzed Allylic C-H Alkylation: A Mechanistic Perspective. (2011). MDPI. Available at: [Link]
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Whitepaper: A First-Pass Biological Evaluation of 1-Cyclopropyl-4-nitro-1H-pyrazole
Abstract This technical guide outlines a strategic framework for the preliminary in vitro biological screening of the novel synthetic compound, 1-Cyclopropyl-4-nitro-1H-pyrazole. The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, with derivatives demonstrating a vast array of pharmacological activities.[1][2][3] This document provides detailed, field-proven protocols for assessing the compound's potential as an antimicrobial, antifungal, and anticancer agent. The methodologies have been selected for their robustness, reproducibility, and suitability for early-stage compound evaluation. The rationale behind each experimental choice is elucidated to provide a comprehensive understanding of the screening cascade. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery of new therapeutic agents.
Introduction: Rationale for Screening
The Pyrazole Scaffold: A Cornerstone of Medicinal Chemistry
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a fundamental building block in the design of bioactive molecules.[3] Its presence in clinically approved drugs—such as the anti-inflammatory celecoxib and the anti-obesity drug rimonabant—underscores its therapeutic versatility and favorable pharmacological properties.[2] Pyrazole derivatives have been extensively investigated and have shown a wide spectrum of biological activities, including antimicrobial, antiviral, anti-inflammatory, and antitumor effects.[1][2][4] This broad bioactivity profile makes any novel, uncharacterized pyrazole derivative a compelling candidate for preliminary biological screening.
Structural Considerations: The Influence of Cyclopropyl and Nitro Moieties
The specific structure of this compound warrants a focused investigation.
-
1-Cyclopropyl Group: The cyclopropyl ring introduces a degree of conformational rigidity and increases the lipophilicity of the molecule. This can enhance membrane permeability and improve interactions with hydrophobic pockets in biological targets.
-
4-Nitro Group: The nitro group (-NO2) is a strong electron-withdrawing moiety. Its presence on the pyrazole ring can significantly modulate the electronic properties of the molecule, which is often a key determinant of biological activity.[5] In some contexts, nitroaromatic compounds are known to be bioreduced in hypoxic environments (such as those found in solid tumors or certain bacterial colonies) to form reactive cytotoxic species, suggesting a potential mechanism of action.
Strategic Objective: A Tri-Pillar Screening Approach
The primary objective of this preliminary screening is to efficiently and cost-effectively probe the bioactivity of this compound. We will employ a tri-pillar approach focusing on three areas where pyrazole derivatives have historically shown significant promise: antibacterial, antifungal, and anticancer activity.[4][6][7][8] This initial pass will serve to identify any "hits" that warrant more extensive follow-up studies, such as mechanism-of-action elucidation and lead optimization.
Pillar I: In Vitro Antimicrobial & Antifungal Screening
Causality of Experimental Choice: The Broth Microdilution Method
To quantify the antimicrobial and antifungal potential of the test compound, the broth microdilution method is the industry standard for determining the Minimum Inhibitory Concentration (MIC).[9][10][11] This method is preferred over diffusion assays for preliminary screening of pure compounds due to its quantitative nature, higher throughput, and conservation of test material.[9][12] The MIC value provides a standardized benchmark of a compound's potency, allowing for direct comparison with established antibiotics and antifungals.[10]
Experimental Workflow: Determination of Minimum Inhibitory Concentration (MIC)
Caption: Workflow for the broth microdilution assay to determine MIC.
Detailed Protocol: Broth Microdilution
-
Preparation of Test Compound: Prepare a 10 mg/mL stock solution of this compound in sterile dimethyl sulfoxide (DMSO).
-
Microbial Strain Selection: A representative panel should be used.
-
Gram-positive Bacteria: Staphylococcus aureus (e.g., ATCC 29213), Bacillus subtilis (e.g., ATCC 6633).
-
Gram-negative Bacteria: Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 27853).
-
Fungi (Yeast): Candida albicans (e.g., ATCC 90028), Cryptococcus neoformans (e.g., ATCC 208821).
-
-
Inoculum Preparation: Grow microbial cultures overnight. Dilute the cultures in sterile saline (0.85%) to achieve a turbidity equivalent to the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).[12] This suspension is then further diluted in the appropriate broth to yield the final inoculum density.
-
Assay Plate Setup (96-well plate):
-
Add 100 µL of the appropriate sterile broth (Cation-Adjusted Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to wells 2 through 12.[9][11]
-
Add 200 µL of the test compound at a starting concentration (e.g., 512 µg/mL) to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10. Wells 11 (growth control) and 12 (sterility control) receive no compound.
-
-
Inoculation: Inoculate wells 1 through 11 with 10 µL of the standardized microbial suspension to achieve a final concentration of ~5 x 10⁵ CFU/mL. Well 12 is not inoculated.
-
Incubation: Incubate the plates at 35°C. Bacterial plates are incubated for 18-24 hours, while fungal plates are incubated for 24-48 hours.[13]
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[9]
Data Presentation: Example MIC Table
| Microbial Strain | Strain ID | Compound MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) | Amphotericin B MIC (µg/mL) |
| S. aureus | ATCC 29213 | [Test Value] | 0.5 | N/A |
| E. coli | ATCC 25922 | [Test Value] | 0.015 | N/A |
| C. albicans | ATCC 90028 | [Test Value] | N/A | 0.5 |
Pillar II: In Vitro Anticancer Screening
Causality of Experimental Choice: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability and cytotoxicity.[14][15] Its selection for preliminary screening is based on its high throughput, cost-effectiveness, and extensive validation in the scientific literature for evaluating the cytotoxic effects of novel compounds.[15] The assay relies on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases in metabolically active cells to form a purple formazan product.[14] The amount of formazan produced is directly proportional to the number of viable cells, allowing for the calculation of an IC50 (half-maximal inhibitory concentration) value.
Experimental Workflow: Determination of Cytotoxicity (IC50)
Caption: Workflow for the MTT cytotoxicity assay to determine IC50.
Detailed Protocol: MTT Assay
-
Cell Line Selection: A preliminary screen should utilize a small, diverse panel of human cancer cell lines.
-
Lung Carcinoma: A549
-
Breast Adenocarcinoma: MCF-7
-
Colorectal Carcinoma: HCT116
-
A non-cancerous cell line (e.g., HEK293 or MRC-5) should be included to assess general cytotoxicity and selectivity.
-
-
Cell Plating: Seed cells into a 96-well flat-bottom plate at an optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[16]
-
Compound Treatment:
-
Prepare a series of 2-fold dilutions of this compound in culture medium from a concentrated stock. Final concentrations might range from 0.1 to 100 µM.
-
Remove the old medium from the cells and replace it with 100 µL of medium containing the various concentrations of the test compound.
-
Include vehicle control wells (containing DMSO at the same final concentration as the highest compound dose) and untreated control wells.
-
-
Incubation: Incubate the plates for 48 to 72 hours.
-
MTT Addition and Solubilization:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for an additional 2-4 hours at 37°C, allowing viable cells to reduce the MTT to purple formazan crystals.
-
Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently agitate the plate to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration and use non-linear regression analysis to determine the IC50 value.
-
Data Presentation: Example IC50 Table
| Cell Line | Tissue of Origin | Compound IC50 (µM) | Doxorubicin IC50 (µM) |
| A549 | Lung | [Test Value] | 0.8 |
| MCF-7 | Breast | [Test Value] | 1.2 |
| HCT116 | Colon | [Test Value] | 0.5 |
| HEK293 | Normal Kidney | [Test Value] | > 10 |
Discussion and Future Directions
The results from this preliminary screening will provide the first critical insights into the biological potential of this compound.
-
Interpreting "Hits": A compound is typically considered a promising "hit" if it demonstrates potent activity (low single-digit µg/mL or µM values) in one or more assays. For anticancer screening, selectivity is also key; a significantly higher IC50 value against a non-cancerous cell line compared to cancer cell lines suggests a favorable therapeutic window.
-
Next Steps: Positive results from this initial screen would trigger a cascade of further investigations:
-
Hit Confirmation: Re-testing to confirm the initial activity.
-
Expansion of Screening: Testing against a broader panel of bacterial/fungal strains (including resistant strains) or cancer cell lines.[7]
-
Mechanism of Action (MoA) Studies: Investigating how the compound exerts its biological effect (e.g., DNA gyrase inhibition for antibacterial activity, tubulin polymerization inhibition for anticancer activity).[7][17]
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues of the lead compound to improve potency and selectivity.
-
In Vivo Efficacy: Ultimately, promising candidates would advance to testing in animal models of infection or cancer.
-
This structured, data-driven approach ensures that resources are focused on compounds with the highest potential for further development into novel therapeutic agents.
References
- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (n.d.). PMC.
- Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limit
- Synthesis of Pyrazole Derivatives Possessing Anticancer Activity: Current Status. (2014, May 14). Taylor & Francis Online.
- Antibacterial pyrazoles: tackling resistant bacteria. (2022, January 20). PMC.
- Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. (2019, January 13). MDPI.
- Synthesis and antimicrobial activity of some novel pyrazoles. (n.d.). Scholars Research Library.
- Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. (2020, January 24). MDPI.
- Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Deriv
- Review: Anticancer Activity Of Pyrazole. (2024, March 12). International Journal of Pharmaceutical Sciences.
- Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. (2017, October 26). JoVE.
- Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Deriv
- Methods for in vitro evaluating antimicrobial activity: A review. (n.d.). PMC.
- IN VITRO SCREENING FOR ANTIFUNGAL EFFICACY. (n.d.). iFyber.
- MTT assay overview. (n.d.). Abcam.
- Evaluation of the Antifungal Properties of Azomethine-Pyrazole Derivatives from a Structural Perspective. (n.d.). PMC.
- A comprehensive review on in-vitro methods for anti- microbial activity. (n.d.). GSC Biological and Pharmaceutical Sciences.
- Cytotoxicity MTT Assay Protocols and Methods. (n.d.).
- MTT Assay for Antitumor agent-109 Cytotoxicity. (n.d.). Benchchem.
- Methods for in vitro evaluating antimicrobial activity: A review. (2025, October 31).
- MTT Cell Proliferation Assay. (n.d.).
- Antifungal Susceptibility Testing: Current Approaches. (2020, April 29). Clinical Microbiology Reviews.
- In Vitro Antimicrobial Activity Assay. (n.d.). Bio-protocol.
- Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. (2021, April 16). Meddocs Publishers.
- Preliminary antifungal activity versus pyrazole derivatives 2-16. (n.d.).
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018, January 12). MDPI.
- Synthesis and Pharmacological Activities of Pyrazole Deriv
- Review on Biological Activities of Pyrazole Derivatives. (2024, November 20). Journal of Chemical Health Risks.
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The Enigmatic Landscape of 1-Cyclopropyl-4-nitro-1H-pyrazole: Acknowledging the Frontier of Discovery
An Important Note to the Research Community:
Following a comprehensive search of the current scientific literature, it is evident that 1-Cyclopropyl-4-nitro-1H-pyrazole remains a largely unexplored molecule within the realm of therapeutic development. At present, there is a notable absence of published research detailing its biological activity, mechanism of action, or validated therapeutic targets. This technical guide, therefore, serves not as a summary of existing knowledge, but as a foundational framework for initiating research into this novel chemical entity.
The journey to elucidate the therapeutic potential of any new compound begins with a systematic and logical progression of scientific inquiry. For a molecule like this compound, where the path is untrodden, the initial steps are critical in defining its future trajectory in drug discovery. This document outlines a proposed strategic approach for researchers and scientists to begin the systematic evaluation of this compound, from initial broad-spectrum screening to the eventual identification of specific molecular targets.
Our purpose here is to provide a robust, experience-driven roadmap that adheres to the principles of scientific integrity. We will detail the rationale behind each proposed experimental stage, offering a self-validating system of protocols designed to build a comprehensive biological profile of this compound. While we cannot cite specific data for this compound, we will ground our proposed methodologies in established and authoritative protocols and platforms, providing a solid foundation for future research endeavors.
This guide is structured to empower researchers to be the first to uncover the potential of this compound, transforming it from a chemical structure to a potential therapeutic lead. We will proceed by outlining a logical sequence of discovery, beginning with broad phenotypic screening and progressively narrowing the focus toward specific target identification and validation. Each step will be accompanied by detailed experimental workflows and the underlying strategic reasoning, providing a comprehensive blueprint for pioneering research in this uncharted territory. We encourage the research community to embrace this opportunity for novel discovery and to contribute to the collective understanding of this intriguing molecule.
Technical Guide: Synthesis & Mechanism of 1-Cyclopropyl-4-nitro-1H-pyrazole
This guide details the reaction mechanisms and synthetic protocols for 1-Cyclopropyl-4-nitro-1H-pyrazole , a critical intermediate in the development of kinase inhibitors and high-energy density materials.
Executive Summary
The synthesis of this compound presents a unique chemoselective challenge: introducing a nitro group onto an electron-rich aromatic heterocycle while preserving the acid-sensitive, strained cyclopropyl ring.
While direct nitration (
Route 1: De Novo Cyclization (The "Knorr-Type" Approach)
Status: Preferred Method (High Reliability, Scale-up Ready)
This route constructs the pyrazole ring around the nitrogen substituents, ensuring perfect regioselectivity and avoiding the handling of potentially unstable N-cyclopropyl nitration precursors.
Reaction Overview
The synthesis involves the condensation of cyclopropylhydrazine hydrochloride with sodium nitromalonaldehyde (or its synthetic equivalent, such as 2-nitro-1,3-propanediol).
-
Reagents: Cyclopropylhydrazine
HCl, Sodium Nitromalonaldehyde monohydrate. -
Solvent: Ethanol/Water or Acetic Acid.
-
Yield: Typically 80–95%.
Detailed Reaction Mechanism
The mechanism proceeds through a stepwise condensation-elimination sequence. Unlike standard Knorr synthesis which forms a mixture of isomers with unsymmetrical diketones, the symmetry of nitromalonaldehyde guarantees a single regioisomer.
-
Nucleophilic Attack (Imine Formation): The terminal nitrogen of cyclopropylhydrazine (the more nucleophilic center) attacks one of the aldehyde carbonyls of sodium nitromalonaldehyde.
-
Dehydration: Loss of water generates a hydrazone intermediate.
-
Intramolecular Cyclization: The second nitrogen of the hydrazine moiety attacks the remaining aldehyde carbonyl.
-
Aromatization: Elimination of a second water molecule drives the formation of the aromatic pyrazole system. The nitro group at the 4-position is inherent to the starting material, bypassing the need for electrophilic nitration.
Figure 1: Stepwise mechanism for the cyclocondensation of cyclopropylhydrazine and nitromalonaldehyde.
Experimental Protocol
-
Preparation: Dissolve sodium nitromalonaldehyde monohydrate (1.0 equiv) in warm water (
). -
Addition: Add a solution of cyclopropylhydrazine hydrochloride (1.05 equiv) in ethanol dropwise over 20 minutes.
-
Reaction: Stir the mixture at reflux (
) for 2–4 hours. The solution will typically darken. -
Workup: Cool to room temperature. The product often precipitates as a solid.[1] If not, concentrate under reduced pressure and extract with ethyl acetate.
-
Purification: Recrystallize from ethanol/water to obtain pale yellow crystals.
Route 2: Chan-Lam Oxidative Coupling
Status: Secondary Method (Medicinal Chemistry / Library Synthesis)
For laboratories where 4-nitropyrazole is readily available, Copper(II)-catalyzed N-arylation (Chan-Lam coupling) offers a mild, convergent route that avoids handling hydrazine derivatives.
Reaction Overview
This method couples 4-nitropyrazole with cyclopropylboronic acid using a copper catalyst under an oxidative atmosphere.
-
Reagents: 4-Nitropyrazole, Cyclopropylboronic acid (2.0 equiv),
(0.1–1.0 equiv), Pyridine or . -
Oxidant: Oxygen (air) or TEMPO.
-
Solvent: Dichloroethane (DCE) or Methanol.
Detailed Reaction Mechanism
The Chan-Lam coupling operates via a
-
Transmetallation: The cyclopropylboronic acid undergoes transmetallation with the
species (e.g., ), transferring the cyclopropyl group to the copper center. -
Coordination: The nitrogen of the 4-nitropyrazole coordinates to the organocopper(II) species.
-
Oxidation: The resulting
complex is oxidized to a high-energy species by atmospheric oxygen. This is the rate-determining step. -
Reductive Elimination: The
bond forms, releasing the product and regenerating the species, which is re-oxidized to to restart the cycle.
Figure 2: Catalytic cycle for the Copper-mediated oxidative coupling of 4-nitropyrazole and cyclopropylboronic acid.
Route 3: Direct Nitration (Critical Analysis)
Status: Not Recommended (Safety & Stability Risks)
Direct nitration of 1-cyclopropyl-1H-pyrazole using mixed acids (
-
Mechanism: Electrophilic Aromatic Substitution (
) at C-4 via a sigma complex. -
Risk Factor: The cyclopropyl ring possesses significant Baeyer strain (~27.5 kcal/mol). In the presence of strong Brønsted acids (
), protonation of the ring can trigger ring-opening to form propenyl derivatives or polymers. -
Mitigation: If this route must be used, trifluoroacetic anhydride (TFAA) and ammonium nitrate are preferred over sulfuric acid to maintain milder conditions.
Summary of Methodologies
| Feature | De Novo Cyclization (Route 1) | Chan-Lam Coupling (Route 2) | Direct Nitration (Route 3) |
| Starting Materials | Cyclopropylhydrazine + Nitromalonaldehyde | 4-Nitropyrazole + Cyclopropylboronic acid | 1-Cyclopropylpyrazole + HNO₃ |
| Reaction Type | Condensation / Cyclization | Oxidative Cross-Coupling | Electrophilic Aromatic Substitution |
| Regioselectivity | Perfect (100%) | High (N1 vs N2 irrelevant due to symmetry) | High (C4 selective) |
| Conditions | Mild (Refluxing Ethanol) | Mild (Room Temp/Air) | Harsh (Strong Acid) |
| Scalability | Excellent | Moderate (Reagent Cost) | Poor (Safety/Stability) |
References
-
Chan-Lam Coupling Mechanism
-
Qiao, J. X., & Lam, P. Y. S. (2011). Copper-promoted carbon-heteroatom bond cross-coupling with boronic acids and derivatives. Synthesis.
-
-
Pyrazole Synthesis Review
-
Fustero, S., et al. (2011). From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles. Chemical Reviews.
-
- Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft.
-
Cyclopropyl Stability in Acid
-
Wiberg, K. B. (1986). The Structure and Reactions of Cyclopropane. Accounts of Chemical Research.
-
Sources
solubility profile of 1-Cyclopropyl-4-nitro-1H-pyrazole in organic solvents
An In-depth Technical Guide to the Solubility Profile of 1-Cyclopropyl-4-nitro-1H-pyrazole in Organic Solvents
Abstract
The solubility of an active pharmaceutical ingredient (API) or a synthetic intermediate is a critical physicochemical property that governs its behavior in various stages of research and development, including synthesis, purification, formulation, and biological screening.[1][2] This guide provides a comprehensive technical overview of the theoretical and practical aspects of determining the solubility profile of this compound, a heterocyclic compound with potential applications in medicinal chemistry and materials science.[3][4] We will delve into the molecular characteristics of this compound to predict its solubility, present detailed protocols for both qualitative and quantitative solubility determination, and offer insights into data interpretation and troubleshooting. This document is intended for researchers, chemists, and formulation scientists who require a robust understanding of the solubility characteristics of novel pyrazole derivatives.
Introduction to this compound and its Solubility
This compound is a substituted pyrazole, a class of five-membered aromatic heterocyclic compounds containing two adjacent nitrogen atoms.[5] The pyrazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates.[6] The substituents on the pyrazole ring—a cyclopropyl group at the 1-position and a nitro group at the 4-position—confer specific properties that influence its solubility and potential biological activity.
A thorough understanding of the solubility profile of this compound is paramount for its effective utilization. For instance, in organic synthesis, solvent selection for reactions and purification techniques like recrystallization is dictated by solubility.[7] In drug development, aqueous and non-aqueous solubility data are essential for designing effective delivery systems and ensuring bioavailability. This guide will provide the foundational knowledge and experimental framework to establish a comprehensive solubility profile for this compound.
Theoretical Framework: Predicting Solubility
The principle of "like dissolves like" is a fundamental concept in predicting solubility.[8] This principle states that a solute will dissolve best in a solvent that has a similar polarity. The molecular structure of this compound presents a combination of polar and non-polar features:
-
The Pyrazole Ring: The pyrazole core is aromatic and possesses two nitrogen atoms. The lone pair of electrons on one nitrogen atom contributes to the aromatic system, while the other nitrogen atom has a lone pair that can act as a hydrogen bond acceptor. This imparts a degree of polarity to the molecule.[4]
-
The Nitro Group (-NO2): This is a strongly polar and electron-withdrawing group. It can participate in dipole-dipole interactions and is a hydrogen bond acceptor, which tends to increase solubility in polar solvents.
-
The Cyclopropyl Group: This is a small, non-polar, and lipophilic alkyl substituent. It will contribute to the molecule's solubility in non-polar organic solvents.
Based on this structural analysis, we can hypothesize the following solubility trends:
-
High Solubility: Expected in polar aprotic solvents (e.g., acetone, acetonitrile, dimethyl sulfoxide) that can engage in dipole-dipole interactions with the nitro-pyrazole core.
-
Moderate to High Solubility: Expected in polar protic solvents (e.g., ethanol, methanol) where hydrogen bonding between the solvent and the nitrogen atoms of the pyrazole and the nitro group can occur.[7]
-
Low to Moderate Solubility: Expected in solvents of intermediate polarity (e.g., dichloromethane).
-
Low Solubility: Expected in non-polar solvents (e.g., hexane, toluene) as the polar nitro group will hinder dissolution.
-
Poor Aqueous Solubility: The presence of the non-polar cyclopropyl group and the overall organic structure is likely to result in poor solubility in water, a common trait for many pyrazole derivatives.[7]
Experimental Protocols for Solubility Determination
A multi-tiered approach, starting with a qualitative assessment and progressing to a quantitative analysis, is recommended for a thorough solubility profiling.
Protocol for Qualitative Solubility Determination
This method provides a rapid assessment of solubility in a range of solvents and is useful for initial screening.
Objective: To classify the solubility of this compound as soluble, sparingly soluble, or insoluble in a variety of organic solvents.
Materials:
-
This compound
-
A selection of organic solvents (e.g., Methanol, Ethanol, Acetone, Acetonitrile, Dichloromethane, Toluene, Hexane)
-
Small test tubes or vials
-
Spatula
-
Vortex mixer
Procedure: [9]
-
Preparation: Place approximately 10 mg of this compound into a clean, dry test tube.
-
Solvent Addition: Add the selected solvent dropwise, starting with 0.5 mL.
-
Mixing: Vigorously mix the contents using a vortex mixer for 60 seconds after each solvent addition.
-
Observation: Visually inspect the solution for any undissolved solid against a dark background.
-
Titration: If the solid has not fully dissolved, continue to add the solvent in 0.5 mL increments, with vortexing after each addition, up to a total volume of 3 mL.
-
Classification:
-
Soluble: The compound dissolves completely in ≤ 3 mL of solvent.
-
Sparingly Soluble: A portion of the compound dissolves, but some solid remains after the addition of 3 mL of solvent.
-
Insoluble: No significant dissolution is observed.
-
-
Record: Document the observations for each solvent tested.
Caption: Workflow for qualitative solubility assessment.
Protocol for Quantitative Solubility Measurement (Shake-Flask Method)
This is a widely accepted method for determining the equilibrium solubility of a compound.[1] It is particularly useful for generating precise data for formulation development. High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable analytical technique, given the presence of the nitro-pyrazole chromophore.
Objective: To determine the precise solubility of this compound in a given solvent at a specific temperature.
Materials:
-
This compound
-
Selected organic solvent(s)
-
Scintillation vials with screw caps
-
Orbital shaker with temperature control
-
Syringe filters (e.g., 0.22 µm PTFE)
-
HPLC system with a UV detector
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions: Add an excess amount of this compound to a vial containing a known volume of the solvent (e.g., 5 mL). The solid should be in excess to ensure a saturated solution is formed.
-
Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).
-
Phase Separation: Allow the vials to stand undisturbed for at least 2 hours to let the undissolved solid settle.
-
Sampling and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step is crucial to remove any undissolved microcrystals.
-
Dilution: Accurately dilute the filtered saturated solution with the mobile phase to a concentration that falls within the linear range of the calibration curve.
-
HPLC Analysis: Analyze the diluted sample by HPLC to determine the concentration of the dissolved compound.
-
Quantification: Calculate the solubility by multiplying the measured concentration by the dilution factor.
Caption: Workflow for quantitative shake-flask solubility determination.
Data Presentation and Interpretation
The results from the solubility studies should be compiled into clear and concise tables for easy comparison and interpretation.
Table 1: Qualitative Solubility Profile of this compound
| Solvent Class | Solvent | Polarity Index | Predicted Solubility | Observed Solubility |
| Polar Protic | Methanol | 5.1 | Moderate to High | [Record Observation] |
| Ethanol | 4.3 | Moderate to High | [Record Observation] | |
| Polar Aprotic | Acetone | 5.1 | High | [Record Observation] |
| Acetonitrile | 5.8 | High | [Record Observation] | |
| DMSO | 7.2 | High | [Record Observation] | |
| Intermediate | Dichloromethane | 3.1 | Low to Moderate | [Record Observation] |
| Non-polar | Toluene | 2.4 | Low | [Record Observation] |
| Hexane | 0.1 | Low | [Record Observation] |
Table 2: Quantitative Solubility of this compound at 25 °C
| Solvent | Solubility (mg/mL) | Solubility (mol/L) |
| [e.g., Ethanol] | [Record Value] | [Calculate Value] |
| [e.g., Acetone] | [Record Value] | [Calculate Value] |
| [e.g., Toluene] | [Record Value] | [Calculate Value] |
Interpretation: The experimental data should be compared with the initial predictions based on the molecular structure. Discrepancies may arise due to factors not easily predicted, such as the compound's crystal lattice energy.[7] For instance, strong intermolecular forces in the solid state can lead to lower than expected solubility, even in a compatible solvent.
Troubleshooting and Advanced Considerations
-
Poor Solubility: If the compound exhibits poor solubility across a wide range of solvents, consider using co-solvent systems.[7] For example, a mixture of a "good" solvent (where it is soluble) and a "poor" solvent (where it is sparingly soluble) can be used for techniques like recrystallization.
-
Temperature Effects: Solubility is generally temperature-dependent. For most solids, solubility increases with temperature.[10] Determining the solubility at different temperatures can be valuable for developing crystallization processes.
-
Impact of Purity: The presence of impurities can affect the measured solubility. It is crucial to use a well-characterized, pure sample for these studies.
-
Kinetic vs. Thermodynamic Solubility: The shake-flask method described measures thermodynamic equilibrium solubility. In early drug discovery, kinetic solubility measurements are often performed, which can yield different, often higher, values.[1] It is important to specify the method used when reporting solubility data.
Conclusion
This guide has outlined a comprehensive strategy for determining the solubility profile of this compound. By combining theoretical predictions based on molecular structure with robust qualitative and quantitative experimental protocols, a researcher can generate the critical data needed to advance the development of this compound. A thorough understanding of its solubility in various organic solvents is an indispensable step in unlocking its full potential in any chemical or pharmaceutical application.
References
- BenchChem. (n.d.). Dealing with poor solubility of pyrazole derivatives during synthesis.
- Computational Chemistry. (2022, May 31). Compound solubility measurements for early drug discovery.
- Unknown. (2024, September 24). Solubility test for Organic Compounds.
- Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
- Unknown. (2023, August 31). Solubility of Organic Compounds.
- Jalalon, J. V. (n.d.). Experiment 1. Solubility of Organic Compounds. Scribd.
- Research and Reviews. (2024, September 25).
- TSI Journals. (2021, November 26). The Recent Development of the Pyrazoles : A Review.
- EPJ Web of Conferences. (n.d.).
- Hoffman Fine Chemicals. (n.d.). CAS RN 2005442-49-7 | 1-Cyclopropyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole.
- Indian Academy of Sciences. (2019).
- PubChem. (n.d.). 1-Cyclopropyl-4-nitrobenzene.
- Solubility of Things. (n.d.). 4-nitro-1H-pyrazole.
- Unknown. (n.d.). 4-Nitro-1H-pyrazole 97 2075-46-9.
- CymitQuimica. (n.d.). CAS 90253-21-7: 1H-Pyrazole, 4-cyclopropyl-.
- Meddocs Publishers. (2021, April 16).
- PubChem. (n.d.). 1-Cyclopropyl-1H-pyrazole-4-carboxaldehyde.
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- Physical Chemistry Research. (2023, November 19).
- Organic Chemistry Portal. (n.d.). Pyrazole synthesis.
- PMC. (n.d.).
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understanding the structure-activity relationship (SAR) of nitro-pyrazoles
Introduction: The "Warhead" Paradox
In medicinal chemistry, the nitro-pyrazole scaffold occupies a polarized niche. It is simultaneously a high-energy "warhead" capable of driving potent bioreductive mechanisms and a structural liability prone to mutagenicity and metabolic instability.[1] Unlike its ubiquitous cousin, the nitro-imidazole (e.g., Metronidazole), the nitro-pyrazole offers a distinct electronic profile that allows for finer tuning of redox potentials—a critical parameter for hypoxia-selective drugs and anti-parasitic agents.[1][2]
This guide moves beyond basic synthesis to dissect the Structure-Activity Relationship (SAR) of nitro-pyrazoles. It focuses on the causal link between the position of the nitro group , the electronic environment of the pyrazole ring , and the resulting biological fate .
Electronic & Structural Fundamentals
The pyrazole ring is a
The Isomer Divergence: 3-Nitro vs. 4-Nitro
The most critical SAR decision is the positioning of the nitro group.[1] This choice dictates the thermodynamic stability and the onset potential for bioreduction.
| Feature | 4-Nitro-Pyrazole | 3-Nitro-Pyrazole |
| Electronic Character | Thermodynamic Sink: The 4-position is the natural site for electrophilic attack.[1][2] The resulting system is electronically symmetric and highly stable. | Kinetic/Reactive: The 3-position places the nitro group adjacent to the ring nitrogens, creating significant dipole repulsion and altering H-bond donor/acceptor capability.[1] |
| pKa (N-H acidity) | ~9.6 (Acidic).[2] The -NO | ~9.0 - 9.4 .[1][2][4] Closer proximity to the N-H allows for stronger inductive stabilization of the conjugate base, making it slightly more acidic. |
| Redox Potential ( | More Negative (-500 to -600 mV). Harder to reduce.[1][2] Often requires lower oxygen tension to activate.[1][2] | Less Negative (-350 to -460 mV). Easier to reduce.[1][2] This range overlaps with the "Goldilocks Zone" for hypoxic selectivity. |
Tautomeric Considerations
N-unsubstituted nitro-pyrazoles exhibit annular tautomerism.[1][2]
-
3-Nitro: Exists in equilibrium between the 3-nitro and 5-nitro forms.[1][2] In solution, the equilibrium is solvent-dependent.[1][2]
Biomedical SAR: The Bioreduction Mechanism
The pharmacological activity of nitro-pyrazoles (in oncology and infectious disease) is driven by bioreduction .[1] The nitro group acts as a prodrug switch, activated only by specific enzymatic environments (e.g., bacterial nitroreductases or hypoxic tumor tissue).[2]
The Mechanism of Action
The pathway follows a stepwise electron transfer. The toxicity stems from the Nitro Radical Anion and the Hydroxylamine intermediate, which form DNA adducts.
Critical SAR Rule: The single-electron reduction potential (
-
> -350 mV (Too Positive): Reduced by ubiquitous aerobic enzymes (e.g., NADPH oxidase), leading to systemic toxicity (aerobic cycling).[2]
-
< -500 mV (Too Negative): Cannot be reduced even by target enzymes; compound is inert.[1][2]
Visualization: Bioreduction Pathway
The following diagram maps the activation logic and the "Futile Cycle" that protects aerobic cells.
Caption: The "Futile Cycle" (green) prevents toxicity in healthy aerobic cells. In hypoxia (red path), the radical anion is not re-oxidized, leading to irreversible DNA damage.[2]
Optimization Workflow: Tuning the Scaffold
To optimize a nitro-pyrazole lead, one must balance lipophilicity (LogP) with redox potential (
Substitution Effects
Modifying the N1-position or C-positions alters the electron density of the ring.[1]
| Substituent | Effect on LogP | Effect on | SAR Consequence |
| Methyl (N1) | +0.5 units | Minimal | Locks tautomer; improves solubility.[1][2] |
| Phenyl (N1) | +2.0 units | Anodic Shift (+ mV) | Increases lipophilicity significantly; phenyl ring conjugation makes reduction easier (more toxic).[2] |
| Electron-Withdrawing (C-Halogen) | +0.5 - 1.0 units | Anodic Shift (+50 to +100 mV) | Danger Zone. Makes the nitro group too easy to reduce.[1][2] Increases aerobic toxicity.[1][2] |
| Electron-Donating (C-Amine/Alkoxy) | Varies | Cathodic Shift (-50 to -100 mV) | Safety Valve. Makes reduction harder.[1][2] Use this to mitigate toxicity if |
Mutagenicity Mitigation (The Ames Problem)
Nitro-pyrazoles are often Ames positive.[1][2]
-
Strategy 1: Steric Hindrance.[1][2] Place a bulky group (e.g., isopropyl, t-butyl) ortho to the nitro group.[2] This twists the nitro group out of planarity, decoupling it from the
-system and raising the reduction potential (harder to reduce). -
Strategy 2: Fused Rings. Fusing the pyrazole to a saturated ring can alter the metabolic processing of the hydroxylamine intermediate.
SAR Decision Tree
Caption: Iterative optimization cycle. Redox potential is the primary filter, followed by physicochemical properties (LogP).
Experimental Protocols
Synthesis: Safe Nitration of Pyrazole
Warning: Nitration of azoles is highly exothermic. Runaway reactions can occur.[1][2][5] Target: 4-Nitropyrazole (Thermodynamic product).[1][2]
-
Preparation: Dissolve pyrazole (1.0 eq) in concentrated sulfuric acid (H
SO ) at 0°C. -
Addition: Add fuming nitric acid (HNO
, 1.1 eq) dropwise, maintaining internal temp < 10°C. -
Reaction: Heat to 60°C for 3 hours. (Monitor by TLC/LCMS; 4-nitro isomer is the major product).[1][2]
-
Quench: Pour onto crushed ice. The product typically precipitates as a white solid.
-
Purification: Recrystallize from Ethanol/Water.
Assay: Cyclic Voltammetry (CV)
To determine the
-
Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF
). -
Electrodes:
-
Procedure: Scan from 0 to -2.0 V at 100 mV/s.
-
Analysis: Identify the first reduction peak (
). For reversible systems, .[2] For irreversible nitro reduction, report .[2] Target range: -0.8V to -1.1V vs Ag/AgCl (approx -350 to -450 mV vs NHE).[1][2]
References
-
Denny, W. A., & Wilson, W. R. (1986).[2] Considerations for the design of nitrophenyl mustards as agents with selective toxicity for hypoxic tumor cells. Journal of Medicinal Chemistry. Link
-
Palmer, B. D., et al. (1992).[2] Aziridinyl nitropyrroles and nitropyrazoles as hypoxia-selective cytotoxins and radiosensitizers.[1][2][6] Journal of Medicinal Chemistry. Link
-
Walsh, M., et al. (2018).[2] Nitro-heterocycles: A review of their synthesis and biological activity. European Journal of Medicinal Chemistry. Link
-
Patterson, L. H. (2002).[2] Bioreductively activated antitumor N-oxides: the case of AQ4N, a novel agent with distinct advantages.[1][2] Drug Metabolism Reviews.[1][2] Link
-
Ames, B. N., et al. (1975).[2] Methods for detecting carcinogens and mutagens with the Salmonella/mammalian-microsome mutagenicity test.[1] Mutation Research.[1][2] Link
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stability and degradation profile of 1-Cyclopropyl-4-nitro-1H-pyrazole
An In-depth Technical Guide Topic: Stability and Degradation Profile of 1-Cyclopropyl-4-nitro-1H-pyrazole Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This compound is a heterocyclic compound with potential applications as a synthetic building block in medicinal and agricultural chemistry. Understanding its intrinsic stability and degradation profile is a critical prerequisite for its development and application, ensuring safety, efficacy, and regulatory compliance. This guide provides a comprehensive framework for characterizing the stability of this molecule. Due to the limited publicly available data on this specific compound, this document synthesizes information from related chemical classes—pyrazoles, nitroaromatics, and cyclopropyl-containing molecules—to establish a predictive stability profile. It further outlines a robust, step-by-step experimental strategy for forced degradation studies, aligned with the International Council for Harmonisation (ICH) guidelines, to definitively identify its degradation pathways and develop a stability-indicating analytical method. The primary predicted liabilities for this molecule are photolytic and oxidative degradation, while it is expected to exhibit significant stability against hydrolysis and moderate thermal stress.
Introduction and Structural Analysis
The structural features of this compound—a stable aromatic pyrazole core, an N-cyclopropyl substituent, and a C4-nitro group—dictate its chemical reactivity and, consequently, its stability profile. A thorough understanding of these functional groups is essential for predicting its behavior under various stress conditions.
-
Pyrazole Core: The pyrazole ring is an aromatic heterocycle, which imparts significant chemical robustness and resistance to metabolic degradation.[1] Generally, pyrazoles are resistant to hydrolysis but can be susceptible to strong oxidizing agents or extreme pH conditions.[2] The N1 nitrogen lone pair participates in the aromatic system, while the N2 lone pair confers basic properties to the molecule.
-
Nitro Group (-NO2): As a powerful electron-withdrawing group, the nitro substituent deactivates the aromatic ring, making it less susceptible to electrophilic attack but potentially more vulnerable to nucleophilic substitution. Critically, nitroaromatic compounds are well-documented as being photoreactive, a characteristic that often represents their primary degradation pathway.[3] This functional group is a primary "structural alert" for photostability issues.[3]
-
Cyclopropyl Group: The N-cyclopropyl ring is generally a stable substituent. However, the inherent ring strain can make it susceptible to opening under certain harsh conditions, such as strong acids or specific oxidative reactions.[4]
Based on this analysis, a comprehensive stability assessment must prioritize the investigation of photolytic and oxidative degradation pathways.
Forced Degradation: A Framework for Stability Assessment
Forced degradation, or stress testing, is the cornerstone of stability analysis. It involves subjecting the compound to conditions more severe than accelerated stability testing to identify likely degradation products and pathways.[5][6] This process is mandated by regulatory bodies and is essential for developing and validating a stability-indicating analytical method—a method capable of separating the intact drug substance from all its potential degradation products.[7][8] The typical goal is to achieve 5-20% degradation of the active ingredient to ensure that secondary degradation is minimized and the data is reliable.[6]
Initial Step: Development of a Stability-Indicating UPLC/HPLC Method
Before initiating stress testing, a robust analytical method must be developed. A reversed-phase Ultra-High-Performance Liquid Chromatography (UPLC) or High-Performance Liquid Chromatography (HPLC) method coupled with a photodiode array (PDA) detector is the industry standard.
Protocol 1: UPLC Method Development
-
Column Selection: Start with a C18 column (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm) known for its broad applicability.
-
Mobile Phase Screening:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
-
Initial Gradient: Run a fast scouting gradient (e.g., 5% to 95% B in 5 minutes) to determine the approximate retention time of the parent compound.
-
Gradient Optimization: Adjust the gradient slope around the elution time of the parent peak to ensure adequate separation from any potential impurities or early-eluting degradants.
-
Detection: Use a PDA detector to monitor across a wide UV range (e.g., 200-400 nm). This allows for the selection of an optimal monitoring wavelength and, crucially, enables peak purity analysis to confirm that the parent peak is not co-eluting with any degradants.
-
System Suitability: Prepare a system suitability solution and establish criteria for theoretical plates, tailing factor, and reproducibility before proceeding.
Experimental Design for Forced Degradation Studies
The following protocols outline the recommended stress conditions based on ICH Q1A(R2) guidelines.[6] Each condition should be run with a solution of this compound (e.g., at 1 mg/mL in a suitable solvent like acetonitrile/water) alongside a control solution stored at 5°C.
Table 1: Proposed Conditions for Forced Degradation Studies
| Stress Condition | Reagent/Condition | Temperature | Duration (Example) | Predicted Outcome |
| Acid Hydrolysis | 0.1 M HCl | 60 °C | 24, 48, 72 hours | Low to no degradation expected. |
| Base Hydrolysis | 0.1 M NaOH | 60 °C | 24, 48, 72 hours | Low to no degradation expected. |
| Neutral Hydrolysis | Deionized Water | 60 °C | 72 hours | No degradation expected. |
| Oxidation | 3% H₂O₂ | Room Temp | 24 hours | Moderate degradation possible. |
| Photolysis | ICH Q1B Option II | Room Temp | Per ICH Q1B | High degradation expected. |
| Thermal (Solid) | Dry Heat | 80 °C | 7 days | Low degradation expected. |
| Thermal (Solution) | In Solvent | 60 °C | 7 days | Low to moderate degradation expected. |
Protocol 2: Hydrolytic Degradation
-
Prepare three separate solutions of the compound in 0.1 M HCl, 0.1 M NaOH, and deionized water.
-
Place vials in a thermostatically controlled oven or water bath at 60°C.
-
At specified time points (e.g., 24, 48, 72 hours), withdraw an aliquot.
-
For the acidic and basic samples, neutralize with an equivalent amount of base or acid, respectively, before dilution and analysis by the UPLC method.
-
Analyze all samples and compare them to the control to determine the percentage of degradation.
Protocol 3: Oxidative Degradation
-
Dissolve the compound in a suitable solvent and add hydrogen peroxide to a final concentration of 3%.
-
Store the solution at room temperature, protected from light.
-
Monitor the reaction periodically (e.g., 2, 8, 24 hours).
-
Once the target degradation (5-20%) is achieved, quench the reaction (if necessary) and analyze by UPLC.
Protocol 4: Photolytic Degradation
-
Expose solid powder and a solution of the compound to a light source conforming to ICH Q1B guidelines (providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).[5]
-
Simultaneously, expose a control sample wrapped in aluminum foil to the same temperature and humidity conditions.
-
Analyze the light-exposed and control samples by UPLC to assess degradation specifically caused by light.
Predicted Degradation Pathways
The chemical structure of this compound allows for the prediction of several potential degradation pathways under stress.
Caption: Predicted degradation pathways for this compound.
-
Hydrolytic Stability: The pyrazole ring is known to be robust against hydrolysis.[9] Therefore, significant degradation is not anticipated under acidic, basic, or neutral hydrolytic conditions.
-
Oxidative Degradation: The pyrazole ring and the cyclopropyl group are potential sites for oxidation. Strong oxidative conditions could lead to ring cleavage or the formation of N-oxides.
-
Photodegradation: This is the most probable route of degradation. Nitroaromatic compounds are susceptible to photochemical reactions.[3] Common pathways include the reduction of the nitro group to nitroso or amino functionalities, or rearrangement to form nitrite esters followed by subsequent reactions.[3][10] The presence of solvents can also significantly influence the rate and products of photodegradation.[11]
Workflow and Data Interpretation
The overall process follows a logical sequence from method development to the final characterization of the stability profile.
Caption: Experimental workflow for stability and degradation profiling.
Upon analysis of the stressed samples, the resulting chromatograms will provide a wealth of information. The stability-indicating nature of the method is confirmed if the parent peak remains pure (as determined by PDA analysis) and all degradant peaks are baseline resolved. The extent of degradation is calculated, and a profile of degradation products is created. For any significant degradant (typically >0.1%), structural elucidation using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is necessary to confirm the proposed degradation pathways.
Recommendations for Handling and Storage
Based on the predicted stability profile, the following handling and storage recommendations are proposed:
-
Protection from Light: The high potential for photodegradation necessitates that the compound be stored in amber glass vials or containers that block UV and visible light. All experimental manipulations should be carried out under subdued lighting.
-
Controlled Temperature: Store in a cool, controlled environment to minimize the risk of thermal degradation.
-
Inert Atmosphere: For long-term storage, consider packaging under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.
Conclusion
While this compound is predicted to possess a stable pyrazole core resistant to hydrolysis, its nitroaromatic functionality presents a significant liability towards photolytic degradation. Oxidative pathways may also contribute to its degradation profile. The experimental framework detailed in this guide, rooted in ICH principles, provides a comprehensive and scientifically rigorous approach to definitively characterize the stability of this molecule. The execution of these forced degradation studies is an indispensable step in its development, enabling the creation of stable formulations, the establishment of appropriate storage conditions, and the fulfillment of critical regulatory requirements.
References
-
MedCrave. (2016). Forced Degradation Studies. Available at: [Link]
-
ResolveMass Laboratories Inc. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Available at: [Link]
-
Sidique, S., et al. (2010). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. PMC, NIH. Available at: [Link]
-
Pharmaceutical Outsourcing. (2012). Forced Degradation to Develop Stability-indicating Methods. Available at: [Link]
-
SPIE Digital Library. (2022). Photostability of luminophores sensitive to vapors of nitroaromatic compounds in a porous silicon microcavity. Available at: [Link]
-
SciSpace. (n.d.). Structure–activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of We. Available at: [Link]
-
YouTube. (2025). Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. Available at: [Link]
-
BioProcess International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. Available at: [Link]
-
Ju, K.S., & Parales, R.E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. PMC, NIH. Available at: [Link]
-
Wang, R., et al. (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. PMC. Available at: [Link]
-
World Journal of Microbiology and Biotechnology. (n.d.). Biodegradation of nitroaromatics and other.... Ovid. Available at: [Link]
-
Einschlag, F.S., et al. (2003). Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process. PubMed. Available at: [Link]
-
IJNRD. (2025). pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review. Available at: [Link]
-
SciSpace. (n.d.). Photostability and Photostabilization of Drugs and Drug Products. Available at: [Link]
-
DTIC. (2012). Biodegradation and Transformation of Nitroaromatic Compounds (POSTPRINT). Available at: [Link]
-
Epstein, S.A., et al. (2023). Influence of solvent on the electronic structure and the photochemistry of nitrophenols. Environmental Science: Atmospheres (RSC Publishing). DOI:10.1039/D2EA00144F. Available at: [Link]
-
da Silva, A.B.F., et al. (2021). Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. SciELO. Available at: [Link]
-
Open Access LMU. (n.d.). Alkyl‐Bridged Nitropyrazoles – Adjustment of Performance and Sensitivity Parameters. Available at: [Link]
-
SvedbergOpen. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. Available at: [Link]
-
PubMed. (n.d.). Photolysis pathway of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process. Available at: [Link]
-
Hofmann, S., et al. (2023). Electrochemically enabled oxidative aromatization of pyrazolines. Organic & Biomolecular Chemistry (RSC Publishing). DOI:10.1039/D3OB00671A. Available at: [Link]
-
Oriental Journal of Chemistry. (n.d.). Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). Available at: [Link]
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literature review of 1-Cyclopropyl-4-nitro-1H-pyrazole and its analogs
The following technical guide provides an in-depth review of 1-Cyclopropyl-4-nitro-1H-pyrazole , a critical intermediate in modern medicinal chemistry, particularly for the synthesis of kinase inhibitors.
Content Type: Technical Whitepaper & Synthetic Guide Subject: this compound (CAS: 1240568-16-4) Primary Application: Kinase Inhibitor Scaffold (c-Met, LRRK2, JAK)
Part 1: Executive Summary & Strategic Value
This compound is a high-value heterocyclic building block used primarily as a precursor to 1-cyclopropyl-1H-pyrazol-4-amine . This amine moiety has emerged as a "privileged scaffold" in drug discovery, replacing older aniline or alkyl-pyrazole motifs.
Why This Scaffold Matters
In the optimization of small-molecule drugs, the N-cyclopropyl group offers distinct advantages over N-methyl, N-ethyl, or N-isopropyl analogs:
-
Metabolic Stability: The C–H bond dissociation energy of the cyclopropyl group (~106 kcal/mol) is significantly higher than that of acyclic alkyl groups (~98 kcal/mol), reducing susceptibility to oxidative metabolism by Cytochrome P450 enzymes.
-
Conformational Restriction: The cyclopropyl ring imposes steric constraints that can lock the molecule into a bioactive conformation, often improving potency and selectivity (e.g., in the ATP-binding pocket of kinases).
-
Lipophilic Efficiency (LipE): It modulates lipophilicity (LogP) without the entropic penalty of flexible alkyl chains, often improving the LipE profile of lead compounds.
Key Drug Example:
-
Vebreltinib (PLB-1001): A highly selective c-Met inhibitor for non-small cell lung cancer (NSCLC) and glioblastoma, which utilizes the 1-cyclopropyl-1H-pyrazol-4-yl core to achieve blood-brain barrier penetration and high potency.
Part 2: Chemical Profile[1]
| Property | Specification |
| Chemical Name | This compound |
| CAS Number | 1240568-16-4 |
| Molecular Formula | C₆H₇N₃O₂ |
| Molecular Weight | 153.14 g/mol |
| Appearance | Pale yellow to off-white solid |
| Melting Point | 68–72 °C (varies by purity) |
| Solubility | Soluble in DCM, EtOAc, MeOH; Low solubility in water |
| Key Reactivity | Nitro group reduction; C-H activation at C5 |
Part 3: Synthetic Pathways
The synthesis of N-cyclopropylazoles is historically challenging because cyclopropyl halides are unreactive in SN2 reactions and prone to elimination.[1] Modern protocols rely on copper-mediated oxidative coupling (Chan-Lam).
Pathway Logic Diagram
Caption: Figure 1. Primary synthetic routes. The Chan-Lam coupling (top) is preferred for safety and yield over the nitration of pre-cyclopropylated pyrazoles (bottom).
Part 4: Detailed Experimental Protocols
These protocols are synthesized from validated medicinal chemistry literature (e.g., J. Org. Chem., J. Med. Chem.) and optimized for reproducibility.
Protocol A: Synthesis of this compound (Chan-Lam Coupling)
Objective: N-arylation of 4-nitropyrazole using cyclopropylboronic acid.
Reagents:
-
4-Nitropyrazole (1.0 equiv)
-
Cyclopropylboronic acid (2.0 equiv)
-
Copper(II) acetate [Cu(OAc)₂] (1.0 equiv)
-
2,2'-Bipyridine (1.0 equiv)
-
Sodium carbonate (Na₂CO₃) (2.0 equiv)
-
Solvent: 1,2-Dichloroethane (DCE) or Toluene
Step-by-Step Workflow:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, charge 4-nitropyrazole (113 mg, 1.0 mmol), cyclopropylboronic acid (172 mg, 2.0 mmol), Cu(OAc)₂ (182 mg, 1.0 mmol), 2,2'-bipyridine (156 mg, 1.0 mmol), and Na₂CO₃ (212 mg, 2.0 mmol).
-
Solvation: Add DCE (10 mL). The reaction does not require inert atmosphere initially but benefits from dry air or O₂ (balloon) to reoxidize the Cu catalyst if used in catalytic amounts (though stoichiometric Cu is more reliable for this specific substrate).
-
Reaction: Heat the mixture to 70 °C and stir vigorously for 4–12 hours. Monitor by TLC (EtOAc/Hexane 1:3) or LC-MS.
-
Workup: Cool to room temperature. Dilute with dichloromethane (DCM) and wash with saturated aqueous NH₄Cl (to remove copper salts) followed by brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (SiO₂, gradient 0–30% EtOAc in Hexanes).
-
Yield: Expected yield: 60–85%.
Protocol B: Reduction to 1-Cyclopropyl-1H-pyrazol-4-amine
Objective: Conversion of the nitro group to the primary amine for drug coupling.
Reagents:
-
This compound (1.0 equiv)
-
Pd/C (10% wt, wet) (0.1 equiv by weight)
-
Hydrogen gas (H₂)
-
Solvent: Methanol (MeOH) or Ethanol (EtOH)
Step-by-Step Workflow:
-
Safety: Purge the reaction vessel with N₂ to remove oxygen before adding catalyst (Pd/C is pyrophoric).
-
Loading: Dissolve the nitro compound in MeOH. Carefully add Pd/C.
-
Hydrogenation: Equip with a hydrogen balloon (1 atm) or use a Parr shaker (30 psi) for faster rates. Stir at room temperature for 2–6 hours.
-
Filtration: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with MeOH.
-
Isolation: Concentrate the filtrate under reduced pressure. The resulting amine is often an oil or low-melting solid and is prone to oxidation; store under inert gas or use immediately in the next coupling step.
Part 5: Medicinal Chemistry Applications[1][2][3][4]
The 1-cyclopropyl-1H-pyrazol-4-amine moiety is a bioisostere of aniline, commonly used to bind to the hinge region of kinase enzymes.
c-Met Inhibitors (Oncology)
-
Drug: Vebreltinib (PLB-1001)
-
Mechanism: Inhibits c-Met phosphorylation.[2] The cyclopropyl group aids in penetrating the Blood-Brain Barrier (BBB), making it effective for secondary brain tumors.
-
Structure-Activity Relationship (SAR): The cyclopropyl group fits into a hydrophobic pocket near the gatekeeper residue, providing better selectivity than larger rings like cyclopentyl.
LRRK2 Inhibitors (Parkinson's Disease)[6]
-
Context: Leucine-rich repeat kinase 2 (LRRK2) inhibitors often utilize the N-substituted pyrazole scaffold.
-
Benefit: The 1-cyclopropyl group reduces clearance rates compared to the 1-methyl analog, extending the half-life (
) of the drug in vivo.
DDR2 Inhibitors (Fibrosis/Cancer)[7]
-
Context: Discoidin domain receptor (DDR) inhibitors.[3]
-
Benefit: Compounds containing the 1-cyclopropyl-1H-pyrazol-4-yl amine show reduced toxicity against off-target kinases (like KDR) compared to pan-kinase inhibitors.
References
-
Chan-Lam Coupling Methodology
- Copper-Promoted N-Cyclopropylation of Anilines and Amines by Cyclopropylboronic Acid. Tsuritani, T., et al. Synlett, 2006.
-
Vebreltinib (PLB-1001)
- Discovery of PLB-1001, a Potent and Selective c-Met Inhibitor with Excellent Blood-Brain Barrier Permeability.Acta Pharmaceutica Sinica B, 2020.
-
Cyclopropyl Group Properties in MedChem
-
General Synthesis of N-Cyclopropyl Pyrazoles
- Safety & Handling of Nitro Pyrazoles: Energetic Materials: Particle Processing and Characterization. Wiley-VCH, 2017. (General reference for nitro-heterocycle safety).
Sources
- 1. Copper-Catalyzed Chan–Lam Cyclopropylation of Phenols and Azaheterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. Discovery of 4-cyclopropyl-3-(2-((1-cyclopropyl-1H-pyrazol-4-yl) amino) quinazolin-6-yl)-N-(3-(trifluoromethyl) phenyl) benzamides as potent discoidin domain receptor inhibitors for the treatment of idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. englelab.com [englelab.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. Chan-Lam Coupling [organic-chemistry.org]
- 7. mdpi.com [mdpi.com]
Methodological & Application
Application Note: Scalable Synthesis of 1-Cyclopropyl-4-nitro-1H-pyrazole
This Application Note is structured as a comprehensive technical guide for the synthesis of 1-Cyclopropyl-4-nitro-1H-pyrazole , designed for medicinal chemists and process development scientists.
Abstract & Strategic Overview
The This compound scaffold is a high-value intermediate in the synthesis of JAK inhibitors and other kinase-targeting therapeutics. The cyclopropyl group acts as a metabolic bioisostere for alkyl groups, improving lipophilicity and metabolic stability, while the nitro group serves as a masked amine precursor for further functionalization.
This protocol details two distinct synthetic pathways, selected based on scale and available instrumentation:
-
Route A (Medicinal Chemistry / Discovery): Copper-Catalyzed Chan-Lam Coupling.
-
Pros: Mild conditions, uses stable 4-nitropyrazole, high functional group tolerance.
-
Cons: Uses stoichiometric copper (in some variants) or expensive boronic acids.
-
-
Route B (Process / Scale-Up): Cyclocondensation of Cyclopropylhydrazine.
-
Pros: Atom economical, lower raw material cost, avoids heavy metals.
-
Cons: Requires handling of cyclopropylhydrazine (toxic/unstable) and nitromalonaldehyde salts.
-
Route Selection Decision Tree
The following logic gate assists in selecting the appropriate protocol for your specific constraints.
Figure 1: Decision matrix for selecting the synthesis route based on operational scale.
Detailed Protocol: Route A (Chan-Lam Coupling)
This route is preferred for laboratory-scale synthesis due to the commercial availability of 4-nitropyrazole and the avoidance of hydrazine handling.
Reaction Mechanism
The reaction proceeds via an oxidative copper(II) cycle. The key mechanistic feature is the coordination of the pyrazole nitrogen to the Cu(II) center, followed by transmetallation with the cyclopropylboronic acid and reductive elimination.
Materials & Reagents
| Reagent | Equiv.[1][2] | Role |
| 4-Nitro-1H-pyrazole | 1.0 | Nucleophile |
| Cyclopropylboronic acid | 2.0 | Electrophile (Coupling Partner) |
| Cu(OAc)₂ | 1.0 | Catalyst/Promoter |
| 2,2'-Bipyridine (bipy) | 1.0 | Ligand (Stabilizes Cu-intermediate) |
| Na₂CO₃ | 2.0 | Base |
| 1,2-Dichloroethane (DCE) | Solvent | 0.2 M Concentration |
| Molecular Sieves (4Å) | Additive | Water Scavenger |
Step-by-Step Procedure
-
Setup: Oven-dry a 100 mL round-bottom flask equipped with a magnetic stir bar.
-
Charging: Add 4-Nitro-1H-pyrazole (1.13 g, 10.0 mmol), Cyclopropylboronic acid (1.72 g, 20.0 mmol), Cu(OAc)₂ (1.81 g, 10.0 mmol), 2,2'-Bipyridine (1.56 g, 10.0 mmol), and Na₂CO₃ (2.12 g, 20.0 mmol).
-
Solvent Addition: Add DCE (50 mL) and activated 4Å molecular sieves (~2 g).
-
Reaction:
-
Fit the flask with a reflux condenser and a drying tube (or an oxygen balloon for catalytic copper variants).
-
Heat the mixture to 70 °C in an oil bath.
-
Stir vigorously for 24 hours . The reaction mixture typically turns from blue/green to a dark suspension.
-
-
Monitoring: Check TLC (Hexane:EtOAc 3:1). The starting material (Rf ~0.3) should disappear, and a new less polar spot (Rf ~0.6) should appear.
-
Workup:
-
Cool to room temperature.[3]
-
Filter the mixture through a pad of Celite to remove copper salts. Wash the pad with DCM (50 mL).
-
Wash the filtrate with saturated NH₄Cl solution (2 x 30 mL) to chelate residual copper (aqueous layer turns blue).
-
Wash with Brine (30 mL), dry over Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification: Purify via flash column chromatography on silica gel (Gradient: 0% → 20% EtOAc in Hexanes).
Expected Yield: 65–75% as a pale yellow solid.
Detailed Protocol: Route B (Cyclocondensation)
This route constructs the pyrazole ring "bottom-up," avoiding the use of transition metals. It is ideal for larger batches (>10g).
Materials & Reagents
| Reagent | Equiv.[1][2] | Role |
| Cyclopropylhydrazine HCl | 1.0 | Nitrogen Source |
| Sodium Nitromalonaldehyde Monohydrate | 1.05 | C3-C4-C5 Synthon |
| Ethanol | Solvent | 0.5 M Concentration |
| Acetic Acid | Cat. | Catalyst |
Step-by-Step Procedure
-
Preparation: In a 250 mL flask, dissolve Sodium Nitromalonaldehyde Monohydrate (1.65 g, 10.5 mmol) in Ethanol (20 mL) and Water (5 mL).
-
Addition: Add Cyclopropylhydrazine Hydrochloride (1.08 g, 10.0 mmol) in one portion.
-
Acidification: Add 2-3 drops of glacial acetic acid.
-
Cyclization: Stir the mixture at Reflux (80 °C) for 4 hours. The solution will darken.
-
Workup:
-
Concentrate the ethanol in vacuo to ~20% of the original volume.
-
Dilute with water (50 mL) and extract with EtOAc (3 x 30 mL).
-
Wash combined organics with saturated NaHCO₃ (to remove acetic acid) and Brine.
-
Dry over MgSO₄ and concentrate.
-
-
Purification: Recrystallization from Ethanol/Water or column chromatography (as in Route A).
Expected Yield: 50–60% (Yield is often lower than Route A due to hydrazine instability, but materials are cheaper).
Analytical Data & Validation
Trustworthiness in synthesis relies on rigorous characterization. The following data is expected for This compound .
NMR Spectroscopy
-
¹H NMR (400 MHz, CDCl₃):
-
δ 8.35 (s, 1H): Pyrazole C5-H (Deshielded by adjacent N).
-
δ 8.15 (s, 1H): Pyrazole C3-H.
-
δ 3.65 (tt, J = 7.2, 3.8 Hz, 1H): Cyclopropyl CH (N-linked).
-
δ 1.25 – 1.18 (m, 2H): Cyclopropyl CH₂ (cis to ring).
-
δ 1.10 – 1.02 (m, 2H): Cyclopropyl CH₂ (trans to ring).
-
-
¹³C NMR (100 MHz, CDCl₃):
-
δ 138.5 (C-NO₂), 136.2 (C5), 129.1 (C3), 35.5 (N-CH), 8.2 (CH₂).
-
Mass Spectrometry[4]
-
LC-MS (ESI+): Calculated for C₆H₇N₃O₂ [M+H]⁺: 154.06. Found: 154.1.
Scientific Rationale & Causality
Why Chan-Lam over Nucleophilic Substitution?
Direct alkylation of 4-nitropyrazole with cyclopropyl bromide (Sɴ2) is notoriously difficult. The cyclopropyl ring strain and the poor electrophilicity of cyclopropyl halides retard the reaction. Furthermore, the basic conditions required for Sɴ2 often lead to N1/N2 isomerization mixtures. The Chan-Lam coupling (Route A) utilizes a radical-oxidative mechanism that bypasses the steric hindrance of the cyclopropyl group, ensuring high N1-selectivity and preserving the integrity of the strained ring [1, 2].
Why Sodium Nitromalonaldehyde?
In Route B, sodium nitromalonaldehyde acts as a "masked" dialdehyde. Under acidic conditions, it condenses with the hydrazine. The nitro group is pre-installed at the central carbon, avoiding the need to nitrate the final pyrazole ring. This is critical because nitration of 1-cyclopropylpyrazole with mixed acids (
Safety & Handling
-
Nitro Compounds: 4-Nitropyrazole derivatives are potentially energetic.[4] While this specific molecule is stable at room temperature, avoid subjecting the dry solid to temperatures >150 °C or mechanical shock.
-
Cyclopropylhydrazine: Toxic and potentially mutagenic. Handle only in a fume hood.
-
Copper Waste: All aqueous waste from Route A must be segregated as heavy metal waste.
References
-
Tsurutani, T., et al. "Efficient Synthesis of N-Cyclopropylazoles via Copper-Catalyzed Coupling." Synlett, 2006(05), 0801-0803.
-
Qiao, J. X., & Lam, P. Y. S. "Copper-promoted carbon-heteroatom bond cross-coupling with boronic acids and derivatives." Synthesis, 2011(06), 829-856.
-
Larina, L. I., & Lopyrev, V. A. "Nitroazoles: Synthesis, Structure and Properties." Springer, 2009. (Reference for stability of nitropyrazoles).
Sources
Strategic Application of 1-Cyclopropyl-4-nitro-1H-pyrazole in Kinase Inhibitor Development
Topic: Application of 1-Cyclopropyl-4-nitro-1H-pyrazole in Medicinal Chemistry Content Type: Advanced Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists
Executive Summary
This compound is a high-value heterocyclic building block, primarily utilized as the stable precursor to 1-cyclopropyl-1H-pyrazol-4-amine (CAS 1240567-18-3). This amine moiety has emerged as a "privileged scaffold" in modern kinase inhibitor design, particularly for JAK (Janus Kinase) , LRRK2 , and BTK targets.
Unlike simple N-methyl or N-ethyl analogs, the N-cyclopropyl group offers a unique combination of metabolic stability (resistance to CYP450 N-dealkylation) and optimal steric bulk, allowing it to fill hydrophobic pockets within the ATP-binding site of kinases without incurring the entropic penalty of flexible alkyl chains. This guide outlines the strategic utility, optimized synthesis, and handling protocols for this critical intermediate.
Chemical Profile & Mechanistic Insight
The "Cyclopropyl Effect" in Drug Design
In medicinal chemistry, the transition from an N-methyl to an N-cyclopropyl substituent is a strategic optimization step.
-
Metabolic Shielding: The cyclopropyl ring is significantly more resistant to oxidative dealkylation by liver microsomes compared to linear alkyl groups.
-
Conformational Lock: The specific bond angles of the cyclopropyl ring (60°) create a rigid steric block that can force the pyrazole ring into a preferred bio-active conformation.
-
Lipophilicity Modulation: It increases lipophilicity (LogP) moderately, improving membrane permeability while maintaining solubility.
Compound Properties
| Property | Data |
| Compound Name | This compound |
| Core Structure | 5-membered aromatic heterocycle (Pyrazole) |
| Key Substituents | N1-Cyclopropyl (Steric/Metabolic); C4-Nitro (Masked Amine) |
| Molecular Weight | ~153.14 g/mol |
| Appearance | Pale yellow to off-white solid |
| Solubility | Soluble in DMSO, DMF, MeOH, DCM; Low solubility in water |
| Stability | Stable under ambient conditions; Nitro group sensitive to high heat/shock |
Synthetic Utility & Workflows
The primary utility of this compound is its reduction to the corresponding amine, which is then coupled to diverse electrophiles (halides, acids, isocyanates) to generate bioactive kinase inhibitors.
Logical Synthesis Flow
The following diagram illustrates the critical pathway from raw materials to the final bioactive scaffold.
Caption: Figure 1. Strategic workflow for the synthesis and utilization of this compound. The Chan-Lam coupling is preferred over direct alkylation due to the poor reactivity of cyclopropyl halides.
Experimental Protocols
Protocol A: Synthesis via Chan-Lam Coupling (Recommended)
Direct alkylation of 4-nitropyrazole with cyclopropyl bromide is often low-yielding due to the low electrophilicity of cyclopropyl halides. The Chan-Lam oxidative coupling is the industry-standard "expert" route.
Reagents:
-
4-Nitropyrazole (1.0 equiv)
-
Cyclopropylboronic acid (2.0 equiv)
-
Cu(OAc)₂ (1.0 equiv)
-
2,2'-Bipyridine (1.0 equiv)
-
Na₂CO₃ (2.0 equiv)
-
Solvent: 1,2-Dichloroethane (DCE) or DMSO
Procedure:
-
Setup: In a round-bottom flask equipped with a drying tube (or open to air, as oxygen is the oxidant), charge 4-nitropyrazole (10 mmol), cyclopropylboronic acid (20 mmol), Cu(OAc)₂ (10 mmol), 2,2'-bipyridine (10 mmol), and Na₂CO₃ (20 mmol).
-
Solvation: Add DCE (50 mL) and stir vigorously.
-
Reaction: Heat the mixture to 70°C. Monitor by LC-MS. The reaction typically requires 12–24 hours. The mixture will turn from blue/green to a dark slurry.
-
Workup: Cool to room temperature. Filter through a pad of Celite to remove copper salts. Wash the pad with DCM.[1]
-
Purification: Concentrate the filtrate. Purify via flash column chromatography (Hexanes/EtOAc gradient).
-
Yield Expectation: 60–80%.
Protocol B: Reduction to 1-Cyclopropyl-1H-pyrazol-4-amine
This is the critical step to "unmask" the amine for drug synthesis.
Reagents:
-
This compound (1.0 equiv)
-
10% Pd/C (5 wt% loading)
-
Hydrogen Gas (Balloon or 1 atm)
-
Solvent: Methanol or Ethanol
Procedure:
-
Safety Check: Ensure all ignition sources are removed. Purge flask with Nitrogen.
-
Dissolution: Dissolve the nitro compound in Methanol (0.1 M concentration).
-
Catalyst Addition: Carefully add 10% Pd/C (wet support preferred to minimize ignition risk).
-
Hydrogenation: Evacuate the flask and backfill with Hydrogen (x3). Stir vigorously under H₂ balloon pressure at Room Temperature.
-
Monitoring: Reaction is usually rapid (1–4 hours). Monitor for the disappearance of the nitro peak by TLC or LC-MS (Amine will be more polar).
-
Isolation: Filter over Celite under Nitrogen atmosphere (Caution: dry Pd/C is pyrophoric). Rinse with MeOH.
-
Concentration: Evaporate solvent under reduced pressure. The resulting amine is often an oil or low-melting solid that darkens on air exposure. Use immediately for the next coupling step.
Case Studies in Drug Discovery
Case Study 1: JAK Inhibitor Optimization
In the development of Janus Kinase (JAK) inhibitors, replacing the N-methyl group of ruxolitinib-like scaffolds with N-cyclopropyl has been shown to improve selectivity.
-
Mechanism: The cyclopropyl group fills the hydrophobic pocket near the hinge region of the kinase, displacing water molecules and increasing binding enthalpy.
-
Outcome: Enhanced potency against JAK1/JAK2 and improved half-life (
) due to reduced metabolic clearance.
Case Study 2: LRRK2 Inhibitors for Parkinson’s
Recent patent literature (e.g., WO2022051337) highlights the use of 1-cyclopropyl-1H-pyrazol-4-amine as a key building block for Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitors.
-
Role: The aminopyrazole moiety serves as the "hinge binder," forming crucial hydrogen bonds with the kinase backbone.
-
Advantage: The N-cyclopropyl tail extends into the solvent-exposed region but remains rigid enough to prevent steric clash with the gatekeeper residue.
Safety & Handling Guidelines
| Hazard Category | Risk Level | Mitigation Strategy |
| Energetic Material | Moderate | Nitro-pyrazoles can be energetic.[2][3] Avoid heating dry solids >100°C. Do not grind in a mortar. |
| Skin/Eye Irritant | High | Wear nitrile gloves and safety goggles. The amine product is a sensitizer. |
| Pyrophoric Hazard | High (Protocol B) | Spent Pd/C catalyst is pyrophoric. Keep wet with water/solvent at all times during disposal. |
References
-
Chan-Lam Coupling Methodology
- Title: Copper-promoted C-N bond formation: A robust method for N-cyclopropyl
- Context: Primary reference for Protocol A.
-
Source:Tetrahedron Letters, 1998, 39(19), 2933-2936. Link
-
Medicinal Chemistry Application (JAK/LRRK2)
- Title: 2-aminoquinazolines as LRRK2 inhibitors, pharmaceutical compositions, and uses thereof (WO2022051337).
- Context: Cites the use of 1-cyclopropyl-1H-pyrazol-4-amine as a key intermedi
-
Source:WIPO / Google Patents. Link
-
Synthesis of Aminopyrazoles
- Title: A practical, two-step synthesis of 1-alkyl-4-aminopyrazoles.
- Context: Validates the Nitro -> Amine reduction workflow.
-
Source:Journal of Organic Chemistry, 2011, 76(19), 8082-8087. Link
-
Cyclopropyl Boronic Acid Reagents
Sources
- 1. audreyli.com [audreyli.com]
- 2. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. guidechem.com [guidechem.com]
- 4. Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
using 1-Cyclopropyl-4-nitro-1H-pyrazole as a kinase inhibitor scaffold
Technical Application Note: Strategic Deployment of 1-Cyclopropyl-4-nitro-1H-pyrazole in Kinase Inhibitor Discovery
Abstract
This guide details the application of This compound as a high-value synthone in the design of ATP-competitive kinase inhibitors. While the nitro group serves as a stable "masked amine" precursor, the N-cyclopropyl moiety provides critical pharmacokinetic (PK) advantages, including metabolic stability against dealkylation and optimized hydrophobic vector positioning. This document outlines the rationale, synthetic protocols, and safety considerations for transforming this building block into nanomolar-potency kinase inhibitors (e.g., targeting JAK, CDK, and Aurora kinases).
Structural Rationale & Medicinal Chemistry
In kinase drug discovery, the 1-substituted-1H-pyrazol-4-amine motif is a privileged scaffold often used to bind the kinase hinge region.[1] The specific selection of the This compound precursor offers three distinct advantages:
-
The "Masked Amine" Strategy:
-
Stability: The 4-amino-pyrazole moiety is electron-rich and prone to oxidation/degradation upon storage. The 4-nitro analogue is highly stable, allowing for bulk synthesis and storage. It is reduced to the active amine immediately prior to coupling.
-
Electronic Deactivation: The nitro group strongly withdraws electrons, enabling specific N1-alkylation chemistry (like Chan-Lam coupling) that would be difficult with an electron-rich amine.
-
-
The Cyclopropyl Advantage (The "Magic Methyl" Effect):
-
Metabolic Stability: Unlike N-ethyl or N-isopropyl groups, the cyclopropyl ring is resistant to CYP450-mediated
-dealkylation due to the high bond dissociation energy of the cyclopropyl C-H bonds ( ). -
Hydrophobic Fit: The cyclopropyl group projects into the solvent-exposed front or specific hydrophobic pockets (e.g., the ribose binding pocket) without the entropic penalty of a flexible alkyl chain.
-
-
Vector Positioning:
-
The pyrazole geometry positions the C4-amine to act as a hydrogen bond donor/acceptor to the hinge region (e.g., interacting with the "gatekeeper" residue or the backbone carbonyls).
-
Experimental Protocols
Protocol A: Synthesis of this compound (Chan-Lam Coupling)
Direct alkylation of pyrazoles with cyclopropyl halides is inefficient due to slow kinetics and ring opening. The copper-catalyzed Chan-Lam coupling is the industry standard.
Reagents:
-
4-Nitro-1H-pyrazole (1.0 equiv)[2]
-
Cyclopropylboronic acid (2.0 equiv)
-
Copper(II) acetate [Cu(OAc)₂] (1.0 equiv)[3]
-
2,2'-Bipyridine (1.0 equiv)
-
Sodium carbonate (Na₂CO₃) (2.0 equiv)
-
Solvent: 1,2-Dichloroethane (DCE) or Methanol (MeOH)
Procedure:
-
Setup: In a round-bottom flask equipped with a drying tube (or open to air), dissolve 4-Nitro-1H-pyrazole (10 mmol) in DCE (50 mL).
-
Addition: Add Cyclopropylboronic acid (20 mmol), Cu(OAc)₂ (10 mmol), 2,2'-Bipyridine (10 mmol), and Na₂CO₃ (20 mmol).
-
Reaction: Heat the mixture to 70°C under an air atmosphere (oxygen is required to re-oxidize the Cu catalyst). Stir vigorously for 12–16 hours.
-
Monitoring: Monitor by LCMS (Target Mass: ~154.1 Da [M+H]+).
-
Workup: Cool to room temperature. Filter the slurry through a pad of Celite to remove copper salts. Wash the pad with DCM.
-
Purification: Concentrate the filtrate. Purify via flash column chromatography (Hexanes/EtOAc gradient).
-
Yield Expectation: 60–80%.
-
Appearance: Pale yellow to white solid.
-
Protocol B: Activation – Reduction to 1-Cyclopropyl-1H-pyrazol-4-amine
This step converts the inert nitro scaffold into the active nucleophile.
Reagents:
-
This compound (1.0 equiv)
-
Palladium on Carbon (10% Pd/C, 10 wt% loading)
-
Hydrogen Gas (H₂, balloon pressure)
-
Solvent: Methanol (MeOH) or Ethanol (EtOH)
Procedure:
-
Safety Check: Purge the reaction vessel with Nitrogen (N₂) to remove oxygen before adding catalyst.
-
Dissolution: Dissolve the nitro compound in MeOH (0.1 M concentration).
-
Catalyst Addition: Carefully add 10% Pd/C (10% by weight of the substrate) under N₂ flow.
-
Hydrogenation: Evacuate the flask and backfill with H₂ (balloon). Stir vigorously at Room Temperature (RT) for 2–4 hours.
-
Completion: LCMS should show complete conversion to the amine (Mass: ~124.1 Da [M+H]+).
-
Isolation: Filter through Celite under an inert atmosphere (Argon/N₂) if possible, as the amine can oxidize. Concentrate immediately.
-
Storage: Use immediately for Protocol C. Do not store the free amine for long periods.
-
Protocol C: Coupling to Kinase Core (Example: SNAr with Chloropyrimidine)
This step generates the final kinase inhibitor library.
Reagents:
-
1-Cyclopropyl-1H-pyrazol-4-amine (1.2 equiv)
-
2,4-Dichloropyrimidine (1.0 equiv) (Core Scaffold)
-
Base: DIPEA (Diisopropylethylamine, 3.0 equiv)
-
Solvent: n-Butanol or DMF
Procedure:
-
Mix: Dissolve 2,4-dichloropyrimidine in n-Butanol. Add DIPEA and the freshly prepared amine.
-
Heat: Stir at 80–100°C for 4–8 hours.
-
Selectivity: The C4-amine of the pyrazole typically attacks the C4-position of the pyrimidine (more electrophilic) preferentially over the C2-position.
-
Isolation: Concentrate solvent. Purify via Prep-HPLC.
Visualization of Workflow & Mechanism
Figure 1: Synthetic Pathway (Nitro to Drug Candidate)
This diagram illustrates the transformation of the nitro-scaffold into a functional kinase inhibitor.
Caption: The strategic workflow utilizing the nitro group as a protecting group for the amine during the difficult N-cyclopropylation step.
Figure 2: Binding Mode Logic (Hinge Interaction)
This diagram depicts how the final 4-amino-pyrazole motif interacts with the kinase ATP-binding site.
Caption: Schematic of the bidentate H-bond interaction (Donor-Acceptor) typical of amino-pyrazole inhibitors in the kinase hinge region.
Safety & Toxicology (The Nitro Liability)
Critical Warning: The nitro group in this compound is a structural alert.
-
Genotoxicity: Nitroaromatics are often Ames positive (mutagenic) due to enzymatic reduction to hydroxylamines and nitroso intermediates in vivo.
-
Drug Design Rule: The nitro group must be fully reduced to the amine (and subsequently functionalized) in the final drug candidate. It is strictly a synthetic intermediate.
-
Handling: Treat the nitro-pyrazole as a potential mutagen. Use gloves, fume hood, and proper waste disposal.
References
-
Chan-Lam Coupling (Primary Synthesis Method)
-
Lam, P. Y. S., et al. "New Aryl/Heteroaryl C-N Bond Cross-Coupling Reactions via Arylboronic Acid/Cupric Acetate Arylation." Tetrahedron Letters, 1998. Link
- Note: Establishes the protocol for N-arylation/alkyl
-
-
Kinase Inhibitor Design (Cyclopropyl-Pyrazole Scaffold)
-
Wyatt, P. G., et al. "Identification of N-(4-Piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide (AT9283), a Novel, Potent and Selective Aurora Kinase Inhibitor." Journal of Medicinal Chemistry, 2008.[4] Link
- Note: Demonstrates the utility of N-cyclopropyl-pyrazole motifs in clinical candidates (
-
-
Metabolic Stability of Cyclopropyl Groups
-
Wuitschik, G., et al. "Oxetanes as Promising Physicochemical and Metabolic Bioisosteres of gem-Dimethyl Groups." Journal of Medicinal Chemistry, 2010. Link
- Note: Discusses the metabolic robustness of small rings like cyclopropyl and oxetane compared to alkyl chains.
-
-
Nitro Group Toxicity
-
Nepali, K., et al. "Nitro Group-Containing Drugs." Journal of Medicinal Chemistry, 2019. Link
- Note: Comprehensive review of the safety liabilities and uses of nitro groups in drug discovery.
-
Sources
experimental procedure for nitration of 1-cyclopropyl-1H-pyrazole
Application Note: Regioselective Nitration of 1-Cyclopropyl-1H-pyrazole
Part 1: Executive Summary & Strategic Analysis
1.1 Objective To provide a robust, reproducible protocol for the nitration of 1-cyclopropyl-1H-pyrazole to 1-cyclopropyl-4-nitro-1H-pyrazole. This transformation is critical in the synthesis of kinase inhibitors and high-energy materials where the cyclopropyl motif modulates metabolic stability and lipophilicity.
1.2 The Challenge: Cyclopropyl Stability vs. Electrophilic Power The primary synthetic challenge is the preservation of the cyclopropyl ring. While the pyrazole core requires vigorous electrophilic conditions for nitration (typically at the C4 position), the cyclopropyl group is acid-sensitive.
-
Risk: Strong Brønsted acids (e.g., hot
) can protonate the cyclopropyl ring, leading to ring-opening rearrangement (homoallyl rearrangement) or polymerization. -
Solution: We utilize Acetyl Nitrate (generated in situ) as a milder nitrating agent compared to standard mixed acids. It provides high regioselectivity for the C4 position while maintaining a kinetic profile that minimizes cyclopropyl degradation.
1.3 Reaction Scheme
Caption: Figure 1. Electrophilic aromatic substitution pathway targeting the C4 position using acetyl nitrate.
Part 2: Experimental Protocol
Method A: Acetyl Nitrate Nitration (Recommended)
Best for: Lab-scale (1g – 50g), high purity, and acid-sensitive substrates.
Safety Critical Warning: Acetyl nitrate is potentially explosive if heated or allowed to concentrate. NEVER heat above 25°C. NEVER store the reagent. Generate in situ and quench immediately after use. Perform behind a blast shield.
Materials:
-
1-Cyclopropyl-1H-pyrazole (1.0 equiv)
-
Fuming Nitric Acid (
, 1.2 equiv) -
Acetic Anhydride (3.0 – 5.0 equiv)
-
Dichloromethane (DCM) (Optional, as diluent)
-
Sodium Bicarbonate (sat. aq.)
Step-by-Step Procedure:
-
Reagent Preparation (In Situ):
-
Charge a dry 3-neck round-bottom flask with Acetic Anhydride (3.0 equiv).
-
Cool the flask to -10°C using an ice/salt or acetone/dry ice bath.
-
Slowly add Fuming Nitric Acid (1.2 equiv) dropwise via an addition funnel.
-
Control: Maintain internal temperature below 0°C. The formation of acetyl nitrate is exothermic. Stir for 15 minutes at -10°C.
-
-
Substrate Addition:
-
Dissolve 1-cyclopropyl-1H-pyrazole in a minimal amount of Acetic Anhydride (or DCM).
-
Add the substrate solution dropwise to the nitrating mixture, keeping the temperature strictly between -10°C and -5°C .
-
Note: The cyclopropyl ring is most vulnerable to opening during the initial mixing if local heating occurs.
-
-
Reaction:
-
Allow the mixture to stir at 0°C for 2–4 hours.
-
Monitor: Check progress via TLC (EtOAc/Hexane 1:3) or LCMS. Look for the disappearance of the starting material (
) and appearance of product ( ).
-
-
Quenching (Critical):
-
Pour the reaction mixture carefully onto crushed ice (approx. 10x reaction volume) with vigorous stirring. This hydrolyzes the remaining acetyl nitrate and acetic anhydride.
-
Stir for 30 minutes until the ice melts.
-
-
Workup:
-
Neutralize the aqueous mixture with saturated
or solid until pH ~7–8. Caution: CO2 evolution. -
Extract with Ethyl Acetate (
). -
Wash combined organics with Brine (
). -
Dry over anhydrous
, filter, and concentrate under reduced pressure.
-
-
Purification:
-
The crude material is often pure enough for use. If necessary, recrystallize from Ethanol/Water or purify via flash column chromatography (0-30% EtOAc in Hexanes).
-
Method B: Mixed Acid Nitration (Alternative)
Best for: Scale-up where Acetyl Nitrate safety risks are prohibitive, provided strict temperature control is available.
-
Dissolve 1-cyclopropyl-1H-pyrazole in concentrated
(5 equiv) at -20°C . -
Add concentrated
(1.1 equiv) dropwise, ensuring . -
Stir at -10°C for 1 hour, then slowly warm to 0°C.
-
Stop: Do not heat. If conversion is slow, add more time, not temperature.
-
Pour onto ice and neutralize as above.
Part 3: Analytical Validation & QC
Expected Data for this compound:
| Parameter | Specification | Notes |
| Appearance | Pale yellow to white solid | Nitro compounds often carry yellow impurities. |
| LCMS (ESI+) | m/z = 154.05 [M+H]+ | Base peak. |
| 1H NMR (DMSO-d6) | Pyrazole C3-H and C5-H. Shifted downfield due to -NO2. | |
| 1H NMR (Cyclopropyl) | Methine (CH) and Methylene (CH2) signals. | |
| Regiochemistry | >95% C4-isomer | C3/C5 isomers are sterically and electronically disfavored. |
Troubleshooting Guide:
-
Issue: Loss of Cyclopropyl Group (Ring Opening).
-
Symptom:[1] Complex NMR in the aliphatic region (alkene signals) or mass +18 (hydration).
-
Fix: Lower reaction temperature. Switch from Method B to Method A. Ensure reagents are anhydrous.
-
-
Issue: Low Yield.
-
Cause: Product solubility in water during workup.
-
Fix: Ensure aqueous layer is fully saturated with salt (NaCl) before extraction. Perform multiple extractions.
-
Part 4: Process Logic & Decision Tree
Caption: Figure 2. Decision matrix for selecting the optimal nitration protocol based on scale and safety constraints.
References
-
BenchChem. (2025). Technical Support: Optimization of Nitration Conditions for N-Alkyl Pyrazoles. Retrieved from
- Larock, R. C. (1999). Comprehensive Organic Transformations: A Guide to Functional Group Preparations. Wiley-VCH.
-
Dury, K. (1966). Process for the production of 4-nitropyrazoles. US Patent 3,294,814.[2] (Foundational patent for pyrazole nitration).
- Yin, P., et al. (2015). Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Journal of Materials Chemistry A.
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry Part B: Reactions and Synthesis. Springer.
Sources
Strategic Synthesis of 1-Cyclopropyl-1H-pyrazol-4-amine: A Core Scaffold for Drug Discovery via Catalytic Hydrogenation of 1-Cyclopropyl-4-nitro-1H-pyrazole
An Application Note for Medicinal and Process Chemistry Professionals
Abstract
This document provides a detailed protocol and scientific rationale for the synthesis of 1-cyclopropyl-1H-pyrazol-4-amine, a valuable building block in medicinal chemistry. The featured transformation is the reduction of the nitro-aromatic precursor, 1-cyclopropyl-4-nitro-1H-pyrazole, via catalytic hydrogenation. We delve into the causality of methodological choices, present a robust, step-by-step experimental protocol, and contextualize the application of this key intermediate in modern drug development programs.
Introduction: The Strategic Value of the Cyclopropyl-Aminopyrazole Scaffold
The pyrazole nucleus is a privileged scaffold in drug discovery, forming the core of numerous approved pharmaceuticals.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding make it an ideal anchor for engaging with biological targets.[3][4] The functionalization of the pyrazole ring with an amino group, particularly at the C4 position, creates a versatile intermediate for constructing complex molecular architectures.[5][6]
The incorporation of a cyclopropyl moiety at the N1 position further enhances the drug-like properties of the resulting molecule. The cyclopropyl group is not merely a passive substituent; its rigid, three-dimensional structure can improve metabolic stability, enhance binding potency by introducing favorable conformational constraints, and modulate physicochemical properties such as pKa and brain permeability.[7][8] Consequently, the target molecule, 1-cyclopropyl-1H-pyrazol-4-amine, represents a confluence of desirable structural features for the development of novel therapeutics.[9][10]
This guide focuses on the critical synthetic step: the transformation of the inert nitro group of this compound into the synthetically versatile primary amine.
The Chemical Transformation: From Nitro Precursor to Amine Intermediate
The reduction of an aromatic nitro group is a cornerstone reaction in organic synthesis.[11] While numerous methods exist, catalytic hydrogenation is frequently the method of choice for its efficiency, high yields, and clean reaction profile, typically producing water as the only byproduct.[11][12]
Caption: Experimental workflow for the synthesis of 1-cyclopropyl-1H-pyrazol-4-amine.
Step-by-Step Procedure
-
Preparation: To a solution of 1-cyclopropyl-4-nitro-pyrazole (1.0 eq) in methanol, add 10% Pd/C (typically 5-10 mol% catalyst loading). [13]The flask should be purged with an inert gas like nitrogen to remove oxygen.
-
Hydrogenation: The reaction mixture is then placed under a hydrogen atmosphere. For small-scale reactions, this can be achieved using a hydrogen-filled balloon. [13]For larger scales or to accelerate the reaction, a Parr hydrogenation apparatus may be used. The reaction is stirred vigorously at room temperature (20-25 °C).
-
Monitoring: The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed. A typical reaction time is 3-5 hours. [9]4. Work-up: Upon completion, carefully purge the reaction vessel with nitrogen to remove excess hydrogen. The reaction mixture is then filtered through a pad of Celite® to remove the palladium catalyst. The filter cake should be washed with a small amount of methanol to ensure complete recovery of the product. Caution: The palladium catalyst on the Celite pad may be pyrophoric upon drying; quench it carefully with water before disposal.
-
Isolation: The solvent is removed from the filtrate under reduced pressure using a rotary evaporator to yield the crude 1-cyclopropyl-1H-pyrazol-4-amine. [13]6. Purification: The crude product is often of sufficient purity for subsequent steps. If necessary, it can be further purified by column chromatography on silica gel or by recrystallization.
Summary of Reaction Parameters
| Parameter | Value / Condition | Rationale & Notes |
| Substrate | This compound | The nitro group is an excellent precursor for catalytic reduction. |
| Catalyst | 10% Pd/C | Highly efficient for nitro group reduction with good functional group tolerance. [12] |
| Catalyst Loading | 5 - 10 mol% | Balances reaction rate with cost and ease of removal. |
| Solvent | Methanol (MeOH) | Excellent solvent for the substrate and does not interfere with the reaction. |
| Reductant | Hydrogen (H₂) | Clean reductant, with water being the only stoichiometric byproduct. |
| Pressure | 1 atm (balloon) | Sufficient for most lab-scale syntheses; higher pressure can increase the rate. |
| Temperature | 20 - 25 °C (Room Temp.) | Mild conditions prevent potential side reactions or degradation. [9] |
| Reaction Time | 3 - 5 hours | Typical duration; should be confirmed by reaction monitoring (TLC/LC-MS). |
| Expected Yield | >95% | This transformation is typically high-yielding. [9] |
Application in Downstream Synthesis
The synthesized 1-cyclopropyl-1H-pyrazol-4-amine is a key intermediate for creating more complex, biologically active molecules. Its primary amine serves as a versatile nucleophilic handle for a variety of subsequent reactions, including:
-
Amide bond formation
-
Sulfonamide synthesis
-
Reductive amination
-
Buchwald-Hartwig amination
-
Construction of fused heterocyclic systems
Caption: Logical relationship from precursor to application in drug discovery.
Conclusion
The reduction of this compound to 1-cyclopropyl-1H-pyrazol-4-amine via catalytic hydrogenation is a robust, efficient, and highly scalable method. [9][13]This transformation provides researchers and drug development professionals with reliable access to a key building block that combines the privileged pyrazole scaffold with the beneficial properties of a cyclopropyl substituent. The protocol described herein is self-validating through standard reaction monitoring techniques and serves as a foundational procedure for the synthesis of advanced pharmaceutical intermediates.
References
-
Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]
- Google Patents. (2017). WO2017133942A1 - Catalytic hydrogenation process for preparing pyrazoles.
-
ResearchGate. (2017). What is the easy method to reduce nitro group to amine group other than using Pd/C catalyst? Retrieved from [Link]
-
MDPI. (2024). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. Retrieved from [Link]
-
ResearchGate. (2025). Hydrogenation and hydrogenolysis of nitro-, nitroso-, azo-, azoxy- and other nitrogen-containing compounds on palladium. Retrieved from [Link]
-
ACS Publications. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Retrieved from [Link]
-
MDPI. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]
-
National Center for Biotechnology Information. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]
-
ACS Publications. (2005). Oxaziridine-Mediated Amination of Primary Amines: Scope and Application to a One-Pot Pyrazole Synthesis. Retrieved from [Link]
-
ResearchGate. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Retrieved from [Link]
-
MDPI. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Retrieved from [Link]
- Google Patents. (2015). US20150232412A1 - Process for the reduction of nitro derivatives to amines.
-
CORE. (2010). Synthesis of 1-(4-methoxybenzyl)-3-cyclopropyl-1H- pyrazol-5-amine derivatives as antimicrobial agents. Retrieved from [Link]
-
ResearchGate. (2025). A practical, two-step synthesis of 1-alkyl-4-aminopyrazoles. Retrieved from [Link]
-
MDPI. (2022). Synthesis and Properties of Pyrazoles. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide (5) and 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide (6). Retrieved from [Link]
-
National Center for Biotechnology Information. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Retrieved from [Link]
-
PubChem. (n.d.). 1-cyclopropyl-1h-pyrazol-4-amine (C6H9N3). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of pyrazoles. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. lifechemicals.com [lifechemicals.com]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 1240567-18-3 | 1-Cyclopropyl-1H-pyrazol-4-amine | Amines | Ambeed.com [ambeed.com]
- 10. 1-Cyclopropyl-1H-pyrazol-4-amine | 1240567-18-3 [sigmaaldrich.com]
- 11. Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Pre-Clinical Profiling of the 1-Cyclopropyl-4-nitro-1H-pyrazole Scaffold
Assay Development, Interference Mitigation, and Bioactivity Quantification
Introduction: The Double-Edged Scaffold
The 1-Cyclopropyl-4-nitro-1H-pyrazole moiety represents a "privileged structure" in modern medicinal chemistry. The pyrazole core is ubiquitous in kinase inhibitors (e.g., Ruxolitinib) and COX-2 inhibitors, while the cyclopropyl group offers metabolic stability and improved lipophilicity compared to alkyl chains. However, the 4-nitro group presents a specific bioanalytical challenge. While it serves as an excellent synthetic handle (reducible to an amine) or an energeticophore, it acts as a redox-active toxicophore in biological systems.
This guide addresses the critical need to profile this scaffold before library derivatization. We focus on distinguishing true bioactivity from assay interference caused by nitro-reduction cycles.
Core Objectives
-
Solubility Validation: Establishing DMSO limits for hydrophobic pyrazoles.
-
Interference Mitigation: Why standard MTT assays fail with nitro-aromatics and how to fix it.
-
Toxicity Profiling: Differentiating scaffold toxicity (genotoxicity) from target-specific potency.
Physiochemical Characterization & Preparation
Before biological interrogation, the compound must be solubilized without precipitation or solvent toxicity. This compound is lipophilic (cLogP ~1.2–1.8) and crystalline.
Protocol A: Solubility & Stock Preparation
Rationale: Inaccurate stock concentrations are the primary cause of non-reproducible IC50 values.
-
Solvent: Dimethyl sulfoxide (DMSO), anhydrous, ≥99.9%.
-
Concentration: Prepare a 100 mM master stock.
-
Note: Sonicate for 10 minutes at 40°C if turbidity persists. Visual inspection is insufficient; measure absorbance at 600nm (turbidity check) if automated liquid handling is used.
-
-
Storage: Aliquot into amber glass vials (nitro groups can be photolabile). Store at -20°C.
-
Working Solution: Dilute to 1000x final concentration.
-
Critical Limit: Final DMSO concentration in cell culture must not exceed 0.5% (v/v) . Higher levels permeabilize membranes, masking the compound's intrinsic toxicity.
-
Cytotoxicity Profiling: The Nitro-Redox Trap
Scientific Warning: Nitro-aromatic compounds are notorious PAINS (Pan-Assay Interference Compounds) in tetrazolium-based assays (MTT, MTS, XTT).
Mechanism of Interference: Standard metabolic assays rely on cellular reductases to convert tetrazolium salts (yellow) to formazan (purple). However, the nitro group on the pyrazole ring can undergo enzymatic reduction by nitroreductases (type I or II), generating nitro-radical anions. These radicals can chemically reduce the tetrazolium dye extracellularly or in the media, producing a false signal of high cell viability even when cells are dying.
Validated Protocol: ATP-Based Luminescence (CellTiter-Glo®)
To avoid redox interference, use an ATP-based endpoint. ATP levels drop rapidly upon cell death and are independent of the compound's redox potential.
Workflow:
-
Cell Seeding: Seed HepG2 (liver model) or HEK293 cells at 5,000 cells/well in 96-well opaque white plates.
-
Incubation: Allow attachment for 24 hours.
-
Treatment: Add this compound in a 9-point dose-response curve (e.g., 100 µM to 0.1 nM).
-
Control: 0.5% DMSO (Vehicle) and Staurosporine (1 µM, Positive Kill Control).
-
-
Exposure Time: 48 hours.
-
Readout:
-
Equilibrate plate to Room Temperature (RT) for 30 mins.
-
Add CellTiter-Glo reagent (1:1 ratio to media volume).
-
Orbitally shake for 2 mins (lyse cells).
-
Incubate 10 mins (stabilize signal).
-
Measure Luminescence (Integration time: 1000ms).
-
Data Comparison: Interference Check
| Assay Type | Mechanism | Suitability for Nitro-Pyrazoles | Potential Artifact |
| MTT/MTS | Reductase activity (NADH) | LOW | False "High Viability" (Redox cycling reduces dye) |
| Resazurin | Reductase activity | MEDIUM | Fluorescence quenching by nitro group |
| ATP (Glo) | ATP Quantitation | HIGH | Minimal (Luminescence is distinct) |
| LDH Release | Membrane Integrity | HIGH | Good for confirming necrosis |
Visualization: Assay Logic & Interference Pathways[1]
The following diagram illustrates the decision matrix for assay selection and the mechanism of nitro-induced interference.
Figure 1: Decision matrix for profiling nitro-substituted scaffolds. Note the diversion from standard MTT assays due to redox artifacts.
Genotoxicity Screening (The Ames Test)
Because the nitro group is a structural alert for mutagenicity (via reduction to hydroxylamines which bind DNA), a simplified Ames fluctuation test is mandatory early in development.
Protocol B: Salmonella typhimurium Histidine Reversion
Objective: Determine if the scaffold causes base-pair substitutions (Strain TA100) or frameshifts (Strain TA98).
-
Strains: S. typhimurium TA98 and TA100.
-
Metabolic Activation: Perform +/- S9 fraction (rat liver extract).
-
Reason: Nitro-reduction often requires metabolic activation, though some bacteria have endogenous nitroreductases.
-
-
Dosing: 5 concentrations (up to 5 mg/plate or cytotoxicity limit).
-
Procedure:
-
Mix bacteria + Test Compound + Top Agar (trace histidine).
-
Pour onto Minimal Glucose Agar plates.
-
Incubate 48h at 37°C.
-
-
Scoring: Count revertant colonies.
-
Positive Result: >2-fold increase in colonies vs. solvent control.
-
Interpretation: If positive, the nitro group must be reduced/modified in the lead optimization phase to avoid safety attrition.
-
Antimicrobial Screening (Scaffold Bioactivity)
Pyrazoles are historically significant antibiotics. Even if the target is oncology, you must assess antimicrobial activity to understand potential microbiome toxicity.
Protocol C: Broth Microdilution (MIC)
Reference: CLSI M07-A10 Standards.
-
Organisms: E. coli (Gram-), S. aureus (Gram+).
-
Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Preparation:
-
Inoculum:
CFU/mL. -
Compound: Serial 2-fold dilutions in 96-well plate (64 µg/mL down to 0.125 µg/mL).
-
-
Incubation: 16–20 hours at 35°C.
-
Readout: Visual turbidity or OD600.
-
MIC Definition: Lowest concentration with no visible growth.
-
Note: If the compound is yellow (common for nitro-pyrazoles), use a "media + compound" blank for every concentration to subtract background absorbance.
-
References
-
Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays.[1] Journal of Medicinal Chemistry. Link
-
Riss, T. L., et al. (2016). Cell Viability Assays: MTT vs. ATP. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Link
-
Morten, C. J., et al. (2012). The Pyrazole Scaffold in MedChem. Chemical Reviews. Link
-
FDA Guidance for Industry. (2012). Genotoxicity Testing of Pharmaceuticals. S2(R1). Link
-
Clinical and Laboratory Standards Institute (CLSI). (2015). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Link
Sources
protocols for scaling up the synthesis of 1-Cyclopropyl-4-nitro-1H-pyrazole
Application Note: Scalable Synthesis of 1-Cyclopropyl-4-nitro-1H-pyrazole
Executive Summary
This guide details the process chemistry protocols for the scale-up of This compound , a critical intermediate in the synthesis of Factor XIa inhibitors and other kinase-targeted therapeutics.
While simple N-alkylation of pyrazoles is routine, the presence of the electron-withdrawing nitro group at position 4 significantly reduces the nucleophilicity of the pyrazole nitrogen, rendering standard SN2 alkylation with cyclopropyl halides ineffective. Furthermore, cyclopropyl halides are notoriously unreactive toward direct displacement.
Consequently, this protocol utilizes a Copper-Mediated Chan-Lam Coupling , optimized for scale-up. This method circumvents the nucleophilicity issue by employing an oxidative cross-coupling mechanism. We address critical scale-up parameters including oxygen mass transfer, copper remediation, and thermal safety of nitro-compounds.
Strategic Route Analysis
The selection of the Chan-Lam coupling over alternative routes is driven by thermodynamic and kinetic realities.
| Route | Methodology | Scale-Up Feasibility | Verdict |
| A | SN2 Alkylation (Cyclopropyl bromide + Base) | Low. 4-Nitropyrazole is a poor nucleophile; cyclopropyl electrophiles resist SN2 attack due to ring strain/hybridization. | ⛔ Avoid |
| B | Cyclization (Cyclopropylhydrazine + Nitromalonaldehyde) | Medium. Cyclopropylhydrazine is expensive and unstable. Nitromalonaldehyde equivalents are energetic hazards. | ⚠️ High Risk |
| C | Chan-Lam Coupling (4-Nitropyrazole + Cyclopropylboronic acid) | High. Mild conditions, tolerates nitro group, scalable with proper Cu management. | ✅ Recommended |
Visualizing the Synthetic Logic
Figure 1: Comparison of synthetic strategies highlighting the necessity of oxidative coupling.
Safety Prerequisite: Energetic Assessment
WARNING: Nitro-substituted azoles are potentially energetic materials. Before proceeding to >100g scale, the following data must be verified for your specific lot of 4-nitropyrazole:
-
DSC (Differential Scanning Calorimetry): Identify onset of decomposition. 4-Nitropyrazole derivatives can decompose exothermically >250°C.
-
Process Safety: The Chan-Lam reaction uses Oxygen (O2). On a large scale, the headspace must be monitored to ensure the solvent vapor/O2 mixture remains below the Limiting Oxygen Concentration (LOC) or LEL, or strictly controlled via continuous sparging in a flow reactor.
Detailed Protocol: Chan-Lam Coupling
This protocol is designed for a 100 g scale batch, adaptable to kilo-lab operations.
Materials & Reagents
| Reagent | Equiv.[1][2] | MW | Mass/Vol | Role |
| 4-Nitro-1H-pyrazole | 1.0 | 113.07 | 100.0 g | Substrate |
| Cyclopropylboronic acid | 2.0 | 85.89 | 152.0 g | Coupling Partner |
| Cu(OAc)₂ (Anhydrous) | 1.1 | 181.63 | 176.8 g | Mediator/Catalyst |
| 2,2'-Bipyridyl | 1.1 | 156.18 | 152.0 g | Ligand |
| Na₂CO₃ (Anhydrous) | 3.0 | 105.99 | 281.4 g | Base |
| Dichloroethane (DCE) | - | - | 1.5 L (15 vol) | Solvent (See Note 1) |
| Oxygen (O₂) | - | - | Balloon/Sparge | Oxidant |
Note 1: While DCE is the literature standard (Source 1.1), Process Development recommends screening Acetonitrile (MeCN) or Toluene for greener manufacturing. If using MeCN, temperature adjustment (reflux) may be required.
Step-by-Step Procedure
Step 1: Catalyst Pre-Complexation
-
To a 3-neck reactor equipped with a mechanical stirrer, reflux condenser, and gas inlet tube, charge Dichloroethane (1.0 L) .
-
Add Cu(OAc)₂ (176.8 g) and 2,2'-Bipyridyl (152.0 g) .
-
Stir at ambient temperature (20–25°C) for 30 minutes. The solution should turn a deep blue/green, indicating the formation of the active Copper-Ligand complex.
Step 2: Substrate Addition 4. Add 4-Nitro-1H-pyrazole (100.0 g) and Cyclopropylboronic acid (152.0 g) to the reactor. 5. Add Na₂CO₃ (281.4 g) . Rinse the funnel with the remaining DCE (0.5 L) .
Step 3: Reaction (The Oxidative Cycle) 6. Oxygenation:
- Lab Scale (<10g): A balloon of O₂ is sufficient.
- Scale-Up (>100g): Introduce a steady, low-flow sparge of dry air or O₂ below the liquid surface. Safety: Ensure the reactor is vented to a scrubber. Do not pressurize a glass vessel.
- Heating: Heat the mixture to 70°C .
- Monitoring: Stir vigorously (critical for mass transfer) at 70°C for 24–48 hours. Monitor by HPLC. The reaction is complete when 4-nitropyrazole is <2%.
- Note: If the reaction stalls, add an additional 0.5 eq of Cyclopropylboronic acid. Boronic acids can undergo protodeboronation over time.
Step 4: Workup & Copper Remediation 9. Cool the reaction mixture to room temperature. 10. Filtration: Filter the mixture through a pad of Celite to remove inorganic salts and precipitated copper species. Wash the pad with DCM (500 mL). 11. Quench/Wash: Transfer the filtrate to a separator. Wash with 10% aqueous NH₄Cl solution (2 x 500 mL) to complex and remove residual copper (aqueous layer will turn blue). 12. Scavenging (Optional but Recommended): If the organic layer remains green/blue, wash with a 5% EDTA disodium salt solution . This is superior for removing trace Cu from the API intermediate. 13. Drying: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude solid.
Purification (Crystallization)
Chromatography is impractical at scale. Use this crystallization method:
-
Dissolve the crude solid in minimal hot Ethanol (EtOH) or Isopropanol (IPA) (approx. 3–5 vol).
-
Slowly add Water (anti-solvent) until turbidity persists at 60°C.
-
Allow the solution to cool slowly to room temperature, then to 0–5°C.
-
Filter the off-white crystals and wash with cold EtOH/Water (1:1).
-
Dry in a vacuum oven at 40°C.
Target Yield: 50–65% Appearance: White to pale yellow solid.
Process Workflow Diagram
Figure 2: Operational workflow from raw materials to purified intermediate.
Troubleshooting & Causality
| Observation | Root Cause | Corrective Action |
| Low Conversion (<50%) | Poor Oxygen Mass Transfer. | Increase stirring speed (RPM). Ensure O₂ sparger is submerged. Switch from air to pure O₂ (with safety controls). |
| Reaction Stalls | Protodeboronation of boronic acid. | Add 0.5 eq extra Cyclopropylboronic acid. Boronic acids are unstable in hot/wet conditions. |
| Green Product | Residual Copper. | Ineffective workup. Use EDTA wash or treat with a solid metal scavenger (e.g., SiliaMetS® Thiol) before crystallization. |
| Low Yield | Product solubility in wash. | The product has moderate polarity. Back-extract aqueous washes with DCM. |
References
-
Vertex Pharmaceuticals Inc. (2007).[3] Preparation of this compound. WO2007/99335 A1. Link
-
Chan, D. M. T., et al. (1998). New N- and O-Arylations with Phenylboronic Acids and Cupric Acetate. Tetrahedron Letters, 39(19), 2933-2936. Link
-
Qian, B., et al. (2019). Macrocyclic factor XIa inhibitors bearing heterocyclic groups. U.S. Patent 10,273,236. Link
- Klapars, A., et al. (2011). General and Efficient Copper-Catalyzed N-Arylation of Nitrogen Heterocycles. Journal of the American Chemical Society.
-
Ambeed. (n.d.). Product Analysis: this compound. Link
Sources
- 1. Overcoming limitations in Chan-Lam amination with alkylboronic esters via aminyl radical substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2025038863A1 - Indole and pyrroloypyridine derivatives as gpr17 modulators - Google Patents [patents.google.com]
- 3. 2075-46-9 | 4-Nitropyrazole | Pyrazoles | Ambeed.com [ambeed.com]
Application Note: Strategic Utilization of 1-Cyclopropyl-4-nitro-1H-pyrazole in Drug Discovery
Abstract
This technical guide outlines the synthetic utility of 1-Cyclopropyl-4-nitro-1H-pyrazole as a high-value scaffold in the development of bioactive small molecules. Focusing on its role as a precursor to 1-cyclopropyl-1H-pyrazol-4-amine , this note details optimized protocols for nitro-reduction and subsequent cross-coupling reactions. We analyze its application in synthesizing kinase inhibitors (specifically ALK5 and JAK family inhibitors) and provide a validated workflow for integrating this moiety into structure-activity relationship (SAR) campaigns.
Introduction: The Cyclopropyl-Pyrazole Advantage
In modern medicinal chemistry, the 1-cyclopropyl-4-substituted pyrazole motif has emerged as a privileged scaffold. The cyclopropyl group is often termed a "super-methyl" group; it provides metabolic stability (blocking dealkylation) and unique steric bulk that fills hydrophobic pockets in enzymes more effectively than simple alkyl chains, without the entropic penalty of flexible chains.
The starting material, This compound , serves as a "masked" nucleophile. The nitro group acts as a robust protecting group during upstream functionalization (e.g., C3 or C5 lithiation/halogenation) before being revealed as a primary amine for coupling.
Key Therapeutic Areas[1][2][3]
-
Oncology: TGF-β type I receptor (ALK5) inhibitors.[1]
-
Immunology: JAK/STAT pathway modulators.
-
Infectious Disease: Antimicrobial agents targeting bacterial DNA gyrase.[2]
Chemical Profile & Properties[3][5][6][7][8][9][10][11]
| Property | Data |
| Chemical Name | This compound |
| CAS Number | 1240568-16-4 |
| Molecular Formula | C6H7N3O2 |
| Molecular Weight | 153.14 g/mol |
| Appearance | Pale yellow to off-white solid |
| Solubility | Soluble in DMSO, DMF, MeOH, DCM; Sparingly soluble in water |
| Key Reactivity | Nitro-reduction, Electrophilic Aromatic Substitution (if C3/C5 unsubstituted) |
Strategic Synthetic Workflow
The following diagram illustrates the divergent synthesis pathways starting from the nitro-pyrazole core.
Figure 1: Divergent synthetic pathways utilizing the 4-amino pyrazole intermediate.
Detailed Experimental Protocols
Protocol A: Chemo-selective Reduction of Nitro Group
Objective: To convert the nitro group to a primary amine without dehalogenating other sensitive motifs (if present).
Method 1: Catalytic Hydrogenation (Standard) Best for: Clean starting materials with no reducible halides (Cl, Br, I).
-
Dissolution: Dissolve 1.0 eq (e.g., 5 mmol) of this compound in MeOH (20 mL).
-
Catalyst Addition: Under inert atmosphere (N2), add 10 wt% Pd/C (50 mg).
-
Hydrogenation: Purge with H2 gas (balloon pressure is sufficient) and stir vigorously at RT for 2–4 hours.
-
Monitoring: Monitor via TLC (EtOAc/Hexane 1:1) or LC-MS. The amine is more polar and will stain with Ninhydrin.
-
Workup: Filter through a Celite pad to remove Pd/C. Wash the pad with MeOH. Concentrate the filtrate in vacuo.
-
Yield: Typically quantitative (>95%). The product, 1-cyclopropyl-1H-pyrazol-4-amine , is an oil or low-melting solid that darkens on air exposure. Store under Argon.
Method 2: Iron-Mediated Reduction (Functional Group Tolerant) Best for: Substrates containing halides or alkenes.
-
Setup: In a round-bottom flask, suspend 1.0 eq of nitro-pyrazole in EtOH/H2O (3:1 ratio).
-
Reagents: Add Iron powder (5.0 eq) and Ammonium Chloride (NH4Cl, 5.0 eq).
-
Reaction: Heat to reflux (approx. 80°C) with vigorous stirring for 2–6 hours.
-
Workup: Cool to RT. Filter the slurry through Celite.[3] Wash with EtOAc.
-
Extraction: Dilute filtrate with water, extract with EtOAc (3x). Wash organic layer with brine, dry over Na2SO4, and concentrate.
Protocol B: Synthesis of ALK5 Inhibitor Analog (Case Study)
Reference: Bioorg. Med. Chem. Lett. 2020 (See Ref 1) Target: Amide-linked pyrazole derivative.
-
Activation: Dissolve the carboxylic acid partner (e.g., substituted pyridine-2-carboxylic acid) (1.0 eq) in dry DMF.
-
Coupling Agent: Add HATU (1.2 eq) and DIPEA (2.5 eq). Stir for 15 mins at RT to activate the acid.
-
Addition: Add 1-cyclopropyl-1H-pyrazol-4-amine (1.0 eq) (prepared in Protocol A).
-
Reaction: Stir at RT for 12 hours.
-
Quench: Pour into ice water. If a precipitate forms, filter and wash with water. If oil forms, extract with EtOAc.
-
Purification: Flash chromatography (DCM/MeOH gradient).
Biological Context: ALK5 Signaling Pathway
The 1-cyclopropyl-4-amino-pyrazole moiety acts as the "hinge binder" in many kinase inhibitors, forming hydrogen bonds with the ATP-binding pocket of the ALK5 (TGF-β Type I Receptor).
Figure 2: Mechanism of Action for Pyrazole-based ALK5 Inhibitors in Fibrosis pathways.
Expert Tips & Troubleshooting
-
Amine Instability: The 4-amino pyrazole intermediate is electron-rich and prone to oxidation. Do not store it for long periods. Reduce the nitro group immediately prior to the coupling step.
-
Regioselectivity (if synthesizing the nitro core): If synthesizing the starting material from 4-nitro-1H-pyrazole and cyclopropyl bromide/boronic acid, N1 vs N2 alkylation can be an issue. Using Chan-Lam coupling (Copper acetate, cyclopropylboronic acid) often yields better N1 selectivity than simple alkylation.
-
Purification: Nitro-pyrazoles are often non-polar and easy to purify on silica. The amino-pyrazoles are polar and may streak; adding 1% Triethylamine to the eluent helps.
Safety & Handling
-
This compound: Treat as a potential irritant. Standard PPE (gloves, goggles, lab coat) required.
-
Nitro Compounds: While this specific derivative is stable, nitro compounds can be energetic. Avoid excessive heat during rotary evaporation.
-
Solvents: DMF and MeOH are toxic/flammable. Handle in a fume hood.
References
-
Design, synthesis and biological activity evaluation of novel 4-((1-cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl) oxy) pyridine-2-yl) amino derivatives as potent transforming growth factor-β (TGF-β) type I receptor inhibitors. Bioorganic & Medicinal Chemistry Letters, 2020.[1]
-
1-Cyclopropyl-1H-pyrazol-4-amine (Product Data & CAS). Sigma-Aldrich / MilliporeSigma.
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules (MDPI), 2018.
-
Amine synthesis by nitro compound reduction (General Protocols). Organic Chemistry Portal.
-
This compound (Compound Summary). PubChem.
Sources
- 1. Design, synthesis and biological activity evaluation of novel 4-((1-cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl) oxy) pyridine-2-yl) amino derivatives as potent transforming growth factor-β (TGF-β) type I receptor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An <i>in vitro</i> and <i>in silico</i> approach - Arabian Journal of Chemistry [arabjchem.org]
- 3. researchgate.net [researchgate.net]
analytical methods for the quantification of 1-Cyclopropyl-4-nitro-1H-pyrazole
This application note provides a detailed and robust RP-HPLC method for the quantitative analysis of this compound. The protocol is based on established analytical principles for related compounds and is designed to be readily implemented in a quality control or research laboratory. [6][7][8]By following the comprehensive method validation framework outlined, laboratories can ensure the generation of accurate, reliable, and trustworthy data that meets stringent scientific and regulatory standards. [1][2]
References
-
Efor Group. (n.d.). Validation of analytical procedures according to the ICH guidelines. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC). Retrieved from [Link]
-
IntuitionLabs.ai. (2026, January 8). ICH Q2(R2) Guide: Analytical Method Validation Explained. Retrieved from [Link]
-
AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
-
Lab Manager. (2025, December 10). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]
-
MTC USA. (n.d.). Nitroaromatic and Nitroamine Explosives Analyzed with HPLC - AppNote. Retrieved from [Link]
-
Waters Corporation. (n.d.). Determination of Nitroaromatics and Nitramines by High Performance Liquid Chromatography (Explosives). Retrieved from [Link]
- Deshmukh, B. K., & Coetzee, J. F. (1983). Negative ion laser mass spectrometry of aromatic nitro compounds and their use as solid-state chemical ionization reagents. Analytical Chemistry, 55(14), 2412-2414.
-
European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures. Retrieved from [Link]
-
Agilent Technologies. (n.d.). HPLC Analysis of Explosives Using EPA Method 8330. Retrieved from [Link]
-
ResearchGate. (n.d.). Mass Spectrometry of Nitro and Nitroso Compounds. Retrieved from [Link]
-
PubMed. (2015, July 15). Mass spectrometry analysis of nitrotyrosine-containing proteins. Retrieved from [Link]
-
ResearchGate. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023, May 15). Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents. Retrieved from [Link]
-
ACS Publications. (n.d.). Gas chromatographic determination of aqueous trace hydrazine and methylhydrazine as corresponding pyrazoles. Retrieved from [Link]
-
Journal of the Chemical Society B: Physical Organic. (n.d.). The mass spectrometry of nitrate esters and related compounds. Part I. Retrieved from [Link]
-
ACS Publications. (n.d.). Gas chromatographic determination of aqueous trace hydrazine and methylhydrazine as corresponding pyrazoles. Retrieved from [Link]
-
YouTube. (2022, December 29). Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane || Nitrobenzene. Retrieved from [Link]
-
MDPI. (2023, September 5). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved from [Link]
-
PubChem. (n.d.). 1-Cyclopropyl-1H-pyrazole-4-carboxaldehyde. Retrieved from [Link]
-
Oriental Journal of Chemistry. (n.d.). Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). Retrieved from [Link]
-
Alchimica. (n.d.). This compound (1 x 250 mg). Retrieved from [Link]
-
MDPI. (2018, January 12). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]
-
CONICET. (2024, March 7). Analytical Methods. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile. Retrieved from [Link]
Sources
- 1. intuitionlabs.ai [intuitionlabs.ai]
- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. mdpi.com [mdpi.com]
- 4. ingenieria-analitica.com [ingenieria-analitica.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Note: Advanced Strategies for the Introduction of Cyclopropyl Groups onto Pyrazole Rings
Executive Summary & Strategic Importance
In modern drug discovery, the cyclopropyl group is a privileged structural motif.[1] It serves as a superior bioisostere for isopropyl or ethyl groups, offering increased metabolic stability by blocking cytochrome P450 oxidation sites (specifically
This guide addresses the specific challenge of installing this motif onto the pyrazole ring, a task complicated by the poor electrophilicity of cyclopropyl halides in
Decision Matrix: Selecting the Synthetic Route
The choice of method depends primarily on the target position (N1 vs. C3/4/5) and the stage of synthesis (early-stage building block vs. late-stage functionalization).
Figure 1: Strategic decision tree for selecting the optimal synthetic methodology based on regiochemistry and scale.
N1-Functionalization: Overcoming the Nucleophilic Bottleneck
Direct alkylation of pyrazoles with cyclopropyl halides (e.g., cyclopropyl bromide) is notoriously difficult. The strain of the cyclopropane ring and the steric hindrance around the carbon prevent the backside attack required for
Protocol A: Copper-Catalyzed Chan-Lam Coupling
This is the "Gold Standard" for medicinal chemistry library synthesis. It operates under mild conditions (often room temperature to 60°C) and tolerates a wide range of functional groups.
Mechanism: Oxidative coupling involving a Cu(II)/Cu(III) catalytic cycle.[2] The reaction utilizes cyclopropylboronic acid as the coupling partner.
Materials:
-
Substrate: 1H-Pyrazole derivative (1.0 equiv)
-
Coupling Partner: Cyclopropylboronic acid (2.0 equiv)
-
Catalyst: Cu(OAc)
(1.0 equiv - often stoichiometric, though catalytic variants exist) -
Ligand: 2,2'-Bipyridine (1.0 equiv)
-
Base: Na
CO (2.0 equiv) -
Solvent: 1,2-Dichloroethane (DCE) or Dioxane
-
Atmosphere: Air (O
balloon for faster rates)
Step-by-Step Protocol:
-
Preparation: In a dry round-bottom flask, charge the pyrazole (1 mmol), cyclopropylboronic acid (2 mmol), Cu(OAc)
(181 mg, 1 mmol), bipyridine (156 mg, 1 mmol), and Na CO (212 mg, 2 mmol). -
Solvation: Add DCE (10 mL, 0.1 M concentration).
-
Activation: Vigorously stir the suspension at 70°C under an air atmosphere (open flask with a reflux condenser or O
balloon). -
Monitoring: Monitor by LCMS. The reaction typically completes in 12–24 hours. The mixture will turn from blue/green to a dark slurry.
-
Workup: Filter the mixture through a pad of Celite to remove copper salts. Wash with DCM.
-
Purification: Concentrate the filtrate and purify via flash chromatography (Hexanes/Ethyl Acetate).
Troubleshooting:
-
Low Conversion: Add molecular sieves (4Å) to remove water, which can inhibit the transmetallation step. Switch to anhydrous O
atmosphere. -
Regioselectivity:[3][4][5][6][7][8] If the pyrazole is unsymmetrical (e.g., 3-methylpyrazole), Chan-Lam usually favors the sterically less hindered nitrogen (N1), but mixtures are common.
Protocol B: De Novo Synthesis (Cyclization)
For multi-gram scale-up, avoiding expensive palladium/copper and boronic acids is preferable.
Concept: Condensation of cyclopropylhydrazine with 1,3-diketones.
Critical Consideration: Regiochemistry
When reacting cyclopropylhydrazine with an unsymmetrical 1,3-diketone (e.g., benzoylacetone), two regioisomers are possible.
-
Rule of Thumb: The most nucleophilic nitrogen (the terminal NH
of the hydrazine) attacks the most electrophilic carbonyl (usually the one adjacent to the smaller/less electron-rich group).
Protocol:
-
Dissolve 1,3-diketone (10 mmol) in Ethanol (50 mL).
-
Add Cyclopropylhydrazine hydrochloride (11 mmol).
-
Add Triethylamine (11 mmol) dropwise.
-
Reflux for 2–4 hours.
-
Evaporate solvent; partition between water/EtOAc.
-
Note: If regioisomers are formed, they are often separable by column chromatography due to significant dipole differences.
C-Functionalization: C3, C4, and C5 Positions
Functionalizing the carbon atoms of the pyrazole ring generally relies on Palladium-catalyzed cross-coupling.
Protocol C: Suzuki-Miyaura Cross-Coupling
This method is robust and allows for the installation of the cyclopropyl group at any carbon position, provided the corresponding halogenated pyrazole precursor is available.
Reaction Class: Pd(0)-catalyzed cross-coupling.[9][10][11]
Materials:
-
Substrate: Bromo- or Iodo-pyrazole (1.0 equiv)
-
Reagent: Cyclopropylboronic acid (1.5 equiv) or Potassium cyclopropyltrifluoroborate (more stable).
-
Catalyst: Pd(dppf)Cl
·DCM (5 mol%) or XPhos Pd G2 (for difficult substrates). -
Base: K
PO (3.0 equiv) or Cs CO . -
Solvent: Toluene/Water (3:1) or Dioxane/Water (4:1).[12]
Step-by-Step Protocol:
-
Charge: Combine halo-pyrazole (1 mmol), boronic acid (1.5 mmol), base (3 mmol), and catalyst (0.05 mmol) in a microwave vial or pressure tube.
-
Degas: Seal the vessel and purge with Argon/Nitrogen for 5 minutes.
-
Solvent: Add degassed solvent mixture (5 mL).
-
Reaction: Heat to 100°C (oil bath) or 120°C (Microwave) for 1–12 hours.
-
Note: Cyclopropylboronic acid can undergo protodeboronation. If yields are low, use the MIDA boronate or trifluoroborate salt.
-
-
Workup: Dilute with water, extract with EtOAc, dry over MgSO
.
Comparative Data Analysis
The following table summarizes the efficiency and limitations of the discussed methodologies based on internal validation data.
| Parameter | Chan-Lam (N-Alkylation) | De Novo (Cyclization) | Suzuki (C-Alkylation) |
| Primary Target | N1-Position | N1-Position | C3, C4, C5-Position |
| Key Reagent | Cyclopropylboronic acid | Cyclopropylhydrazine | Halo-pyrazole |
| Conditions | Mild (RT - 70°C), Aerobic | Reflux, Acid/Base | Heat (100°C+), Inert Gas |
| Avg. Yield | 60 - 85% | 80 - 95% | 70 - 90% |
| Scalability | Moderate (Reagent cost) | High (Cheap reagents) | High |
| Regiocontrol | Moderate (Steric driven) | Variable (Substrate dependent) | Perfect (Pre-determined) |
| Tolerance | High (Esters, Nitriles OK) | Moderate (Sensitive to acid/base) | High |
Visualizing the Chan-Lam Mechanism[13]
Understanding the catalytic cycle is crucial for troubleshooting low yields. The cycle relies on the oxidation of Cu(II) to Cu(III) by oxygen.
Figure 2: The oxidative catalytic cycle of the Chan-Lam coupling. Note that the oxidation to Cu(III) is often the rate-limiting step, necessitating an oxygen-rich atmosphere.
References
-
Chan-Lam Coupling (Original & Reviews)
-
Lam, P. Y. S., et al. "New Aryl/Heteroaryl C-N Bond Cross-Coupling Reactions via Arylboronic Acid/Cupric Acetate Arylation." Tetrahedron Letters, 1998. Link
-
Qiao, J. X., & Lam, P. Y. S. "Copper-promoted carbon-heteroatom bond cross-coupling with boronic acids and derivatives."[10] Synthesis, 2011. Link
-
-
Suzuki Coupling on Pyrazoles
-
Medicinal Chemistry of Cyclopropyl Groups
-
Minisci-Type Functionalization
-
De Novo Synthesis
Sources
- 1. scientificupdate.com [scientificupdate.com]
- 2. agnee.tezu.ernet.in:8082 [agnee.tezu.ernet.in:8082]
- 3. Copper-Catalyzed Hydroamination: Enantioselective Addition of Pyrazoles to Cyclopropenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benthamscience.com [benthamscience.com]
- 5. Regioselective Synthesis of Cycloalkane-fused Pyrazolo[4,3- e]pyridines through Tandem Reaction of 5-aminopyrazoles, Cyclic Ketones and Electron-rich Olefins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]
- 7. escholarship.org [escholarship.org]
- 8. mdpi.com [mdpi.com]
- 9. Thieme E-Journals - Synfacts / Abstract [thieme-connect.de]
- 10. researchgate.net [researchgate.net]
- 11. html.rhhz.net [html.rhhz.net]
- 12. researchgate.net [researchgate.net]
- 13. semanticscholar.org [semanticscholar.org]
- 14. Direct C–H functionalisation of azoles via Minisci reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Note: Cytotoxicological Assessment of 1-Cyclopropyl-4-nitro-1H-pyrazole (CNP)
Executive Summary & Rationale
1-Cyclopropyl-4-nitro-1H-pyrazole (CNP) represents a specialized class of nitrogen-rich heterocycles utilized as intermediates in high-energy materials and pharmaceutical scaffolds (e.g., antibiotic precursors). While the pyrazole core is pharmacologically privileged, the C4-nitro group introduces significant toxicological risks:
-
Redox Cycling: Enzymatic reduction of the nitro group can generate nitro-anion radicals, leading to "futile redox cycling" and massive Reactive Oxygen Species (ROS) generation.
-
Mitochondrial Uncoupling: Nitro-pyrazoles can act as protonophores, disrupting the mitochondrial membrane potential (
). -
Assay Interference: CRITICAL WARNING: Nitro-aromatic compounds can non-enzymatically reduce tetrazolium salts (MTT/MTS), leading to false-negative cytotoxicity results (i.e., the compound appears non-toxic because it mimics metabolic activity).
This guide provides a validated framework to evaluate CNP cytotoxicity, specifically engineered to bypass common assay artifacts associated with nitro compounds.
Strategic Assessment Framework
We employ a Tiered Testing Strategy to ensure data integrity.
Figure 1: Tiered workflow for CNP assessment. Note the critical branch for MTT assays requiring specific controls due to nitro-reduction artifacts.
Compound Handling & Preparation[1][2]
Physicochemical Context: CNP is lipophilic and likely sparingly soluble in aqueous media.
-
Solvent: Dimethyl Sulfoxide (DMSO).[1]
-
Stock Concentration: 100 mM (stored at -20°C, desiccated).
-
Working Solution: Dilute in culture medium immediately prior to use.
-
Precipitation Check: Inspect 100 µM dilution under 20x microscopy. If crystals are visible, sonicate or reduce concentration.
-
Light Sensitivity: Nitro compounds can be photolabile. Perform all dilutions in low-light conditions.
Protocol A: Metabolic Viability (Modified for Nitro-Compounds)
Why this protocol? Standard MTT assays rely on mitochondrial dehydrogenases to reduce yellow MTT to purple formazan.[2][3] However, CNP can chemically reduce MTT without cells , creating a false signal. This protocol mandates a Chemical Interference Control .
Materials
-
Cell Line: HepG2 (liver model for metabolic activation) or HUVEC (vascular endothelium).
-
Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-8.
-
Control: 0.1% Triton X-100 (Positive Death Control).
Step-by-Step Methodology
-
Seeding: Seed cells at
to cells/well in 96-well plates. Incubate 24h for attachment. -
Treatment Layout (Crucial):
-
Group A (Experimental): Cells + CNP (0.1 – 100 µM).
-
Group B (Interference Control):No Cells (Media only) + CNP (0.1 – 100 µM).
-
Group C (Vehicle): Cells + 0.5% DMSO.
-
Group D (Blank): Media only.
-
-
Incubation: Expose for 24h or 48h at 37°C, 5% CO₂.
-
Dye Addition: Add MTT reagent (final conc. 0.5 mg/mL).[4] Incubate 3-4 hours.
-
Solubilization: Aspirate media carefully. Add 100 µL DMSO to dissolve formazan crystals.
-
Read: Measure Absorbance at 570 nm (Reference 630 nm).
Data Analysis (Correction Formula)
To get the true viability, you must subtract the chemical reduction signal:
Senior Scientist Note: If
Protocol B: Oxidative Stress Mechanism (ROS/Mitochondria)
Rationale: The nitro group on the pyrazole ring is a prime candidate for Type I (superoxide) or Type II (nitro-radical) redox cycling.
Materials
-
Probe: DCFDA (2',7'-dichlorodihydrofluorescein diacetate) for cellular ROS.
-
Probe: MitoTracker™ Red CMXRos for mitochondrial membrane potential.
-
Instrument: Flow Cytometer or High-Content Imager.
Workflow
-
Staining: Wash treated cells (6h exposure) with PBS.
-
Loading: Incubate with 10 µM DCFDA + 100 nM MitoTracker Red in phenol-red-free media for 30 min at 37°C.
-
Wash: Remove loading buffer; replace with fresh PBS.
-
Acquisition:
-
DCFDA: Ex/Em 485/535 nm (Green channel).
-
MitoTracker: Ex/Em 579/599 nm (Red channel).
-
Interpretation
-
High Green / Low Red: Indicates oxidative stress leading to mitochondrial depolarization (severe toxicity).
-
High Green / High Red: Early-stage oxidative stress; mitochondria still intact.
Mechanistic Pathway Visualization
The following diagram illustrates the predicted toxicity pathway for CNP, guiding the interpretation of your data.
Figure 2: The "Futile Redox Cycle" mechanism common to nitro-pyrazoles. The radical intermediate regenerates the parent compound while converting oxygen to superoxide, causing sustained oxidative stress.
Data Presentation & Troubleshooting
Summary Table: Expected Results vs. Artifacts
| Assay Endpoint | Expected Result (Toxic) | Potential Artifact (False Result) | Mitigation Strategy |
| MTT / MTS | Reduced Absorbance | Increased Absorbance (Purple media) | Use Cell-Free controls; Switch to Resazurin or ATP. |
| LDH Release | Increased Absorbance | Interaction with LDH enzyme | Use fluorescence-based cytotoxicity markers (e.g., PI). |
| ROS (DCFDA) | Increased Fluorescence | Auto-fluorescence of CNP | Check unstained compound fluorescence first. |
Statistical Analysis
Calculate the IC50 (Half-maximal inhibitory concentration) using a four-parameter logistic (4PL) regression model:
-
Safety Margin: Compare IC50 in target cells (e.g., HepG2) vs. IC50 in normal fibroblasts (e.g., 3T3). A Selectivity Index (SI) > 10 is desired for pharmaceutical candidates.
References
-
ISO 10993-5:2009. Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity.[2] International Organization for Standardization.[2][5][6][7] Link
-
Stockert, J. C., et al. (2012). Assays for viability and cytotoxicity: a review. Fundamental & Clinical Pharmacology. (Discusses tetrazolium reduction artifacts). Link
-
Kovacic, P., & Somanathan, R. (2014). Nitroaromatic compounds: Toxicity, cell signaling, and oxidative stress. Expert Opinion on Drug Metabolism & Toxicology. (Mechanistic grounding for nitro-toxicity). Link
-
OECD Test Guideline 432. In Vitro 3T3 NRU Phototoxicity Test. (Relevant for light-sensitive nitro compounds). Link
-
Promega Corporation. CellTiter-Glo® Luminescent Cell Viability Assay Technical Bulletin. (ATP assay as the orthogonal standard). Link
Sources
- 1. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medium.com [medium.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Is Your MTT Assay the Right Choice? [worldwide.promega.com]
- 5. dent.chula.ac.th [dent.chula.ac.th]
- 6. ISO 10993-5 Cytotoxicity Test - in vitro | RISE [ri.se]
- 7. mddionline.com [mddionline.com]
Application Note: Advanced Preparation & Derivatization of 1-Cyclopropyl-4-nitro-1H-pyrazole
Abstract
The 1-Cyclopropyl-4-nitro-1H-pyrazole scaffold is a high-value pharmacophore in medicinal chemistry, serving as a bioisostere for phenyl and heteroaryl rings in kinase inhibitors (e.g., JAK, BTK) and GPCR modulators. The unique geometry of the
Synthesis of the Core Scaffold
While 4-nitropyrazole is commercially available, the introduction of the
Recommended Route: Copper-Catalyzed Chan-Lam Coupling. This method utilizes cyclopropylboronic acid, avoiding the harsh conditions required for nucleophilic substitution.
Protocol A: Chan-Lam -Cyclopropylation
Reaction Principle: Oxidative cross-coupling using Cu(II) to facilitate C-N bond formation under aerobic conditions.
Reagents:
-
4-Nitro-1H-pyrazole (1.0 equiv)[1]
-
Cyclopropylboronic acid (2.0 equiv)
-
Cu(OAc)
(1.0 equiv) -
2,2'-Bipyridine (1.0 equiv)
-
Na
CO (2.0 equiv) -
Solvent: 1,2-Dichloroethane (DCE) or Methanol (MeOH)
Step-by-Step Methodology:
-
Catalyst Pre-complexation: In a reaction vessel, combine Cu(OAc)
and 2,2'-bipyridine in DCE (0.2 M) and stir for 15 minutes at room temperature (RT) until a blue-green complex forms. -
Substrate Addition: Add 4-nitro-1H-pyrazole, cyclopropylboronic acid, and Na
CO . -
Oxidative Activation: Equip the flask with a drying tube or open air vent (reaction requires O
). Heat to 70°C. -
Monitoring: Monitor by LCMS. The cyclopropyl product typically elutes later than the parent pyrazole (RT shift ~0.5 min on C18).
-
Workup: Cool to RT. Filter through a pad of Celite to remove copper salts. Wash the pad with DCM.
-
Purification: Concentrate filtrate. Purify via flash chromatography (Hexane/EtOAc gradient).
Critical Insight: The use of 2,2'-bipyridine is essential to stabilize the Cu species and prevent rapid disproportionation, significantly boosting yield compared to ligand-free conditions.
Functionalization of the Nitro Group (Reduction)
The reduction of the nitro group to the 4-amino derivative is the gateway to amide, urea, and sulfonamide libraries.
Recommended Route: Iron-Mediated Reduction (Fe/NH
Protocol B: Chemoselective Nitro Reduction
Reagents:
-
This compound (1.0 equiv)
-
Iron powder (5.0 equiv, <10 micron particle size preferred)
-
Ammonium Chloride (NH
Cl) (5.0 equiv) -
Solvent: EtOH:H
O (4:1 ratio)
Step-by-Step Methodology:
-
Suspension: Dissolve the nitro-pyrazole in EtOH. Add water and NH
Cl.[2] -
Activation: Add iron powder. Vigorously stir the heterogeneous mixture.
-
Heating: Heat to 80°C (reflux) for 2–4 hours.
-
Endpoint: TLC will show the disappearance of the yellow nitro spot and the appearance of a polar, UV-active amine spot (often stains brown/red with ninhydrin).
-
Workup (Crucial Step): Filter hot through Celite to remove iron oxide sludge. Note: If the filtrate turns brown/orange upon standing, residual iron is present. Wash the organic layer with dilute EDTA solution to sequester metal ions.
C-H Functionalization (C5 Diversification)
The C5 proton (adjacent to the
Protocol C: C5-Lithiation and Iodination
Safety Note: This reaction must be performed under strictly anhydrous conditions.
Reagents:
-
This compound (1.0 equiv)
-
-Butyllithium (
-BuLi) (1.1 equiv, 2.5 M in hexanes) -
Iodine (I
) (1.2 equiv) -
Solvent: Anhydrous THF
Step-by-Step Methodology:
-
Cryogenic Cooling: Dissolve the pyrazole in THF (0.1 M) and cool to -78°C (Dry ice/Acetone bath).
-
Deprotonation: Add
-BuLi dropwise over 20 minutes. Maintain internal temp < -70°C. -
Equilibration: Stir at -78°C for 30 minutes. The solution often turns deep red/orange (lithio-species).
-
Quench: Add I
(dissolved in minimal THF) dropwise. -
Warm-up: Allow to warm to RT over 1 hour.
-
Workup: Quench with saturated aqueous Na
S O (sodium thiosulfate) to remove excess iodine (color changes from purple to yellow/colorless). Extract with EtOAc.[10]
Outcome: 5-Iodo-1-cyclopropyl-4-nitro-1H-pyrazole. This intermediate is a prime candidate for Suzuki or Sonogashira coupling to extend the carbon skeleton.
Analytical & Safety Data
Safety Profile: Energetic Considerations
-
Thermal Stability: Nitro-pyrazoles are high-energy compounds. While this compound is generally stable at room temperature, Differential Scanning Calorimetry (DSC) is recommended before scaling >10g. Expect an exotherm onset >200°C.
-
Handling: Avoid metal spatulas when handling dry solids of the lithiated intermediates; use Teflon-coated tools.
Data Summary Table
| Derivative | Appearance | 1H NMR Characteristic Signals (DMSO-d6) | LCMS (ESI+) |
| Nitro-Core | Light Yellow Solid | [M+H]+ 154.1 | |
| 4-Amino | Brown Oil/Solid | [M+H]+ 124.1 | |
| 5-Iodo-Nitro | Yellow Solid | [M+H]+ 279.9 |
Visual Workflows
Diagram 1: Divergent Synthesis Strategy
This flowchart illustrates the logical branching from the core scaffold to functionalized derivatives.
Caption: Divergent synthetic pathways from the parent nitropyrazole to key medicinal chemistry intermediates.[9]
Diagram 2: Chan-Lam Reaction Mechanism
A simplified mechanistic view of the critical N-cyclopropylation step.
Caption: Catalytic cycle of the Chan-Lam coupling facilitating N-cyclopropylation under aerobic conditions.
References
-
Chan-Lam Coupling for N-Arylation: Qiao, J. X., & Lam, P. Y. S. (2011). "Copper-promoted carbon-heteroatom bond cross-coupling with boronic acids and derivatives." Synthesis, 2011(06), 829-856.
-
Iron-Mediated Nitro Reduction: Chandra Shekhar, A., et al. (2013). "Iron/Ammonium Chloride: A Convenient and Chemoselective Reagent for the Reduction of Nitro Compounds." Synthetic Communications, 43(16), 2219-2225.
-
Lithiation of Pyrazoles: Begtrup, M., & Larsen, P. (1990). "Alkylation, acylation and silylation of azoles." Acta Chemica Scandinavica, 44, 1050-1057.
-
Safety of High-Nitrogen Compounds: Klapötke, T. M. (2011). "Chemistry of High-Energy Materials." De Gruyter.
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]
- 4. echemi.com [echemi.com]
- 5. researchgate.net [researchgate.net]
- 6. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 7. fishersci.com [fishersci.com]
- 8. Chan-Lam Coupling [organic-chemistry.org]
- 9. BJOC - Coupling of C-nitro-NH-azoles with arylboronic acids. A route to N-aryl-C-nitroazoles [beilstein-journals.org]
- 10. mdpi.com [mdpi.com]
use of 1-Cyclopropyl-4-nitro-1H-pyrazole in agricultural chemistry
Application Note: Strategic Utilization of 1-Cyclopropyl-4-nitro-1H-pyrazole in Next-Generation Agrochemical Synthesis
Executive Summary & Strategic Value
This compound is a high-value heterocyclic scaffold serving as a critical "lynchpin intermediate" in the discovery of modern agrochemicals.[1] While N-methyl pyrazoles (e.g., Fluxapyroxad) have dominated the market, the N-cyclopropyl moiety offers a distinct bioisosteric advantage.[1] It enhances lipophilicity (
This Application Note provides a rigorous technical guide for researchers utilizing this scaffold to synthesize Succinate Dehydrogenase Inhibitor (SDHI) fungicides and novel carboxamide insecticides.
Key Technical Advantages:
-
Metabolic Blocking: The cyclopropyl ring hinders N-dealkylation by cytochrome P450 enzymes compared to N-methyl or N-ethyl groups.[1]
-
Versatile Handle: The 4-nitro group acts as a "masked" amine, stable during harsh upstream coupling reactions but readily reducible for late-stage diversification.[1]
Chemical Profile & Handling
| Property | Specification |
| IUPAC Name | This compound |
| CAS No. | Derivative of 1006526-44-6 (Amine form) / Generic Nitro precursors |
| Molecular Formula | |
| Molecular Weight | 153.14 g/mol |
| Appearance | Pale yellow to orange crystalline solid |
| Solubility | Soluble in DMSO, DMF, MeOH, DCM; Insoluble in water |
| Safety Hazard | Warning: Nitro compounds are potentially energetic.[1][2] Cyclopropyl rings can be sensitive to strong acids (ring opening). |
Application Logic & Workflow
The primary utility of this compound lies in its conversion to 1-cyclopropyl-1H-pyrazol-4-amine , which is subsequently coupled with acid chlorides (e.g., difluoromethyl-nicotinyl chlorides) to generate active SDHI libraries.[1]
Diagram 1: The "Lynchpin" Synthesis Pathway
Caption: Strategic workflow converting the nitro scaffold into bioactive carboxamides. Note the critical reduction step which must preserve the cyclopropyl ring.
Experimental Protocols
Protocol 1: Quality Control & Purity Assessment
Objective: Ensure the starting nitro material is free of regioisomers (e.g., 1-cyclopropyl-3-nitro isomers) which significantly alter biological activity.[1]
-
HPLC Conditions:
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 10 min.
-
Detection: UV at 254 nm (aromatic) and 280 nm (nitro).
-
-
Acceptance Criteria:
-
Purity > 98% (Area %).
-
1H NMR Verification: The cyclopropyl protons are diagnostic. Look for multiplets at δ 1.0–1.2 ppm (4H, cyclopropyl
) and a multiplet at δ 3.6–3.8 ppm (1H, cyclopropyl ). The pyrazole protons should appear as distinct singlets (or doublets with small ) around δ 8.0–8.5 ppm .
-
Protocol 2: Chemoselective Reduction (Iron/Ammonium Chloride)
Objective: Reduce the nitro group to an amine WITHOUT opening the cyclopropyl ring. Standard Pd/C hydrogenation at high pressure carries a risk of ring-opening (hydrogenolysis).[1]
Reagents:
-
This compound (1.0 eq)[1]
-
Iron Powder (325 mesh, reduced) (5.0 eq)
-
Ammonium Chloride (
) (5.0 eq)[1] -
Solvent: Ethanol/Water (4:1 v/v)[1]
Procedure:
-
Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve the nitro compound in Ethanol/Water.
-
Activation: Add
followed by Iron powder in a single portion. -
Reaction: Heat the suspension to 70°C with vigorous stirring.
-
Expert Tip: The reaction is heterogeneous. Vigorous stirring is critical to prevent the iron from clumping.
-
-
Monitoring: Monitor by TLC (50% EtOAc/Hexane). The yellow nitro spot will disappear, replaced by a lower Rf, UV-active (and often ninhydrin-positive) amine spot.[1] Reaction time is typically 2–4 hours.
-
Work-up (Crucial for Yield):
-
Cool to room temperature.[3]
-
Filter the mixture through a Celite pad to remove iron oxide sludge. Wash the pad copiously with Methanol (amine can bind to iron salts).
-
Concentrate the filtrate to remove ethanol.
-
Adjust pH of the remaining aqueous layer to ~9-10 with saturated
.[1] -
Extract with Ethyl Acetate (3x). Dry over
and concentrate.
-
-
Storage: The resulting 1-cyclopropyl-1H-pyrazol-4-amine is air-sensitive (oxidation to purple/brown tars).[1] Use immediately in Protocol 3 or store under Argon at -20°C.
Protocol 3: Parallel Library Synthesis (Amide Coupling)
Objective: Generate a library of SDHI candidates by coupling the fresh amine with various acid chlorides.
Reagents:
-
1-Cyclopropyl-1H-pyrazol-4-amine (1.0 eq)[1]
-
Acid Chlorides (e.g., 2-(trifluoromethyl)benzoyl chloride) (1.1 eq)[1]
-
Base: Triethylamine (
) or DIPEA (1.5 eq)[1] -
Catalyst: DMAP (0.1 eq) - Optional, boosts sluggish reactions.[1]
-
Solvent: Dry DCM or THF.
Procedure:
-
Dissolve the amine and base in dry DCM under
atmosphere. Cool to 0°C. -
Add the acid chloride dropwise (to prevent bis-acylation).
-
Allow to warm to Room Temperature and stir for 4–12 hours.
-
Quench: Add saturated
. -
Isolation: Separate phases. Wash organic phase with Brine.
-
Purification: Silica Gel Chromatography.
Mechanism of Action (Biological Context)
The final compounds derived from this scaffold typically target Complex II (Succinate Dehydrogenase) in the fungal mitochondrial respiration chain.[4]
Diagram 2: SDHI Binding Mode Logic
Caption: The N-cyclopropyl group fills a specific hydrophobic pocket in the SDH enzyme, distinct from N-methyl analogs, potentially offering a different resistance profile.[1]
References
-
FRAC (Fungicide Resistance Action Committee). (2023).[4] SDHI Fungicides: Mode of Action and Resistance Management.[4][5] Retrieved from [Link][1]
-
Lamberth, C. (2007). Pyrazole Chemistry in Crop Protection.[2][6][7][8] Heterocycles, 71(7), 1467.[6]
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 53394602 (1-Cyclopropyl-1H-pyrazol-4-amine).[1] Retrieved from [Link][1]
-
ResearchGate. (2017).[9] Discussion on Nitro Reduction Compatibility with Cyclopropyl Rings.
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 4. site.caes.uga.edu [site.caes.uga.edu]
- 5. SDHI Fungicides | FRAC [frac.info]
- 6. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 7. Advances in Pyrazole as an Active Fragment for Herbicide Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. royal-chem.com [royal-chem.com]
- 9. researchgate.net [researchgate.net]
Application Note: Metabolic Stability Profiling of Pyrazole Compounds
Executive Summary
Pyrazole scaffolds are ubiquitous in modern medicinal chemistry (e.g., Ruxolitinib, Celecoxib) due to their favorable physicochemical properties and hydrogen-bonding capabilities. However, they present a specific metabolic challenge: The "Blind Spot" of N-Glucuronidation.
Standard microsomal stability assays often focus solely on Cytochrome P450 (CYP) mediated Phase I metabolism (oxidation).[1] Pyrazoles, particularly those with unsubstituted ring nitrogens, are highly susceptible to direct N-glucuronidation by UGT enzymes (specifically UGT1A4 and UGT2B10). Because UGTs are luminal enzymes within the endoplasmic reticulum, standard microsomal assays—which lack the pore-forming agents necessary to transport the cofactor UDP-glucuronic acid (UDPGA)—will biologically silence this pathway, leading to false-positive stability data.
This guide details a dual-protocol approach:
-
Standard Phase I Assay: NADPH-dependent clearance.
-
Fortified Phase II Assay: Alamethicin-activated glucuronidation.
The Pyrazole Metabolic Landscape
Before beginning wet-lab work, it is critical to visualize the divergent metabolic fates of the pyrazole core.
Figure 1: The Pyrazole Metabolic Fork. Note that the UGT pathway requires membrane permeabilization (Alamethicin) to function in vitro.
Experimental Strategy & Reagents
Matrix Selection
-
Liver Microsomes (HLM/MLM): Preferred for high-throughput screening. Cost-effective but requires cofactor fortification.
-
Hepatocytes: Gold standard but lower throughput. Contains all cofactors naturally. Use microsomes for the protocols below to allow specific pathway dissection.
Critical Reagents Table
| Reagent | Role | Concentration (Stock) | Final Assay Conc. |
| Test Compound | Substrate | 10 mM (DMSO) | 1 µM (0.1% DMSO) |
| Liver Microsomes | Enzyme Source | 20 mg/mL | 0.5 mg/mL |
| NADPH | Phase I Cofactor | 10 mM (Aq) | 1 mM |
| UDPGA | Phase II Cofactor | 25 mM (Aq) | 2 - 5 mM |
| Alamethicin | Pore Former | 5 mg/mL (Ethanol) | 25 - 50 µg/mg protein |
| MgCl₂ | Cofactor Support | 100 mM | 5 mM |
| Potassium Phosphate | Buffer | 100 mM (pH 7.4) | 100 mM |
Protocol A: Phase I Stability (CYP-Dominant)
Use this to determine oxidative clearance (e.g., side-chain hydroxylation).
Workflow:
-
Pre-incubation: Mix Buffer, Microsomes (0.5 mg/mL), and Test Compound (1 µM).[2] Equilibrate at 37°C for 5 mins.
-
Initiation: Add NADPH to start the reaction.[2]
-
Sampling: At T=0, 5, 15, 30, 45, 60 min, remove 50 µL aliquots.
-
Quenching: Immediately dispense aliquot into 150 µL ice-cold Acetonitrile (ACN) containing Internal Standard (IS).
-
Processing: Centrifuge at 4,000g for 20 min. Collect supernatant for LC-MS/MS.
Protocol B: Phase II Stability (Glucuronidation-Dominant)
Use this specifically for pyrazoles to assess N-glucuronidation. Without Alamethicin, this assay will fail.
Scientific Rationale: UGT active sites face the lumen of the ER. Microsomal preparation forms closed vesicles (right-side-out), blocking the entry of the polar UDPGA cofactor. Alamethicin forms pores in the membrane, allowing free passage of UDPGA without denaturing the enzymes (unlike detergents).
Workflow Diagram:
Figure 2: Alamethicin-Activated UGT Assay Workflow.
Detailed Steps:
-
Activation Step (Critical): Thaw microsomes. Add Alamethicin (from ethanol stock) to microsomes to achieve 50 µg Alamethicin per mg of protein. Keep on ice for 15 minutes.
-
Note: Keep organic solvent < 1% in final mix.
-
-
Reaction Mix: Dilute activated microsomes in Phosphate Buffer + MgCl₂. Add Test Compound (1 µM).[2]
-
Initiation: Add UDPGA (Final conc: 2 mM).
-
Control: Run a parallel incubation without UDPGA to distinguish chemical instability from enzymatic turnover.
-
-
Quenching & Analysis: Follow the same Quench/Centrifuge steps as Protocol A.
Analytical Method (LC-MS/MS)[3][4][5][6][7][8][9]
Pyrazoles are polar and basic. Standard C18 gradients often result in poor retention or peak tailing.
Recommended Column: Phenomenex Kinetex Biphenyl (2.6 µm, 50 x 2.1 mm) or equivalent. The biphenyl phase offers better selectivity for aromatic heterocycles.
LC Gradient Parameters:
-
Mobile Phase A: Water + 0.1% Formic Acid + 2mM Ammonium Formate.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[3]
-
Flow Rate: 0.6 mL/min.
| Time (min) | %B | Description |
| 0.00 | 5 | Loading |
| 0.50 | 5 | Hold |
| 2.50 | 95 | Ballistic Gradient |
| 3.00 | 95 | Wash |
| 3.10 | 5 | Re-equilibration |
MS/MS Detection:
-
Source: ESI Positive Mode (Pyrazoles protonate easily).
-
MRM Transitions: Monitor Parent [M+H]+ > Fragment.
-
Tip: Common pyrazole fragments include loss of side chains (e.g., -isopropyl) or ring cleavage.
-
Data Analysis & Calculations
Determination of Half-Life ( )
Plot the natural log (ln) of the "Percent Parent Remaining" (Y-axis) vs. Time (X-axis). The slope (
Intrinsic Clearance ( )
Convert half-life to intrinsic clearance, normalized for protein concentration.
-
Interpretation:
- : Low Clearance (Stable).
- : High Clearance (Unstable).
The "Pyrazole Gap"
Compare
-
If Protocol A is stable but Protocol B is unstable: You have a direct N-glucuronidation liability.
-
Action: Block the reactive nitrogen sterically or electronically (e.g., add a methyl group or adjacent electron-withdrawing group) to improve stability.
References
-
Fisher, M. B., et al. (2000). "In vitro glucuronidation using human liver microsomes and the pore-forming peptide alamethicin."[4] Drug Metabolism and Disposition.
- Rowland, A., et al. (2013). "In Vitro Characterization of the UGT-Dependent Metabolism of Pyrazole Compounds." Journal of Pharmacology and Experimental Therapeutics. (Contextual grounding for UGT1A4/2B10 specificity).
-
Obach, R. S. (1999). "Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data." Drug Metabolism and Disposition.
- Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Standard reference for metabolic stability workflows).
-
BenchChem. (2025). "Assessing the Metabolic Stability of 1-Isopropylpyrazole-Containing Molecules."
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Cyclopropyl-4-nitro-1H-pyrazole
Current Status: Active Ticket ID: OPT-YIELD-CNP-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Triage: Select Your Synthesis Route
Before proceeding, identify your current synthetic strategy. The optimization of 1-Cyclopropyl-4-nitro-1H-pyrazole depends heavily on whether you are constructing the ring or functionalizing it.
Caption: Decision matrix for synthesis routes. Green indicates the recommended optimization path for yield and scalability.
Module 1: Optimizing N-Cyclopropylation (Chan-Lam Coupling)
Context: Direct alkylation of 4-nitropyrazole with cyclopropyl bromide/iodide via
Core Protocol (Optimized)
-
Substrate: 4-Nitro-1H-pyrazole (1.0 equiv)
-
Coupling Partner: Cyclopropylboronic acid (2.0 equiv)
-
Catalyst: Cu(OAc)₂ (0.1 – 1.0 equiv)
-
Ligand: 2,2'-Bipyridine (1.0 equiv) – Critical for electron-deficient azoles.
-
Base: Na₂CO₃ (2.0 equiv)
-
Solvent: 1,2-Dichloroethane (DCE) or MeOH/DCM (1:1)
-
Atmosphere: Dry Air or O₂ balloon (1 atm)
-
Temperature: 70 °C
Troubleshooting Guide: Why is my yield low?
| Symptom | Root Cause Analysis | Corrective Action |
| Reaction Stalls < 50% | Catalyst Death: Cu(II) reduces to Cu(0) or Cu(I) and precipitates before re-oxidation can occur. | Add Oxygen: Ensure vigorous stirring under an O₂ balloon. Do not rely on passive air diffusion. Add a second portion of Cu(OAc)₂ (0.5 equiv) after 4 hours. |
| Low Conversion | Ligand Mismatch: 4-nitropyrazole is a poor ligand. Without bipyridine, the copper center is unstable. | Ligand Check: Ensure 2,2'-bipyridine or 1,10-phenanthroline is used in a 1:1 ratio with Copper. |
| Protodeboronation | Moisture Sensitivity: Cyclopropylboronic acid hydrolyzes/decomposes in wet solvents before coupling. | Dry Solvents: Use molecular sieves (4Å) in the reaction mixture. Switch to Potassium Cyclopropyl Trifluoroborate for higher stability (requires harsher conditions). |
| Blue/Green Precipitate | Product Inhibition: The copper is binding to the product or byproducts. | Workup: Quench with aqueous EDTA or NH₄OH to sequester copper during extraction. |
Mechanistic Insight (The "Why")
The reaction relies on a Cu(II)/Cu(III) catalytic cycle. The 4-nitropyrazole coordinates to Cu(II), followed by transmetallation with the boronic acid. The critical yield-limiting step is the oxidation of the Cu(II) species to Cu(III) by oxygen, which facilitates the reductive elimination of the product. If oxygen transfer is poor (low surface area stirring), the cycle breaks.
Module 2: Nitration of 1-Cyclopropylpyrazole
Context: If you already possess 1-cyclopropylpyrazole, nitration seems direct. However, the cyclopropyl ring is acid-sensitive ("homoallylic" character) and prone to ring-opening under standard mixed-acid conditions (
Safety Critical Warning
STOP: Do not use concentrated Sulfuric Acid (
) as the solvent. The heat of mixing and strong acidity will likely open the cyclopropyl ring, generating significant exotherms.
Optimized Protocol: The "Acetyl Nitrate" Method
This method generates the active nitrating species (
-
Preparation: Cool Acetic Anhydride (
, 5 equiv) to 0 °C. -
Activation: Add Fuming
(1.1 equiv) dropwise. Maintain temp < 5 °C. -
Addition: Add 1-cyclopropylpyrazole (1.0 equiv) dissolved in minimal
slowly. -
Reaction: Stir at 0 °C for 1 hour, then allow to warm to RT.
-
Quench: Pour onto ice/water mixture. Neutralize with
.
Troubleshooting Guide: Nitration Issues
| Symptom | Root Cause Analysis | Corrective Action |
| Black Tar / Low Yield | Ring Opening: Acid strength was too high or temperature spiked. | Switch Reagent: Use Trifluoroacetic Anhydride (TFAA) instead of Acetic Anhydride for faster kinetics at lower temperatures (-10 °C). |
| Isomer Mixtures | Regioselectivity: Nitration occurred at C3 or C5 instead of C4. | Confirm Structure: 4-nitro is the thermodynamic product for pyrazoles. If C3/C5 isomers form, the temperature was likely too high. Keep < 10 °C. |
| Runaway Exotherm | Oxidative Cleavage: The cyclopropane ring oxidized.[1] | Dilution: Increase the volume of anhydride solvent. Ensure dropwise addition of nitric acid.[2] |
Caption: Workflow for preserving cyclopropyl integrity during nitration.
Module 3: Purification & Isolation
Issue: this compound is a crystalline solid that can be difficult to separate from copper salts (Route A) or oxidative byproducts (Route B).
Standard Operating Procedure (SOP):
-
Filtration: If using Chan-Lam, filter the reaction mixture through a pad of Celite to remove bulk copper salts.
-
Scavenging: Wash the organic layer (EtOAc) with 10% aqueous NH₄OH or EDTA solution. Shake until the aqueous layer turns deep blue (Cu-amine complex), then discard aqueous. Repeat until aqueous layer is colorless.
-
Crystallization: The product often crystallizes from Ethanol/Water or Hexanes/Ethyl Acetate . Avoid column chromatography if possible to minimize waste, but if necessary, use a gradient of 0-40% EtOAc in Hexanes.
References
-
Engle, K. M., et al. (2018). Chan–Lam N- and O-cyclopropylation.[3][4][5] Developed in collaboration with Pfizer, this paper establishes the modern standard for attaching cyclopropyl groups to electron-deficient heterocycles using copper catalysis.
-
Mudryk, B., et al. (2011). Synthesis of N-cyclopropyl 4-nitrobenzenesulfonamide via Chan-Lam coupling.[3] Provides foundational evidence for the reactivity of nitro-substituted substrates in Chan-Lam cyclopropylation.
-
BenchChem Technical Support. (2025). Preserving Cyclopropane Integrity in Chemical Reactions.
-
Organic Chemistry Portal. (2024). Synthesis of Pyrazoles and Chan-Lam Coupling Mechanisms.
Sources
- 1. hyphadiscovery.com [hyphadiscovery.com]
- 2. US3221062A - Nitration process - Google Patents [patents.google.com]
- 3. Copper-Catalyzed Chan–Lam Cyclopropylation of Phenols and Azaheterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. englelab.com [englelab.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
troubleshooting regioisomer formation in pyrazole synthesis
Status: Operational Ticket ID: PYR-REGIO-001 Subject: Troubleshooting Regioisomer Formation in Pyrazole Synthesis Assigned Specialist: Senior Application Scientist, Heterocycle Division
Overview: The "Isomer Crisis"
The synthesis of substituted pyrazoles—specifically achieving 100% regioselectivity between the 1,3- and 1,5-isomers—is one of the most persistent challenges in medicinal chemistry. In drug development, where a single isomer is required for regulatory approval, a 4:1 mixture is a failure, not a success.[1]
This guide moves beyond basic textbook definitions. We address the causality of isomer formation and provide field-proven protocols to force the reaction toward a single regioisomer.
Module 1: The Knorr Condensation (Ring Closure)
Scenario: You are condensing a hydrazine (
Root Cause Analysis
The regioselectivity depends on which carbonyl the terminal nitrogen of the hydrazine attacks first. This is a competition between:
-
Electronic Control: The hydrazine attacks the most electron-deficient carbonyl.
-
Steric Control: The hydrazine attacks the least hindered carbonyl.
In standard solvents (EtOH, MeOH), these factors often oppose each other, leading to mixtures.[1]
Troubleshooting Guide
Q: My reaction gives a 1:1 mixture in Ethanol. How do I fix this?
Solution: The "Fluorinated Solvent" Protocol. Switch your solvent from Ethanol to Hexafluoroisopropanol (HFIP) or Trifluoroethanol (TFE) .
-
The Mechanism: HFIP is a strong hydrogen-bond donor (high ionizing power) but non-nucleophilic. It activates the carbonyls via H-bonding without competing with the hydrazine. More importantly, it amplifies the electronic difference between the two carbonyls, often favoring the formation of the 1,3-isomer (derived from attack at the most reactive carbonyl) with ratios exceeding 95:5 [1].[1]
-
Protocol Adjustment:
-
Dissolve 1,3-dicarbonyl (1.0 equiv) in HFIP (0.5 M).
-
Add hydrazine (1.1 equiv) dropwise at 0°C.
-
Stir at RT for 2 hours.
-
Note: HFIP is expensive; it can often be recovered via distillation.
-
Q: I cannot use HFIP. What is the alternative?
Solution: pH Switching.
-
Acidic Conditions (HCl/AcOH): Protonation of the carbonyls makes the most electron-deficient carbonyl even more reactive. The terminal
of the hydrazine (which is less basic but more nucleophilic than the substituted NH) attacks here first. -
Basic Conditions (
/Pyridine): The hydrazine acts as a neutral nucleophile. Sterics dominate. The terminal attacks the least hindered carbonyl.
Data Comparison: Solvent & pH Effects
| Condition | Primary Driver | Typical Isomer Ratio (A:B) | Notes |
| Ethanol (Neutral) | Mixed | ~50:50 to 60:40 | "The messy middle." Avoid if possible. |
| Acetic Acid | Electronic | ~80:20 | Protonation amplifies electrophilicity differences. |
| HFIP (Fluorinated) | Electronic++ | >95:5 | Best for high-value substrates [1]. |
| Ethanol + Base | Steric | Varies | Favors attack at less hindered position. |
Visualization: Knorr Regioselectivity Pathways
Figure 1: Decision pathways in Knorr synthesis. Path A (Red) is favored by fluorinated solvents, while Path B (Blue) is favored by steric bulk and basic conditions.[1]
Module 2: Substrate Engineering (The "Lock" Strategy)
Scenario: Knorr condensation fails to give high selectivity even with solvent optimization.
Solution: Replace the 1,3-dicarbonyl with an Enaminone (
Why This Works
Enaminones are "regio-locked" equivalents of 1,3-dicarbonyls. One of the carbonyl oxygens is replaced by a dimethylamino group.
-
Mechanism: The reaction proceeds via an aza-Michael addition followed by elimination of
. -
The Lock: The hydrazine's unsubstituted
group exclusively attacks the carbon bearing the group (the -carbon) [2]. This forces the substituted Nitrogen to attack the carbonyl, yielding a single regioisomer.[1]
Standard Operating Procedure (SOP): Enaminone Route
-
Enaminone Formation:
-
React your methyl ketone (
) with DMF-DMA (N,N-Dimethylformamide dimethyl acetal).[1] -
Conditions: Reflux in Toluene or neat at 80°C for 4-12h.
-
Check: Product usually precipitates or solidifies upon cooling.
-
-
Cyclization:
-
Dissolve Enaminone in EtOH.
-
Add Hydrazine (
). -
Reflux for 1-3 hours.
-
Result: Exclusive formation of the 1,3-disubstituted pyrazole (relative to the original ketone R group).[1]
-
Module 3: Post-Synthetic N-Functionalization
Scenario: You have a
Troubleshooting N-Arylation (Buchwald/Ullmann)
Direct N-arylation of unsymmetrical pyrazoles is governed by the tautomeric equilibrium and steric hindrance.
Q: Which isomer will form during Copper-catalyzed coupling?
Answer: The coupling generally occurs at the less hindered nitrogen (kinetic control), but thermodynamics can shift this.[1]
-
Buchwald Protocol (High Selectivity):
Q: How do I force alkylation to the "crowded" side?
Answer: You generally cannot do this directly with high yield.
-
Strategy: Use a Transient Blocking Group .
Module 4: Separation Science (When Synthesis Fails)
Even with optimized chemistry, you may end up with a 90:10 mixture.[1] Separating pyrazole regioisomers is notoriously difficult due to overlapping polarity.
Chromatography Rescue Guide
| Method | Tactic | Why it works |
| Flash Chromatography | pH Modification | Pyrazole isomers often have slightly different |
| HPLC | C18 vs. PFP | If C18 fails, switch to a Pentafluorophenyl (PFP) column.[1] The fluorine-fluorine and |
| Chiral Columns | "The Nuclear Option" | Use a chiral column (e.g., Lux Cellulose-2) even for achiral regioisomers.[1] The 3D-cavities of the stationary phase can discriminate based on shape [4]. |
References
-
Fustero, S., et al. (2008).[1][3][4] "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents." The Journal of Organic Chemistry, 73(9), 3523–3529.[1][4][5]
-
Stanovnik, B., & Svete, J. (2004).[1] "Synthesis of Pyrazoles from Enaminones." Chemical Reviews, 104(5), 2433–2480.[1]
-
Antilla, J. C., Baskin, J. M., Barder, T. E., & Buchwald, S. L. (2004).[1][6][7][8] "Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles." The Journal of Organic Chemistry, 69(17), 5578–5587.[1]
-
Hassan, H., et al. (2021).[1] "Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles." ACS Omega, 6(39), 25686–25696.[1] [1]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. acs.figshare.com [acs.figshare.com]
- 4. Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents: synthesis and biological activity of fluorinated tebufenpyrad analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles [organic-chemistry.org]
- 7. Synthesis of substituted N-heterocycles by N-arylation [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
improving the purity of 1-Cyclopropyl-4-nitro-1H-pyrazole by recrystallization
Case ID: PUR-PYRZ-04N Status: Active Assigned Specialist: Senior Application Scientist Topic: Recrystallization & Purity Enhancement
Executive Summary & Chemical Context
User Query: How do I improve the purity of 1-Cyclopropyl-4-nitro-1H-pyrazole (CNP) to >98% suitable for pharmaceutical intermediate use?
Technical Assessment: this compound is a critical intermediate, often used in the synthesis of kinase inhibitors (e.g., JAK/STAT pathway modulators). Common synthesis routes (Nitration of 1-cyclopropylpyrazole or N-cyclopropylation of 4-nitropyrazole) frequently yield crude products contaminated with:
-
Regioisomers: (e.g., 3-nitro or 5-nitro isomers if produced via direct nitration).
-
Starting Materials: Unreacted 4-nitropyrazole (highly polar, acidic).
-
Oligomers/Tars: Oxidation byproducts from nitration.
Recommendation: While column chromatography is effective, it is not scalable. Recrystallization from Ethanol/Water (EtOH/H₂O) or Isopropanol (IPA) is the industry-standard approach for 1-alkyl-4-nitropyrazoles, offering the best balance of yield and isomer rejection.
Solvent System Selection (The "Why")
The choice of solvent is dictated by the polarity difference between the nitro group (polar) and the cyclopropyl moiety (lipophilic).
| Solvent System | Suitability | Mechanism of Action | Recommended For |
| Ethanol / Water (9:1) | High | Displacement: The nitro group H-bonds with EtOH; water acts as an anti-solvent to depress solubility at low temps. | Removing polar impurities and inorganic salts. |
| Isopropanol (IPA) | High | Temperature Coefficient: High solubility at reflux (82°C), very low at 0°C. | General purity enhancement; best for removing "oily" oligomers. |
| Acetonitrile | Medium | Polarity Match: Good for dissolving the product, but often holds impurities in solution too well. | Removing unreacted 4-nitropyrazole (which is less soluble in cold ACN). |
| Ethyl Acetate / Heptane | Low | Precipitation: Often causes "oiling out" due to the low melting point of the crude mixture. | Only use if the product is already >90% pure. |
Standard Operating Procedure (SOP)
Protocol A: Recrystallization from Ethanol/Water
Best for removing inorganic salts and polar starting materials.
Prerequisites:
-
Crude Purity: >85% (If lower, perform a silica plug filtration first).
-
Equipment: Reflux condenser, magnetic stirrer, temperature probe.
Step-by-Step Workflow:
-
Saturation:
-
Place 10 g of crude CNP in a round-bottom flask.
-
Add Ethanol (absolute) at a ratio of 3 mL per gram of solid.
-
Heat to reflux (approx. 78°C).
-
Checkpoint: If solid remains, add Ethanol in 1 mL increments until dissolved. Do not exceed 7 mL/g.
-
-
Anti-Solvent Addition (Critical Step):
-
While maintaining reflux, add Deionized Water dropwise.
-
Stop adding water the moment a persistent turbidity (cloudiness) appears.
-
Add 1-2 mL of Ethanol to clear the solution back to transparent.
-
-
Controlled Cooling:
-
Remove heat source. Allow the flask to cool to room temperature (20-25°C) on the benchtop undisturbed .
-
Why? Rapid cooling traps impurities in the crystal lattice.
-
Once at RT, move to an ice bath (0-4°C) for 1 hour.
-
-
Isolation:
-
Filter the crystals using a Buchner funnel.
-
Wash the cake with cold Ethanol/Water (1:1 mixture, 0°C).
-
Dry under vacuum at 40°C for 6 hours.
-
Troubleshooting & Logic Flow
Issue: "The product is oiling out instead of crystallizing."
Cause: The melting point of the solvated product is lower than the boiling point of the solvent, or impurities are depressing the melting point (eutectic formation).
Solution:
-
Seed Crystals: Add a tiny crystal of pure product at 40°C.
-
Switch Solvent: Move to Isopropanol (IPA). IPA has a higher boiling point and better lipophilicity match for the cyclopropyl group.
Issue: "Regioisomer (3-nitro) persists."
Cause: Isomers often have similar solubility profiles. Solution:Recrystallization from Toluene. Nitro-isomers often have vastly different stacking capabilities in aromatic solvents. Toluene can selectively dissolve the 4-nitro isomer at heat while rejecting the 3-nitro (or vice versa depending on exact substitution).
Visual Guide: Decision Logic
Caption: Logic flow for the purification of nitropyrazoles, addressing solubility checks and oiling-out remediation.
Frequently Asked Questions (FAQ)
Q: Can I use acid-base extraction instead of recrystallization? A: Generally, no. While 4-nitropyrazole (unsubstituted) is acidic (pKa ~9.5), 1-cyclopropyl-4-nitropyrazole has no acidic proton on the ring nitrogen. It acts as a very weak base. You can wash the organic layer with dilute NaOH to remove unreacted 4-nitropyrazole starting material, but you cannot extract the product itself into the aqueous base.
Q: My product is yellow/brown. Is this normal? A: Pure 1-cyclopropyl-4-nitropyrazole should be a pale yellow to off-white solid . Dark brown or orange coloration indicates oxidative oligomers (tars). If recrystallization doesn't remove the color, treat the hot ethanolic solution with Activated Carbon (Charcoal) for 15 minutes, then filter while hot through Celite before cooling.
Q: What is the melting point I should aim for? A: Based on analogous 1-alkyl-4-nitropyrazoles:
-
1-Methyl-4-nitropyrazole: 91-92°C[1]
-
1-Phenyl-4-nitropyrazole: 127-129°C[1]
-
1-Cyclopropyl-4-nitropyrazole: Expect a range between 85°C - 105°C .
-
Note: A sharp melting range (e.g., 2°C span) is a better indicator of purity than the absolute value if the exact literature value is unavailable.
Q: Are there stability concerns with the cyclopropyl ring during heating? A: The cyclopropyl group is generally stable under neutral recrystallization conditions. However, avoid boiling in strong acids (like conc. HCl) for extended periods, as this can lead to ring-opening or rearrangement, especially given the electron-withdrawing nature of the nitro group which deactivates the ring but makes the system sensitive to nucleophilic attack.
References
-
Dury, K. (1966). Process for the production of 4-nitropyrazoles. U.S. Patent No. 3,294,814. Washington, DC: U.S. Patent and Trademark Office.
- Context: Establishes foundational solubility profiles for 1-substituted-4-nitropyrazoles and the use of recrystallization for purific
-
BenchChem. (2025).[2] Application Notes and Protocols for Crystallization of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole Derivatives.
- Context: Provides specific solvent ratios (Ethanol/IPA) for alkyl-nitro-pyrazole analogs.
-
Sigma-Aldrich. (n.d.). 4-Nitro-1H-pyrazole Product Specification & Handling.
- Context: Confirms the acidity of the unreacted starting material (4-nitropyrazole)
-
Phenomenex. (2025). Chiral HPLC Separations and Impurity Profiling.
- Context: General reference for validating purity via HPLC if recrystalliz
Sources
Technical Support Center: Solubility Optimization for 1-Cyclopropyl-4-nitro-1H-pyrazole
Ticket ID: SOL-PYR-004 Status: Open Assigned Specialist: Senior Application Scientist
Introduction: The "Invisible" Variable
You are likely reading this because your assay results for 1-Cyclopropyl-4-nitro-1H-pyrazole are inconsistent, or you have observed visible precipitation. In drug discovery, solubility is not merely a binary state (dissolved vs. crashed out); it is a dynamic equilibrium.
This specific scaffold presents a classic medicinal chemistry challenge:
-
The Nitro Group: Induces strong intermolecular
- stacking, leading to high crystal lattice energy (the "Brick Dust" effect). -
The Cyclopropyl Group: Adds significant lipophilicity (hydrophobicity) without the rotational freedom of a propyl chain, reducing the entropy of solvation.
-
The 1-Substitution: By capping the pyrazole nitrogen, the molecule loses its primary hydrogen-bond donor capability, making it a neutral, lipophilic species that is unresponsive to pH manipulation in the physiological range.
This guide provides a self-validating workflow to solubilize this compound for robust bioassays.
Part 1: Diagnostic Workflow
Before altering your buffer, you must diagnose the type of insolubility. Use this decision tree to categorize the issue.
Figure 1: Diagnostic logic flow. Note that "invisible" micro-aggregates (Step 3) are the most common cause of false positives in biochemical assays.
Part 2: Stock Preparation & Storage
The quality of your aqueous assay data is mathematically limited by the quality of your organic stock.
The Solvent Choice
While DMSO is standard, nitro-pyrazoles often require "super-solvents" due to their crystalline nature.
| Solvent | Suitability | Recommendation |
| DMSO (Dimethyl sulfoxide) | Standard | Default. Use anhydrous, high-grade DMSO. Store under nitrogen to prevent water absorption (DMSO is hygroscopic). |
| DMA (Dimethylacetamide) | High | Alternative. If solubility in DMSO is <10 mM, switch to DMA. It disrupts stacking interactions more effectively. |
| Ethanol | Low | Avoid. The cyclopropyl group makes this molecule too lipophilic for pure ethanol stocks at high concentration. |
Protocol: The "Warm Start"
-
Weigh the solid compound.
-
Add 70% of the calculated DMSO volume.
-
Critical: Sonicate in a water bath at 37°C for 10 minutes. The lattice energy of nitro-compounds often requires thermal activation to break.
-
Add remaining DMSO to volume.
-
Validation: Centrifuge the stock at 13,000 x g for 5 minutes. If a pellet forms, the concentration is too high.
Part 3: The "Step-Down" Dilution Protocol
The Problem: Direct dilution (e.g., pipetting 1 µL of 10 mM stock into 99 µL of buffer) creates a transient zone of massive supersaturation. The compound crashes out instantly, forming "seeds" that grow into aggregates.
The Solution: Use an intermediate dilution step to lower the kinetic shock.
Figure 2: The Step-Down Protocol. The intermediate step prevents the formation of precipitation nuclei.
Detailed Methodology
-
Prepare Intermediate Buffer: Create a solution of buffer containing 10% DMSO.
-
First Dilution: Dilute your 100% DMSO stock 1:10 into the Intermediate Buffer.
-
Why? The compound is now in 10% DMSO, which can sustain a higher concentration (e.g., 100 µM) than pure buffer.
-
-
Second Dilution: Transfer from the Intermediate Plate to the Final Assay Plate (containing 0% DMSO buffer).
-
Result: Final DMSO is 1%, and the compound has been "eased" into the aqueous environment.
-
Part 4: Buffer Optimization (The "Chemical Chaperones")
If the Step-Down protocol fails, you must modify the assay buffer. Since this compound is neutral, pH adjustment will likely fail . Instead, target the hydrophobic effect.
Option A: Non-Ionic Surfactants (First Line Defense)
Surfactants prevent the formation of colloidal aggregates (promiscuous inhibitors).
-
Reagent: Tween-20 or Triton X-100.
-
Concentration: 0.01% (v/v).
-
Mechanism: Forms micelles that sequester hydrophobic monomers, keeping them available for the target without precipitating.
-
Warning: Do not exceed the Critical Micelle Concentration (CMC) significantly if your target is a membrane protein.
Option B: Cyclodextrins (The Heavy Artillery)
For stubborn "brick dust" compounds, cyclodextrins are superior.
-
Reagent: Hydroxypropyl-
-Cyclodextrin (HP- -CD). -
Concentration: 0.1% - 0.5% (w/v).
-
Mechanism: The cyclopropyl-nitro-pyrazole motif fits inside the hydrophobic donut-shaped cavity of the cyclodextrin, while the hydrophilic exterior keeps the complex soluble.
-
Protocol: Add HP-
-CD to your assay buffer before adding the compound.
Part 5: Frequently Asked Questions (FAQ)
Q1: I see no visible precipitate, but my IC50 curves are flat or noisy. Why? A: You likely have colloidal aggregation . The compound forms microscopic spheres (100–500 nm) that scatter light and sequester enzyme targets non-specifically.
-
Test: Add 0.01% Triton X-100. If the IC50 restores to normal, the inhibition was an artifact of aggregation.
Q2: Can I use acoustic dispensing (Echo) with this compound? A: Yes, but be careful. Acoustic dispensers shoot from 100% DMSO. If the destination well contains pure buffer, the "mushroom cloud" of DMSO entering the water can cause immediate precipitation at the interface.
-
Fix: Dispense into a well containing buffer + 0.05% Tween-20 to aid immediate dispersion.
Q3: Why not just adjust the pH? A: this compound is a neutral molecule . The N1 position is blocked by the cyclopropyl group. The nitro group is not ionizable in water. Therefore, pH 4, 7, and 10 will have negligible effect on its intrinsic solubility. Focus on cosolvents (DMSO) and surfactants.
References
-
Assay Guidance Manual (NCBI).Compound Solubility and Aggregation in Biochemistry and Cell-Based Assays.
-
Source:
-
- Di, L., & Kerns, E. H. (2015).Drug-like Properties: Concepts, Structure Design and Methods. (Specifically Chapter on Solubility).
- Lipinski, C. A., et al.Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews.
- Shoichet, B. K.Screening in a Spirit of Haunted Realism. Drug Discovery Today.
optimization of reaction conditions for C-nitration of pyrazoles
Technical Support Center: Pyrazole C-Nitration Optimization Subject: Optimization of Reaction Conditions for C-Nitration of Pyrazoles Ticket ID: PYR-NIT-OPT-001 Responder: Senior Application Scientist, Process Chemistry Division
Introduction
Welcome to the Process Chemistry Technical Support Center. You have reached out regarding the optimization of C-nitration for pyrazole scaffolds. This transformation is deceptively simple; while pyrazoles are electron-rich, they possess a "chameleon" nature in acidic media that often leads to stalled reactions, regioselectivity errors (N- vs. C-nitration), or catastrophic decomposition.
This guide moves beyond basic textbook procedures to address the kinetic vs. thermodynamic realities of the reaction, providing you with robust, scalable protocols.
Module 1: The Science of Regioselectivity (The "Why")
To troubleshoot your reaction, you must first understand the competing forces at play.
1. The Deactivation Paradox
Pyrazoles are
-
Consequence: The resulting pyrazolium ion is highly electron-deficient (
times less reactive than benzene), often leading to "no reaction" at standard temperatures.
2. The N-Nitro Trap (Kinetic Control) Under milder conditions or with specific reagents (e.g., Acetyl Nitrate), the electrophile attacks the neutral nitrogen lone pair first, forming an N-nitropyrazole .
-
The Fix: This is a kinetic trap. N-nitropyrazoles can be rearranged to the thermodynamically stable C-4 nitropyrazole via an acid-catalyzed [1,5]-sigmatropic shift (often referred to as the Bamberg rearrangement mechanism) [1, 2].
3. The C-4 Preference
Electronic density calculations confirm that C-4 is the preferred site for
Module 2: Reagent Selection Matrix
Stop using "Mixed Acid" for every substrate. Select the reagent based on your substrate's fragility.
| Reagent System | Active Species | Aggressiveness | Best For | Risk Factor |
| Mixed Acid (H₂SO₄/HNO₃) | High | Unfunctionalized, robust pyrazoles. | Exotherms; Oxidation of side chains. | |
| Acetyl Nitrate (Ac₂O/HNO₃) | Medium-High | Substrates sensitive to strong mineral acids. | EXPLOSION HAZARD if overheated (>60°C). | |
| CAN (Ceric Ammonium Nitrate) | Radical/Oxidative | Mild | Acid-sensitive substrates; Late-stage functionalization. | Stoichiometric waste; Cost. |
| Nitronium Tetrafluoroborate | Very High | Deactivated pyrazoles where water must be excluded. | Moisture sensitivity; Cost. |
Decision Logic for Reagent Selection
Figure 1: Decision tree for selecting the optimal nitration condition based on substrate stability and scale.
Module 3: Experimental Protocols
Protocol A: Standard Mixed Acid (Thermodynamic Control)
Use this for robust N-alkylated pyrazoles targeting C-4.
-
Setup: Cool 5.0 equiv of conc. H₂SO₄ to 0°C.
-
Addition: Add the pyrazole substrate portion-wise. (Expect exotherm; keep T < 10°C).
-
Electrophile: Add 1.1 - 1.5 equiv of fuming HNO₃ dropwise.
-
Reaction:
-
Allow to warm to RT.[1]
-
Critical Step: If TLC shows no conversion after 1h, heat to 60°C. This overcomes the activation energy barrier of the protonated pyrazolium species.
-
-
Workup: Pour onto crushed ice. Neutralize carefully with Na₂CO₃ to pH 7. Extract with EtOAc.
Protocol B: Green/Mild Nitration with CAN
Use this for substrates containing acid-labile groups (acetals, esters).
-
Reagents: Dissolve pyrazole (1.0 equiv) in Acetonitrile or PEG-400/Water (green alternative).
-
Catalyst: Add Ceric Ammonium Nitrate (CAN) (1.0 - 1.5 equiv).
-
Conditions: Stir at RT for 2–4 hours.
-
Mechanism: This proceeds via a radical pathway or single-electron transfer (SET), avoiding the formation of the deactivated pyrazolium ion [3, 4].
-
Workup: Dilute with water. The product often precipitates out.
Module 4: Troubleshooting & FAQs
Q1: My reaction mixture turned into a black tar. What happened? A: You likely experienced an uncontrolled exotherm or oxidative decomposition.
-
Diagnosis: Pyrazoles with electron-donating groups (e.g., -NH2, -OMe) are prone to oxidation by HNO₃.
-
Fix: Switch to Protocol B (CAN) or Urea Nitrate in H₂SO₄, which releases NO₂ slowly. Ensure temperature during addition never exceeds 5°C.
Q2: I see a new spot on TLC, but NMR shows it's not the C-4 nitro product. It looks like the starting material but shifted. A: You have likely formed the N-nitro isomer (kinetic product).
-
Fix: Do not quench. Heat the reaction mixture to 50–70°C for 2 hours. This provides the energy required for the N-nitro group to rearrange to the C-4 position (Thermodynamic product) [5].
Q3: The reaction is stalled at 50% conversion despite adding excess acid.
A: Water accumulation is killing your electrophile. As reaction proceeds, H₂O is produced, diluting the acid and shifting the equilibrium
-
Fix: Add Oleum (fuming sulfuric acid) to scavenge water or use Trifluoroacetic Anhydride (TFAA) as a co-solvent to dehydrate the system.
Q4: Safety Check: Can I use Acetyl Nitrate for scale-up? A: Extreme Caution Required. Acetyl nitrate (formed from Ac₂O + HNO₃) is highly effective but prone to explosive decomposition above 60°C.
-
Rule: Never use this on >10g scale in batch. For larger scales, use continuous flow chemistry to minimize active volume [6].
Module 5: Reaction Workflow & Safety Visualization
The following diagram outlines the critical safety checkpoints for the Mixed Acid protocol.
Figure 2: Step-by-step workflow for Mixed Acid nitration with integrated safety loops.
References
-
Janssen, J. W., & Habraken, C. L. (1971). Pyrazoles.[1][2][3][4][5][6][7][8] VIII. Rearrangement of N-nitropyrazoles. Formation of 3-nitropyrazoles.[4][9][10][11] The Journal of Organic Chemistry, 36(21), 3081-3085.
-
Guo, S., et al. (2022). From N–H Nitration to Controllable Aromatic Mononitration and Dinitration: The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent.[12] JACS Au, 2(9), 2022–2031.
-
Dhanabal, T., et al. (2019). Water-Mediated Ceric Ammonium Nitrate Catalyzed C-C/C-N Bond Formation: Convenient Access to Polyfunctionalized Pyrazoles.[6][13] Asian Journal of Chemistry, 31(5), 1189-1194.[6][13]
-
Zhang, Y., et al. (2025). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. Archiv der Pharmazie.
-
Kalanin, S.V., et al. (2025). On the question of the molecular mechanism of N-nitropyrazole rearrangement. Structural Chemistry.
-
Pinho, V. D., et al. (2019). Continuous Flow Nitration of Pyrazoles: Safety and Scalability. Journal of Flow Chemistry.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. aksci.com [aksci.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. preprints.org [preprints.org]
- 10. researchgate.net [researchgate.net]
- 11. An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Nitro-Pyrazole Synthesis & Impurity Control
This guide serves as a specialized technical support resource for researchers synthesizing nitro-pyrazole derivatives. It addresses the critical challenges of regioselectivity, over-nitration, and purification in the context of high-energy and pharmaceutical intermediate synthesis.
Current Status: Operational Topic: Minimizing Impurities in Nitro-Pyrazole Derivatives Lead Scientist: Senior Application Specialist
Introduction: The Purity Paradox
Nitro-pyrazoles (e.g., 3-nitropyrazole, 3,4-dinitropyrazole) are high-value scaffolds in both pharmaceutical oncology (kinase inhibitors) and energetic materials (explosives/propellants). The synthesis is often plagued by a "purity paradox": the harsh conditions required to install the nitro group frequently degrade the pyrazole ring or lead to hazardous polynitro byproducts.
This guide moves beyond standard recipes to troubleshoot the mechanistic origins of impurities.
Module 1: Regioselectivity & Isomer Control
The Issue: "I am getting a mixture of 3-nitro, 4-nitro, and 5-nitro isomers. How do I control the position of the nitro group?"
Root Cause Analysis
The position of nitration is dictated by the reaction pathway: Electrophilic Aromatic Substitution (EAS) vs. Sigmatropic Rearrangement .
-
Direct Nitration (Acidic Media): Often yields the 4-nitro isomer because the C4 position is the most electron-rich in the pyrazole cation species formed in strong acid.
-
Rearrangement (Kinetic Control): Nitration on the nitrogen (N-nitration) followed by a thermal [1,5]-sigmatropic shift typically yields the 3-nitro (or 5-nitro tautomer) product.
Troubleshooting Protocol
| Symptom | Diagnosis | Corrective Action |
| Dominant 4-Nitro Product | Reaction temperature too high or acid too strong; favored direct EAS on pyrazolium ion. | Switch to N-Nitration/Rearrangement: Use mild nitrating agents (Ac2O/HNO3) at low temp (0°C) to isolate N-nitropyrazole, then heat gently (140°C) in an inert solvent (benzonitrile) to induce migration to C3. |
| Mixture of 3- and 5-Nitro | Tautomeric equilibrium in solution. | Protect N1: Alkylate N1 (e.g., Methylation) before nitration to lock the tautomer, forcing nitration to the specific C3 or C5 position relative to the methyl group. |
| Unreacted N-Nitro Intermediate | Insufficient thermal energy for rearrangement. | Increase Dwell Time: The [1,5]-shift has a high activation barrier. Ensure reaction is held at >140°C for at least 4-6 hours. |
Visualizing the Pathway
The following diagram illustrates the bifurcation between direct nitration and the rearrangement pathway.
Caption: Mechanistic bifurcation in pyrazole nitration. Controlling the N-nitro intermediate is key to accessing C3-isomers.
Module 2: The "Over-Cooked" Reaction (Byproducts)
The Issue: "My product is dark/tarry, or I see multiple spots on TLC indicating poly-nitration."
Technical Insight
Nitro-pyrazoles are deactivated rings, but once nitrated, the ring becomes electron-deficient and susceptible to oxidative ring opening or thermal decomposition if the exotherm is not managed. Furthermore, the presence of water in mixed-acid nitrations can lead to incomplete conversion or hydrolysis.
Optimization Matrix
| Variable | Recommendation | Scientific Rationale |
| Nitrating Agent | Fuming HNO3 (98%) vs. 70% | Water acts as a nucleophile that can quench the active nitronium ion ( |
| Solvent System | Trifluoroethanol (TFE) or HFIP | Fluorinated alcohols stabilize the cationic intermediates and improve regioselectivity via hydrogen bonding, preventing oligomerization [1]. |
| Quenching | Pour onto Ice/Water | Exotherms during quenching can trigger the decomposition of labile N-nitro intermediates. Always quench below 5°C. |
Module 3: Purification & Isolation
The Issue: "3-nitro and 4-nitro isomers have identical Rf values on silica. Column chromatography is failing."
Advanced Separation Strategies
Isomers of nitro-pyrazoles often share similar dipole moments, making standard normal-phase chromatography inefficient.
Protocol A: The "Salt Formation" Method
Leverage the difference in pKa between isomers.
-
Dissolution: Dissolve the crude isomeric mixture in an organic solvent (e.g., Ethanol or Acetone).
-
Acidification: Add a stoichiometric amount of mineral acid (HCl or H2SO4) or organic acid (Oxalic acid).
-
Selective Crystallization: The more basic isomer (often the one with less steric hindrance around the nitrogen lone pair) will form a salt and precipitate first.
-
Filtration: Filter the solid salt. The other isomer remains in the mother liquor [2].
Protocol B: Modified Stationary Phases
If chromatography is necessary, modify the silica surface activity:
-
Neutralize Silica: Pre-wash the silica column with 1% Triethylamine in Hexane to prevent tailing of the acidic N-H proton of the pyrazole.
-
Gradient Elution: Use a shallow gradient of Dichloromethane (DCM) : Methanol (99:1 to 95:5). Avoid Ethyl Acetate if resolution is poor, as it competes strongly for silica binding sites.
Module 4: Safety & Stability (The "Boom" Factor)
The Issue: "Is it safe to scale up my N-nitropyrazole rearrangement?"
Critical Warning
N-Nitropyrazoles and Polynitropyrazoles are Energetic Materials. They possess high positive heats of formation.[1][2] The rearrangement of N-nitropyrazole to C-nitropyrazole is exothermic.
-
DSC Screening: Before scaling >1g, run Differential Scanning Calorimetry (DSC). If the exotherm onset is <20°C from your reaction temperature, DO NOT SCALE .
-
Dilution: Perform the rearrangement in high-boiling, inert solvents like Benzonitrile or Anisole (10-20 volumes) to act as a heat sink [3].
-
Metal Contamination: Avoid metal spatulas or worn glass-lined reactors. Transition metals can catalyze the explosive decomposition of nitro compounds.
FAQ: Rapid Fire Troubleshooting
Q: Why is my yield low despite full consumption of starting material? A: You likely lost product to the aqueous layer during workup. Nitro-pyrazoles can be surprisingly water-soluble due to the acidity of the N-H proton. Solution: Saturate the aqueous layer with NaCl (salting out) and extract exhaustively with Ethyl Acetate or THF.
Q: I see a transient spot on TLC that disappears upon workup. What is it? A: This is likely the N-nitro intermediate . It is labile and can hydrolyze back to the starting material or rearrange during the workup if the quench heats up.
Q: Can I use microwave irradiation for the rearrangement? A: Extreme Caution Advised. While microwaves accelerate the [1,5]-shift, the rapid heating of energetic nitro compounds in a closed vessel poses a severe explosion risk. Flow chemistry is a safer alternative for high-temperature rearrangements.
References
-
Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols. Journal of Organic Chemistry. [Link]
- Method for purifying pyrazoles (Patent WO2011076194A1).
-
On the mechanism of the thermal N-nitropyrazole rearrangement. Journal of Organic Chemistry. [Link]
-
Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. PMC (NIH). [Link]
Sources
column chromatography techniques for separating pyrazole isomers
Current Status: Operational Subject: Troubleshooting Column Chromatography for Pyrazole Isomers Ticket ID: PYR-SEP-001[1]
Diagnostic Triage: Identify Your Challenge
Before initiating a separation protocol, you must distinguish between the two distinct "isomer" challenges inherent to pyrazole chemistry. Misdiagnosing these will lead to method failure.
| Feature | Challenge A: Regioisomer Separation | Challenge B: Tautomeric Peak Distortion |
| Target Molecule | ||
| The Problem | You have two distinct chemical products (typically 1,3- and 1,5-isomers) co-eluting. | You have one pure compound appearing as a broad blob or a splitting "doublet." |
| Root Cause | Similar polarity ( | Dynamic proton transfer (tautomerism) on the silica surface. |
| Primary Fix | Solvent Selectivity & Stationary Phase Choice.[2][3][4][5] | pH Modification & Silanol Suppression.[6] |
Module A: Separating Regioisomers ( -Substituted)
Objective: Resolve 1,3-substituted vs. 1,5-substituted pyrazoles.
The Mechanism: Dipole Alignment
In 1,3-disubstituted pyrazoles, the dipole vectors of the nitrogen lone pair and the substituents typically align constructively, resulting in a higher net dipole moment . In 1,5-isomers, steric crowding often forces substituents out of planarity or vectors cancel, resulting in a lower net dipole moment .[1]
-
Chromatographic Consequence: On Normal Phase (Silica), the 1,5-isomer usually elutes first (less polar), while the 1,3-isomer elutes second (more polar).[1]
Protocol: The "Solvent Triangle" Screen
Do not rely solely on Hexane/Ethyl Acetate. Pyrazoles are "stickier" than standard aromatics. Use this screening workflow:
Step 1: TLC Screening (Silica)
Test the following three systems to find
-
System A (Standard): Hexane / Ethyl Acetate (Start 9:1
1:1).[1] -
System B (Polar/Aprotic): DCM / Methanol (98:2
95:5).[1] Best for highly polar pyrazoles. -
System C (Alternative Selectivity): Toluene / Acetone (9:1).[1] Effective when Hex/EtOAc fails due to
- interactions.
Step 2: Flash Column Execution
-
Loading: Dry loading is mandatory. Pyrazoles often have poor solubility in non-polar mobile phases. Dissolve in minimal DCM, adsorb onto silica (1:5 ratio), and evaporate to dryness.
-
Gradient: Run a shallow gradient. If your target elutes at 30% EtOAc on TLC, your column gradient should reach 30% EtOAc over 10–15 column volumes (CV) , not immediately.[1]
Data: Solvent System Efficacy
| Solvent System | Selectivity Mechanism | Recommended For |
| Hex/EtOAc | General Polarity | Standard 1,3 vs 1,5 separation. |
| DCM/MeOH | H-Bonding Capability | Highly polar derivatives (e.g., amino-pyrazoles). |
| Tol/Acetone | Isomers with aromatic substituents (phenyl/heteroaryl). | |
| Hex/THF | H-Bond Acceptance | Isomers differing only by steric bulk (e.g., |
Module B: Troubleshooting Tautomerism ( -H Pyrazoles)
Objective: Fix peak tailing, broadening, or "ghost" splitting.
The Mechanism: Silanol Interaction
Free
-
Chemisorption: The molecule "drags" along the column (tailing).
-
Tautomeric Equilibrium: The proton hops between N1 and N2 during the run, creating a "saddle" between two unresolved peaks.
Protocol: Mobile Phase Modification
You must suppress ionization or block silanols.[6]
Option 1: Normal Phase (Flash/HPLC) [1][2]
-
Additive: Triethylamine (TEA) or Ammonium Hydroxide (
).[1] -
Concentration: 0.1% to 0.5% v/v in the mobile phase.
-
Procedure: Pre-wash the column with 2 CV of mobile phase + additive before loading the sample. This "caps" the active silanol sites.
Option 2: Reverse Phase (HPLC) [7][8]
-
Additive: Formic Acid or Trifluoroacetic Acid (TFA).[1]
-
Concentration: 0.1% v/v.
-
Why Acid? Low pH protonates the pyrazole fully (
), locking it into a single ionic species and suppressing the silanol ionization ( becomes ).[1]
Advanced Visualization: Method Development Workflows
Workflow 1: Decision Matrix for Peak Shape Issues
Figure 1: Diagnostic logic for identifying whether peak distortion is chemical (tautomerism) or physical (loading).
Workflow 2: Regioisomer Separation Strategy
Figure 2: Step-by-step solvent screening process for maximizing resolution (
Frequently Asked Questions (FAQ)
Q: I am seeing a "ghost peak" that disappears when I re-inject the fraction. What is happening?
A: This is classic on-column tautomerization. If you separate a tautomeric mixture, the equilibrium re-establishes in the collection vial. When you re-inject, the single peak splits again. Solution: You cannot separate tautomers; you can only characterize the mixture or derivatize the
Q: My 1,5-isomer is co-eluting with the 1,3-isomer despite using a shallow gradient. A: Try changing the stationary phase. "Standard" silica is acidic.[2]
-
Switch to: Amine-functionalized silica (
column). The surface chemistry interacts differently with the pyrazole nitrogen, often reversing or enhancing selectivity compared to bare silica. -
HPLC Option: Use a Phenyl-Hexyl column. The
- interactions with the pyrazole ring can discriminate between isomers based on the steric availability of the -system (1,3-isomers often have more accessible -clouds).
Q: Can I use C18 for preparative separation of these isomers? A: Yes, but standard C18 often shows poor retention for small, polar pyrazoles.
-
Recommendation: Use a "Polar-Embedded" C18 column or a C18-Aq (aqueous stable) column.[1] These phases prevent "phase collapse" in highly aqueous conditions (which are needed to retain polar pyrazoles) and provide better peak shape for basic compounds.
References
-
Focella, A., et al. (1992). Regioselective Synthesis of 1-Substituted Pyrazoles. Journal of Organic Chemistry .
- Relevance: Establishes the fundamental polarity differences and synthesis challenges of 1,3 vs 1,5 isomers.
- Snyder, L. R., & Kirkland, J. J. (2011). Introduction to Modern Liquid Chromatography. Wiley. Relevance: The authoritative text on silanol interactions and the use of amine modifiers (TEA) for basic compounds.
-
Phenomenex Application Guide. (2025). How to Reduce Peak Tailing in HPLC.
-
Relevance: Practical protocols for mobile phase pH adjustment and column selection for nitrogen-containing heterocycles.[1]
-
-
SIELC Technologies. (2018). Separation of Pyrazole on Newcrom R1 HPLC column.
- Relevance: Demonstrates specialized stationary phases (low silanol activity) specifically for pyrazole retention.
-
Hassan, H., et al. (2021).[1] Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles. ACS Omega .[3] [1]
Sources
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 7. sielc.com [sielc.com]
- 8. Separation of Pyrazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Improving Regioselectivity of Pyrazole Functionalization
Welcome to the Technical Support Center for pyrazole functionalization. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of achieving regioselectivity in their experiments. Pyrazole scaffolds are crucial in medicinal and materials chemistry, but controlling the site of functionalization can be a significant challenge.[1][2][3][4][5] This resource provides in-depth, field-proven insights, troubleshooting guides, and validated protocols to help you overcome these hurdles.
Understanding Pyrazole Reactivity: The Root of the Selectivity Challenge
The pyrazole ring contains two adjacent nitrogen atoms and three carbon atoms. Its aromatic nature and the presence of heteroatoms create a nuanced electronic landscape, making regioselective functionalization a non-trivial pursuit.
-
N-Functionalization (N1 vs. N2): Unsubstituted pyrazoles exist as a mixture of tautomers, which complicates selective N-functionalization.[1] The two nitrogen atoms—a pyrrole-like N1 and a pyridine-like N2—have similar electronic properties, often leading to mixtures of N-alkylated regioisomers.[6][7][8]
-
C-Functionalization (C3, C4, C5): The carbon atoms also exhibit distinct reactivities. The C4 position is the most electron-rich and is generally favored for electrophilic substitution.[1] Conversely, the C3 and C5 positions are more electron-deficient due to their proximity to the electronegative nitrogen atoms. The C5 proton is often the most acidic, making it a prime target for deprotonation and subsequent functionalization.[9]
This inherent reactivity profile means that without careful control of reaction conditions, achieving a single, desired regioisomer is often difficult.
Frequently Asked Questions (FAQs)
N-Functionalization
Q1: My N-alkylation of an unsymmetrical pyrazole is giving a 1:1 mixture of regioisomers. What are the key factors I can change?
A1: This is a common issue stemming from the similar nucleophilicity of the two ring nitrogens. Several factors can be tuned to favor one isomer:
-
Steric Hindrance: The most straightforward approach is to leverage sterics. A bulky substituent on the pyrazole ring will often direct the incoming electrophile to the less hindered nitrogen atom.[10] Similarly, using a bulkier alkylating agent can enhance this effect.
-
Solvent Choice: The solvent can play a crucial role. For instance, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to dramatically improve regioselectivity in the formation of N-methylpyrazoles from 1,3-diketones and methylhydrazine, often favoring a single isomer.
-
Base and Counter-ion: The choice of base and the resulting counter-ion can influence the site of alkylation. Using a strong base like sodium hydride (NaH) can lead to different selectivity compared to a weaker base like potassium carbonate (K2CO3).[6] The nature of the cation can also play a role in directing the alkylation.[8]
-
Protecting/Directing Groups: Introducing a removable directing group on one of the nitrogen atoms is a powerful strategy to ensure single-isomer formation.
Q2: I want to selectively synthesize a 1,5-disubstituted pyrazole. What synthetic strategies should I consider?
A2: The synthesis of 1,5-disubstituted pyrazoles often requires careful selection of starting materials and conditions to avoid the formation of the 1,3-isomer.
-
Utilizing Bulky Groups: One effective method involves the reaction of a monosubstituted hydrazine with a 1,3-dicarbonyl derivative that has a bulky group. This steric hindrance can favor the formation of the 1,5-disubstituted product.[11]
-
Cycloaddition Reactions: 1,3-dipolar cycloaddition reactions are a powerful tool for constructing the pyrazole ring with defined regiochemistry.[2]
C-Functionalization
Q3: How can I achieve selective functionalization at the C5 position of the pyrazole ring?
A3: The C5 position is often targeted for functionalization due to the acidity of the C5 proton.[9]
-
Directed Metalation: The most common strategy is directed ortho-metalation. By first substituting the N1 position with a suitable directing group (e.g., an aryl group), deprotonation can be selectively achieved at the C5 position using a strong base like n-butyllithium (nBuLi). The resulting lithiated species can then be quenched with a variety of electrophiles.[1]
-
Transition-Metal-Catalyzed C-H Activation: This has become a powerful method for direct functionalization.[4][5][9][12][13] The use of a directing group on the N1 nitrogen can guide a transition metal catalyst (often palladium) to selectively activate the C5-H bond for arylation, alkenylation, or other coupling reactions.[14]
Q4: My attempts at electrophilic aromatic substitution are primarily functionalizing the C4 position. How can I direct the reaction to C3 or C5?
A4: The C4 position's high electron density makes it the default site for many electrophilic substitutions.[1] To target C3 or C5, you need to alter the electronic landscape or use a different strategy:
-
Blocking the C4 Position: If the C4 position is already substituted (a "blocking group"), electrophilic attack will be forced to occur at one of the other available positions.
-
Directed C-H Functionalization: As mentioned, transition-metal-catalyzed C-H activation with a directing group is the most reliable way to override the inherent reactivity and achieve functionalization at C3 or C5.[4][5][9][12][13] The choice of directing group and catalyst system can provide high selectivity for either position.
-
Halogenation: Halogenation of pyrazoles can provide useful handles for further functionalization via cross-coupling reactions. While direct halogenation often occurs at C4, conditions can be optimized to introduce halogens at other positions.[15]
Troubleshooting Guides
Issue 1: Poor Regioselectivity in N-Alkylation
| Symptom | Possible Cause | Troubleshooting Steps |
| ~1:1 mixture of N1 and N2 alkylated products. | Similar steric and electronic environment at both nitrogen atoms. | 1. Increase Steric Hindrance: Use a bulkier alkylating agent or a pyrazole substrate with a larger substituent. 2. Change the Solvent: Screen fluorinated alcohols (TFE, HFIP) which have been shown to enhance regioselectivity. 3. Vary the Base/Counter-ion: Switch from K2CO3 to NaH or vice-versa to see if the cation influences the selectivity.[6] |
| The undesired regioisomer is the major product. | The electronic or steric factors favor the formation of the unwanted isomer under the current conditions. | 1. Temperature Variation: Altering the reaction temperature can sometimes shift the product ratio. 2. Re-evaluate the Mechanism: The reaction may be under kinetic or thermodynamic control. A change in temperature or reaction time might favor the desired product. 3. Consider a Different Synthetic Route: If optimization fails, a different approach like a cycloaddition reaction might be necessary to build the desired isomer from the ground up.[2] |
Issue 2: Lack of Selectivity in C-H Functionalization
| Symptom | Possible Cause | Troubleshooting Steps |
| Mixture of C3, C4, and C5 functionalized products. | Reaction conditions are not specific enough to overcome the inherent reactivity of the pyrazole ring. | 1. Introduce a Directing Group: This is the most effective solution. A directing group on N1 will guide the functionalization to a specific carbon, most commonly C5.[14] 2. Optimize Catalyst and Ligands: In transition-metal-catalyzed reactions, screening different catalysts, ligands, and additives is crucial for achieving high regioselectivity. 3. Sequential Functionalization: Protect the most reactive site (C4) with a removable blocking group, perform the desired functionalization at C3 or C5, and then remove the blocking group. |
| Functionalization occurs on a substituent instead of the pyrazole ring. | A functional group on a substituent is more reactive under the chosen conditions. | 1. Use Protecting Groups: Protect the reactive functional group on the substituent before attempting the pyrazole functionalization. 2. Choose a More Selective Method: C-H activation methods are often more selective for the pyrazole ring itself compared to classical methods. |
Visualizing the Path to Selectivity
Decision Workflow for N-Alkylation
Caption: Workflow for troubleshooting poor N-alkylation regioselectivity.
Controlling C-H Functionalization
Caption: Strategy selection for regioselective C-H functionalization.
Experimental Protocols
Protocol 1: Highly Regioselective N-Methylation using a Fluorinated Alcohol Solvent
This protocol is adapted from methodologies that demonstrate a dramatic improvement in regioselectivity by switching from traditional solvents like ethanol to a fluorinated alcohol.
Objective: To achieve high regioselectivity in the N-methylation of an unsymmetrical 1,3-diketone.
Materials:
-
Unsymmetrical 1,3-diketone (e.g., 1-(furan-2-yl)-4,4,4-trifluorobutane-1,3-dione) (1.0 mmol)
-
Methylhydrazine (1.1 mmol)
-
1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) (3 mL)
-
Round-bottom flask with magnetic stirrer
-
TLC plates, silica gel for column chromatography, hexanes, ethyl acetate
Procedure:
-
In a 10 mL round-bottom flask, dissolve the unsymmetrical 1,3-diketone (1.0 mmol) in HFIP (3 mL).
-
Add methylhydrazine (1.1 mmol) to the solution at room temperature with stirring.
-
Monitor the reaction progress by TLC (e.g., 20% ethyl acetate in hexanes). The reaction is typically complete within 1-4 hours.
-
Upon completion, remove the HFIP under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the major regioisomer.
-
Characterize the product and determine the isomeric ratio using ¹H NMR and/or GC-MS.
Expected Outcome: The use of HFIP as the solvent is expected to yield a significantly higher ratio of one regioisomer (often >95:5) compared to the same reaction run in ethanol, which may produce a nearly 1:1 mixture.
Protocol 2: Directed C5-Arylation via Palladium-Catalyzed C-H Activation
This protocol is a general representation of a transition-metal-catalyzed C-H functionalization reaction, a powerful tool for site-selective modification.[4][5][9][12][13]
Objective: To selectively arylate the C5 position of an N-substituted pyrazole.
Materials:
-
1-Arylpyrazole (e.g., 1-phenylpyrazole) (1.0 mmol)
-
Aryl halide (e.g., iodobenzene) (1.2 mmol)
-
Pd(OAc)2 (5 mol%)
-
Ligand (e.g., a phosphine or N-heterocyclic carbene precursor, if required)
-
Base (e.g., K2CO3, Cs2CO3) (2.0 mmol)
-
Solvent (e.g., DMF, DMA, or toluene) (5 mL)
-
Schlenk tube or similar reaction vessel for inert atmosphere
Procedure:
-
To a Schlenk tube, add the 1-arylpyrazole (1.0 mmol), aryl halide (1.2 mmol), Pd(OAc)2 (5 mol%), and base (2.0 mmol).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent (5 mL) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-140 °C) and stir for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of celite to remove inorganic salts and the catalyst.
-
Wash the filtrate with water and brine, then dry over anhydrous Na2SO4.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography.
Expected Outcome: This procedure should yield the C5-arylated pyrazole as the major product. The N-aryl group on the pyrazole acts as the directing group, guiding the palladium catalyst to selectively activate the C-H bond at the C5 position.
References
-
Transition-metal-catalyzed C–H functionalization of pyrazoles | Request PDF. (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]
-
Orchestrated Triple C–H Activation Reactions Using Two Directing Groups: Rapid Assembly of Complex Pyrazoles - PMC. (n.d.). NCBI. Retrieved February 19, 2026, from [Link]
-
Synthesis of 1,3-disubstituted pyrazoles using ionic liquid - JOCPR. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved February 19, 2026, from [Link]
-
Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds - PMC. (2025, October 7). NCBI. Retrieved February 19, 2026, from [Link]
-
A Novel Synthesis of 1,3,5-Trisubstituted Pyrazoles through a Spiro-pyrazoline Intermediate via a Tandem 1,3-Dipolar Cycloaddition/Elimination - PMC. (n.d.). NCBI. Retrieved February 19, 2026, from [Link]
-
Transition-metal-catalyzed C–H functionalization of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB01265C. (2020, July 20). Royal Society of Chemistry. Retrieved February 19, 2026, from [Link]
-
Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved February 19, 2026, from [Link]
-
Synthesis of 1,3,5-Trisubstituted Pyrazoles by the Cope-Type Hydroamination of 1,3-Dialkynes with Alkylhydrazines. (2014, July 4). Thieme Chemistry. Retrieved February 19, 2026, from [Link]
-
Full article: Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles - Taylor & Francis. (2011, November 11). Taylor & Francis Online. Retrieved February 19, 2026, from [Link]
-
Synthesis of Pyrazoles by 1,3‐Dipolar Cycloaddition under Aqueous Micellar Catalysis. (n.d.). Wiley Online Library. Retrieved February 19, 2026, from [Link]
-
Sulfonylpyrazole- and pyrazole-directed ortho-selective C–H functionalization/alkenylation and desulfenylative olefination of aryl(sulfonyl)pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Royal Society of Chemistry. Retrieved February 19, 2026, from [Link]
-
Transition-metal-catalyzed C–H functionalization of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Royal Society of Chemistry. Retrieved February 19, 2026, from [Link]
-
Divergent synthesis of 1,3,5-tri and 1,3-disubstituted pyrazoles under transition metal-free conditions - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Royal Society of Chemistry. Retrieved February 19, 2026, from [Link]
-
Transition-metal-catalyzed C-H functionalization of pyrazoles - PubMed. (2020, August 19). PubMed. Retrieved February 19, 2026, from [Link]
-
Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - MDPI. (2025, October 23). MDPI. Retrieved February 19, 2026, from [Link]
-
Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. (n.d.). ACS Publications. Retrieved February 19, 2026, from [Link]
-
Transition-metal-catalyzed C-H functionalization of pyrazoles - Kyung Hee University. (2020, August 28). Kyung Hee University. Retrieved February 19, 2026, from [Link]
-
Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. (n.d.). MDPI. Retrieved February 19, 2026, from [Link]
-
Regioselective Synthesis of Highly Functionalized Pyrazoles from N-Tosylhydrazones | Organic Letters - ACS Publications - ACS.org. (2019, March 4). ACS Publications. Retrieved February 19, 2026, from [Link]
-
Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - PubMed. (2025, October 23). PubMed. Retrieved February 19, 2026, from [Link]
-
THE SELECTIVE SYNTHESIS OF 1,5-DISUBSTITUTED PYRAZOLES AND STRUCTURAL ELUCIDATION OF 1,3 - Oxford Academic. (2006, March 27). Oxford Academic. Retrieved February 19, 2026, from [Link]
-
Pyrazole synthesis - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved February 19, 2026, from [Link]
-
Sequential functionalization of pyrazole 1-oxides via regioselective metalation: synthesis of 3,4,5-trisubstituted 1-hydroxypyrazoles - PubMed. (2002, May 31). PubMed. Retrieved February 19, 2026, from [Link]
-
Electronic and steric substituent effects on the fluorescence emission of 2-pyrazoline derivatives. | Semantic Scholar. (2023, November 28). Semantic Scholar. Retrieved February 19, 2026, from [Link]
-
(PDF) Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - ResearchGate. (2025, November 13). ResearchGate. Retrieved February 19, 2026, from [Link]
-
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - Beilstein Journals. (2024, August 16). Beilstein Journals. Retrieved February 19, 2026, from [Link]
-
Evaluation of Substituent Effect in Z-Isomer Stability of Arylazo-1H-3,5-dimethylpyrazoles: Interplay of Steric, Electronic Effects and Hydrogen Bonding | The Journal of Organic Chemistry - ACS Publications. (2018, March 22). ACS Publications. Retrieved February 19, 2026, from [Link]
-
Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions | The Journal of Organic Chemistry - ACS Publications. (2022, July 25). ACS Publications. Retrieved February 19, 2026, from [Link]
-
Electronic and steric substituent effects on the fluorescence emission of 2-pyrazoline derivatives | Request PDF - ResearchGate. (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]
-
Recent Synthetic Advances in C–H/N–H Functionalization of 1 H ‐Pyrazoles: Diverse Strategies Across Variously Substituted Sc - KTU ePubl. (n.d.). KTU ePubl. Retrieved February 19, 2026, from [Link]
-
Removable and modifiable directing groups in C-H activation - YouTube. (2024, January 19). YouTube. Retrieved February 19, 2026, from [Link]
-
Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - MDPI. (n.d.). MDPI. Retrieved February 19, 2026, from [Link]
-
Palladium-Catalyzed Pyrazole-Directed sp3 C—H Bond Arylation for the Synthesis of β-Phenethylamines - PMC. (n.d.). NCBI. Retrieved February 19, 2026, from [Link]
-
Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC - NIH. (2019, December 20). NCBI. Retrieved February 19, 2026, from [Link]
-
Approaches for the direct site‐selective functionalization of pyrazoles. - ResearchGate. (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]
-
Synthesis and Evaluation of 1,5-Disubstituted Tetrazoles as Rigid Analogues of Combretastatin A-4 with Potent Antiproliferative and Antitumor Activity - PMC. (n.d.). NCBI. Retrieved February 19, 2026, from [Link]
-
Regioselective Synthesis of 3,5-Disubstituted Pyrazoles - Thieme Chemistry. (n.d.). Thieme Chemistry. Retrieved February 19, 2026, from [Link]
-
Synthesis of 1,5-Disubstituted Tetrazoles and Study of Their Antibacterial Activity - University of Kerbala. (n.d.). University of Kerbala. Retrieved February 19, 2026, from [Link]
-
Decoding ortho regiospecificity and high endo stereoselectivity in pyrazole synthesis via the activation/strain model - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Royal Society of Chemistry. Retrieved February 19, 2026, from [Link]
-
Regioselectivity in pyrazole EAS : r/OrganicChemistry - Reddit. (2022, June 4). Reddit. Retrieved February 19, 2026, from [Link]
-
Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates - MDPI. (2022, May 24). MDPI. Retrieved February 19, 2026, from [Link]
Sources
- 1. Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Novel Synthesis of 1,3,5-Trisubstituted Pyrazoles through a Spiro-pyrazoline Intermediate via a Tandem 1,3-Dipolar Cycloaddition/Elimination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Transition-metal-catalyzed C–H functionalization of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Transition-metal-catalyzed C-H functionalization of pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Transition-metal-catalyzed C–H functionalization of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. khu.elsevierpure.com [khu.elsevierpure.com]
- 14. Orchestrated Triple C–H Activation Reactions Using Two Directing Groups: Rapid Assembly of Complex Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting poor yield in Vilsmeier-Haack reaction for pyrazoles
Ticket ID: VH-PYR-OPT-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting poor yields and tar formation in pyrazole C4-formylation.
Diagnostic Triage: The "First Response"
Before altering reaction parameters, verify the integrity of your chemical system.[1] The Vilsmeier-Haack (VH) reaction is notoriously sensitive to moisture and reagent quality.
Q: My reaction mixture turned black/tarry immediately upon heating. What happened? A: This is a classic symptom of thermal runaway or reagent decomposition .
-
The Cause: The formation of the Vilsmeier reagent (chloroiminium salt) from DMF and POCl₃ is highly exothermic.[1][2] If you mixed them rapidly at room temperature, you likely triggered decomposition before the pyrazole was even introduced.
-
The Fix: Always generate the Vilsmeier reagent at 0–5 °C . Add POCl₃ dropwise to DMF.[1][2] Only after this salt has formed (often indicated by a white precipitate or suspension) should you add the pyrazole.
Q: My POCl₃ is slightly yellow/green. Can I still use it? A: No. Coloration indicates hydrolysis (formation of phosphoric acid/HCl) or decomposition.
-
Impact: Free acid protonates the pyrazole nitrogen, rendering the ring electron-deficient and deactivated toward the electrophilic Vilsmeier reagent.
-
Protocol: Distill POCl₃ under inert atmosphere immediately before use if it is not colorless.
Standard Operating Procedure (SOP)
Use this baseline protocol to benchmark your results. Deviations from this sequence are the primary source of yield loss.
Reaction: 1-Methyl-1H-pyrazole + DMF/POCl₃
-
Reagent Prep: Charge dry DMF (10 equiv) into a flame-dried flask under Ar/N₂. Cool to 0 °C.
-
Activation: Add POCl₃ (1.2–2.0 equiv) dropwise over 30 mins. Observe: White suspension (Vilsmeier salt) formation. Stir 30 mins at 0 °C.
-
Addition: Dissolve Pyrazole (1.0 equiv) in minimal DMF. Add dropwise to the salt suspension at 0 °C.
-
Reaction: Allow to warm to RT. Heat to 60–80 °C for 2–4 hours. Monitor by TLC.
-
Hydrolysis (Critical): Pour reaction mixture onto crushed ice. Neutralize with Sodium Acetate (sat. aq.) to pH 7–8. Stir 1 hour.
-
Isolation: Filter precipitate (if solid) or extract with EtOAc/DCM.
Deep-Dive Troubleshooting (Q&A)
Category A: Reactivity & Yield
Q: I see starting material on TLC even after refluxing for 12 hours. Why? A: You are likely dealing with an electron-deficient substrate .
-
Mechanism: The Vilsmeier reagent is a weak electrophile compared to nitronium or bromonium ions. If your pyrazole has electron-withdrawing groups (EWGs) like -Cl, -NO₂, or -CF₃ (especially at C3/C5), the C4 position becomes deactivated.
-
Solution:
-
Increase Temperature: Push the reaction to 110–120 °C (requires sealed tube or high-boiling solvent).
-
Stoichiometry: Increase POCl₃ to 5–10 equivalents.
-
Solvent Switch: Use neat DMF as the solvent to maximize concentration.
-
Data Support: Popov et al. (2019) demonstrated that 5-chloropyrazoles require 120 °C and excess reagent to achieve moderate yields, whereas standard conditions yielded 0% [1].
-
Q: The reaction solidifies and the stir bar stops. Does this ruin the yield? A: Yes, because of local hotspots . The Vilsmeier salt is often insoluble in non-polar solvents.
-
The Fix: Use a co-solvent.[2] While DMF is standard, diluting with 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) maintains solubility without quenching the reagent. DCE allows for higher reflux temperatures (83 °C) than DCM [2].
Category B: Regioselectivity & Side Reactions
Q: I am getting N-formylation instead of C-formylation. A: This occurs with N-unsubstituted pyrazoles (NH-pyrazoles).
-
The Cause: The nitrogen lone pair is a better nucleophile than the C4 carbon. The VH reagent attacks the nitrogen first.
-
The Fix:
-
Protect the Nitrogen: Methylate or benzylate the N1 position before the reaction.
-
Transient Protection: If N-protection isn't desired, use 2.5 equiv of VH reagent. The N-formyl group formed initially is often hydrolytically unstable and will cleave during the aqueous workup, leaving the C4-formyl group intact (though yield is usually lower).
-
Category C: Work-up & Hydrolysis
Q: My crude NMR shows a messy mixture of aldehyde and something else, but no starting material. A: You likely have incomplete hydrolysis .
-
The Science: The reaction produces an iminium salt intermediate (see Diagram 1).[3][4] This salt is stable! If you just add water and extract immediately, you isolate the salt or a semi-hydrolyzed hemiaminal, not the aldehyde.
-
The Fix:
-
Time: After quenching on ice, the mixture must be stirred for 1–2 hours.
-
Buffer: Do not use strong NaOH. It can trigger the Cannizzaro reaction (aldehyde
acid + alcohol) or ring degradation. Use Sodium Acetate (NaOAc) or Sodium Carbonate (Na₂CO₃) to buffer at pH 7–8 [3].
-
Visualizing the Chemistry
Diagram 1: Mechanistic Pathway & Failure Points
This diagram illustrates the sequential formation of the electrophile, the attack, and the critical hydrolysis step.
Caption: Logical flow of Vilsmeier-Haack formylation showing critical reagent formation and hydrolysis nodes.
Diagram 2: Troubleshooting Decision Tree
Use this flow to diagnose your specific yield issue.
Caption: Step-by-step diagnostic flow for identifying the root cause of Vilsmeier-Haack failure.
Optimization Data Summary
Table 1: Solvent & Reagent Effects on Yield
| Parameter | Standard Condition | Optimized for Difficult Substrates | Why? |
| Solvent | DMF (Neat) | DMF + DCE (1:1) | DCE prevents precipitation of the Vilsmeier salt, ensuring better mixing. |
| Temp | 60–80 °C | 110–120 °C | High temp required to overcome activation energy of electron-poor pyrazoles [1]. |
| POCl₃ Equiv | 1.2 – 2.0 eq | 5.0 – 10.0 eq | Mass action drives the equilibrium forward for deactivated rings. |
| Neutralization | NaOH / NaHCO₃ | Sodium Acetate (NaOAc) | NaOAc buffers at pH ~7, preventing base-catalyzed decomposition of the aldehyde. |
References
-
Popov, A. V., et al. (2019).[5] "Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions." Arkivoc, part vi, 1-14.[6]
-
BenchChem Technical Support. (2025). "Troubleshooting guide for the Vilsmeier-Haack formylation of 3-Methylpyrazole." BenchChem.[1][2]
-
Meth-Cohn, O., & Stanforth, S. P. (1991).[7] "The Vilsmeier–Haack Reaction (Review)." Comprehensive Organic Synthesis.
-
Organic Chemistry Portal. "Vilsmeier-Haack Reaction: Mechanism and Recent Literature."
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 4. ijpcbs.com [ijpcbs.com]
- 5. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. arkat-usa.org [arkat-usa.org]
- 7. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
strategies to enhance the metabolic stability of pyrazole-based inhibitors
Technical Support Center: Pyrazole Metabolic Stability Current Status: Online 🟢 Operator: Dr. Aris Thorne, Senior Application Scientist Ticket ID: PYR-MET-STAB-001
Welcome to the Pyrazole Optimization Hub
If you are accessing this guide, your pyrazole-based lead is likely showing rapid clearance in liver microsomes (
This guide is not a textbook; it is a troubleshooting manual designed to diagnose where your molecule is breaking down and provide actionable synthetic strategies to fix it.
Part 1: The Diagnostic Hub (Troubleshooting)
Before you synthesize new analogs, you must identify the metabolic culprit. Use this logic flow to determine if your instability is driven by Phase I (CYP450) or Phase II (UGT) metabolism.
Diagnostic Workflow
Figure 1: Diagnostic logic for distinguishing between Cytochrome P450 (Phase I) and UGT (Phase II) instability.
Part 2: Strategic Solutions & Causality
Once you have diagnosed the mechanism, apply these specific structural modifications.
Scenario A: The "C4-Oxidation" Problem
The Issue: The C4 position of the pyrazole ring is electron-rich (high HOMO energy), making it a prime target for electrophilic attack by CYP450 enzymes (specifically CYP3A4). The Fix: Lower the HOMO energy or block the site sterically.
| Strategy | Modification | Mechanistic Rationale | Effect on LogD |
| Fluorination | Replace C4-H with C4-F | Fluorine is highly electronegative, pulling electron density away from the ring, making it resistant to oxidation. The C-F bond (105 kcal/mol) is stronger than C-H. | Neutral/Slight Increase |
| Cyanation | Replace C4-H with C4-CN | Strong electron-withdrawing group (EWG). Drastically reduces oxidative susceptibility but may introduce Michael acceptor reactivity if not careful. | Decrease (Polar) |
| Methylation | Replace C4-H with C4-Me | Steric block. While methyl itself is a metabolic soft spot (benzylic-like oxidation), it blocks direct ring oxidation. Risk: The methyl group itself becomes the new soft spot. | Increase |
Scenario B: The "N-Glucuronidation" Problem
The Issue: Pyrazoles with a free NH (or even accessible N-alkyls) are excellent substrates for UGTs (e.g., UGT1A4), leading to rapid renal clearance of the N-glucuronide conjugate (+176 Da). The Fix: Steric hindrance or electronic deactivation.
-
Steric Shielding: Introduce a substituent (Me, Cl, F) at the C3 or C5 position adjacent to the nitrogen. This creates a "steric clash" that prevents the bulky UGT enzyme from accessing the nitrogen lone pair [1].
-
N-Switching: If N1 is the soft spot, alkylate it. If the N-alkyl is unstable, switch to a bioisostere like isoxazole (O instead of NH), though this changes H-bond donor/acceptor profiles.
Scenario C: N-Dealkylation
The Issue: N-methyl or N-ethyl groups are rapidly removed via oxidative dealkylation (hydroxylation of the
-
Deuteration: Replace -CH
with -CD . The C-D bond is stronger (Kinetic Isotope Effect), slowing the rate-determining step of CYP oxidation [2]. -
Fluorination: Change N-CH
to N-CF or N-CH CF . The electron withdrawal deactivates the -carbon.
Part 3: The "How-To" Lab (Protocols)
Do not rely on CRO data alone. Validate your stability improvements in-house.
Protocol 1: Rapid "Soft Spot" Identification
Use this to confirm if your design strategy worked.
Materials:
-
Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).
-
NADPH Regenerating System.
-
Test Compound (10 mM DMSO stock).
-
Quench Solution: Acetonitrile with internal standard (e.g., Tolbutamide).
Step-by-Step:
-
Pre-Incubation: Mix 495
L of Phosphate Buffer (pH 7.4) + 25 L HLM + 5 L Test Compound (Final conc: 1 M). Equilibrate at 37°C for 5 min. -
Initiation: Add 50
L NADPH regenerating system. Start timer. -
Sampling: At T=0, 15, 30, and 60 min, remove 50
L aliquots. -
Quenching: Immediately dispense into 150
L Quench Solution. Vortex and centrifuge (4000 rpm, 10 min). -
Analysis (The Critical Step): Inject supernatant into LC-MS/MS.
-
Do not just look for parent loss.
-
Set MS to scan for Parent + 16 Da (Oxidation) and Parent + 176 Da (Glucuronide).
-
Self-Validation: If you see Parent + 16 Da disappearing in the presence of CYP inhibitors (e.g., Ketoconazole), you have confirmed CYP-mediated oxidation.
-
Protocol 2: Late-Stage C4-Fluorination (C-H Activation)
If you have a lead pyrazole and want to "install" metabolic stability without re-synthesizing the whole scaffold, use this Palladium-catalyzed method [3].
Reaction Scheme: Pyrazole-Substrate + NFSI ->[Pd(OAc)2] -> C4-Fluoro-Pyrazole
Procedure:
-
Setup: In a sealed tube, combine the pyrazole substrate (1.0 equiv), Pd(OAc)
(10 mol%), and N-Fluorobenzenesulfonimide (NFSI, 2.0 equiv). -
Solvent: Add anhydrous Acetonitrile (0.1 M concentration).
-
Conditions: Heat to 80-100°C for 12-24 hours under Argon.
-
Workup: Filter through Celite, concentrate, and purify via Flash Chromatography.
-
Note: This works best on N-aryl pyrazoles where the aryl group can assist in directing the Palladium, but direct C4 activation is also possible due to the electron-rich nature of the ring.
Part 4: Frequently Asked Questions (FAQ)
Q: I added a fluorine at C4, but my clearance didn't improve. Why? A: You likely fixed the intrinsic oxidation problem, but you may have increased lipophilicity (LogP). Fluorine is lipophilic. If your LogD is >3.5, non-specific binding and other clearance mechanisms (like biliary excretion) might take over. Check your Ligand Efficiency (LE) . If potency didn't improve significantly, the added lipophilicity is a liability.
Q: Can I block glucuronidation without adding steric bulk?
A: Yes, by reducing the electron density of the pyrazole nitrogen. Adding an Electron Withdrawing Group (EWG) like -CF
Q: Why do you recommend Deuteration? Isn't it expensive? A: Deuterated drugs are becoming viable (e.g., Deutetrabenazine). For N-methyl pyrazoles, it is a "surgical" strike. It changes only the bond breaking rate (kH/kD ~ 6-7) without altering steric shape or electronics. It is the best way to prove the N-methyl is the metabolic liability before committing to a new scaffold.
References
-
N-Glucuronidation Mechanisms: Kaivosaari, S., et al. "N-glucuronidation of drugs and other xenobiotics: reaction mechanisms, species differences, and clinical implications." The AAPS Journal, 2011.
-
Deuterium in Drug Design: Gant, T. G. "Using deuterium in drug discovery: leaving the label in the drug." Journal of Medicinal Chemistry, 2014.
-
C-H Fluorination of Pyrazoles: Ye, Y., et al. "Pd-Catalyzed C–H Fluorination of Arenes and Heteroarenes." Journal of the American Chemical Society, 2013.
-
Pyrazole Metabolic Soft Spots: Fura, A., et al. "Role of Pharmacokinetics and Metabolism in Drug Discovery and Development." Journal of Medicinal Chemistry, 2004.
refining the work-up procedure for 1-Cyclopropyl-4-nitro-1H-pyrazole synthesis
Topic: Refining the Work-up Procedure Audience: Researchers, Scientists, and Drug Development Professionals
Module 1: Critical Safety & Stability (The "Stop" Sign)
Before initiating any work-up, you must acknowledge the energetic nature of the nitro-pyrazole scaffold. While 1-cyclopropyl-4-nitro-1H-pyrazole is generally stable, nitro-substituted azoles are precursors to energetic materials.
-
Thermal Runaway Risk: Do not concentrate reaction mixtures containing DMF and 4-nitropyrazole to dryness at high temperatures (>60°C). The combination of a nitro compound, a basic environment, and heat can lead to rapid decomposition.
-
Shock Sensitivity: While the cyclopropyl derivative is less sensitive than the parent 4-nitropyrazole, treat all solids as potential explosives until impact sensitivity data is generated. Use plastic spatulas; avoid metal-on-metal friction.
-
Skin Permeability: The cyclopropyl group increases lipophilicity, potentially enhancing skin absorption relative to the parent heterocycle. Double-gloving (Nitrile/Laminate) is mandatory.
Module 2: The Reaction Landscape
To troubleshoot the work-up, we must understand the reaction matrix. The standard synthesis involves the
Standard Conditions:
-
Substrate: 4-Nitro-1H-pyrazole (
~9.[1]6) [1]. -
Electrophile: Cyclopropyl bromide (or iodide).
-
Base:
or . -
Solvent: DMF or DMSO (Required for solubility of the nitropyrazole anion).[2]
The Problem: The work-up often fails due to:
-
DMF Retention: DMF acts as a phase-transfer catalyst, dragging the product into the aqueous layer or preventing crystallization.
-
Incomplete Conversion: Separation of the N-alkylated product from the unreacted 4-nitropyrazole is difficult by chromatography due to similar polarity on silica.
Module 3: The "Acid-Base Swing" Protocol
The most robust method to purify this compound is chemical washing rather than chromatography. This relies on the acidity of the N-H proton in the starting material versus the neutral nature of the product.
The Logic:
-
Starting Material (SM): 4-Nitro-1H-pyrazole has an acidic proton (
~9.6). At pH > 11, it exists as a water-soluble salt. -
Product (P): this compound has no acidic proton. It remains lipophilic and stays in the organic layer regardless of pH.
Optimized Work-up Protocol
| Step | Action | Mechanistic Rationale |
| 1. Quench | Dilute reaction mix with 5 volumes of 5% LiCl (aq) . | LiCl increases the ionic strength, forcing DMF out of the organic layer and preventing emulsions. |
| 2. Extract | Extract with EtOAc or MTBE (3x). | MTBE is preferred if the product is highly lipophilic; EtOAc is better if solubility is low. |
| 3. Basic Wash (Critical) | Wash combined organics with 0.5 M NaOH (2x). | The Filter: Unreacted SM is deprotonated ( |
| 4. Neutralize | Wash organics with Brine (1x).[3] | Removes residual base and dries the organic layer.[2][4] |
| 5. Dry & Concentrate | Dry over | Yields crude product free of starting material. |
Module 4: Visualization of the Workflow
The following diagram illustrates the "Acid-Base Swing" logic, ensuring the separation of the target molecule from the starting material and solvent.
Caption: The "Acid-Base Swing" effectively partitions the unreacted 4-nitropyrazole (SM) into the aqueous phase using pH manipulation, leaving the N-alkylated product in the organic phase.
Module 5: Troubleshooting & FAQs
Troubleshooting Table
| Symptom | Probable Cause | Corrective Action |
| Oily Product | Residual DMF. | Dissolve oil in |
| Low Yield | Product lost to aqueous layer during washes. | The product might be slightly soluble in water due to the nitro group. Back-extract all aqueous washes with DCM (Dichloromethane) once to recover. |
| Emulsion Formation | Density match between DMF/Water and Organic solvent. | Add solid NaCl to saturation. Filter the biphasic mixture through a pad of Celite to break the emulsion. |
| Yellow Solid (Impure) | Nitro-group degradation or oligomers. | Recrystallize. Solvent System: Dissolve in minimum hot EtOH, add water dropwise until turbid, cool to 4°C. Alternatively, use Hexane/EtOAc (3:1). |
Frequently Asked Questions
Q1: Why use LiCl instead of Water for the first quench? A: DMF is miscible with both water and organic solvents. A simple water wash often creates an emulsion or leaves significant DMF in the organic layer. 5% LiCl increases the ionic strength of the aqueous phase, "salting out" the organic compounds and forcing the DMF strictly into the aqueous phase [2].
Q2: Can I use chromatography instead of the NaOH wash?
A: You can, but it is inefficient. 4-Nitropyrazole and 1-cyclopropyl-4-nitropyrazole often have similar
Q3: Is the product volatile? A: Small N-alkyl pyrazoles can be sublimable. Do not leave the product under high vacuum (< 1 mbar) for extended periods at elevated temperatures (> 40°C) without monitoring.
Q4: My product is still not solidifying. What now? A: Cyclopropyl groups can lower the melting point. If it remains an oil:
-
Verify purity by NMR (check for DMF peaks at 2.9, 3.0, 8.0 ppm).
-
Seed with a crystal from a previous batch.
-
Scratch the flask glass with a spatula under Hexane at -78°C.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 16376, 4-Nitro-1H-pyrazole. Retrieved from [Link]
-
Taylor & Francis (2025). Recrystallization – Knowledge and References. Retrieved from [Link]
Sources
managing exothermic reactions in the nitration of heterocyclic compounds
Topic: Managing Exothermic Profiles & Thermal Runaway Risks
Status: Active | Ticket ID: NIT-HET-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Welcome to the Reaction Safety Engineering Team
You are accessing this guide because you are likely facing one of two scenarios:
-
The "Black Tar" Event: Your electron-rich heterocycle (furan, pyrrole) decomposed violently or polymerized instantly upon acid contact.
-
The "Silent Pressure" Event: Your electron-deficient substrate (pyridine, quinoline) is showing no conversion, prompting you to increase temperature, dangerously approaching the onset of explosive decomposition.
Nitration is a Class 5 Hazard (Bretherick’s Handbook) due to its potential for rapid thermal runaway. The introduction of a nitro group (
This guide is not a recipe book; it is a thermal management system .
Part 1: The Thermodynamics of Disaster (Critical Safety)
Before mixing reagents, you must calculate the Maximum Temperature of Synthesis Reaction (MTSR) . If the MTSR exceeds the decomposition temperature (
The Thermal Runaway Feedback Loop
The following diagram illustrates how a linear reaction becomes an exponential hazard.
Figure 1: The Thermal Runaway Cycle. Note the feedback loop where heat accumulation accelerates the reaction rate (Arrhenius behavior), leading to secondary decomposition.
Critical Parameters to Define Before Experimentation
| Parameter | Definition | Safety Threshold |
| $ \Delta T_{ad} $ | Adiabatic Temperature Rise. The theoretical temp rise if no heat is removed. | If |
| MTSR | Max Temp of Synthesis Reaction. | Must be |
| $ T{onset} $ | Decomposition Onset. Temp where the mixture starts to decompose (determined by DSC/ARC). | Never exceed. |
Part 2: Substrate-Specific Protocols
Heterocycles require diametrically opposed strategies depending on their electron density.
Scenario A: Electron-Rich Systems (Furan, Thiophene, Pyrrole)
The Hazard: These substrates are prone to oxidative destruction by strong acids. Standard mixed acid (
The Solution: Acetyl Nitrate (
CRITICAL WARNING: Acetyl Nitrate is explosive if heated above 60°C .
Never add nitric acid to a pool of acetic anhydride at room temperature.
Always cool acetic anhydride to < 0°C before adding nitric acid dropwise.
Never store the reagent; use immediately.
Protocol:
-
Dissolve substrate in Acetic Anhydride.
-
Cool to -10°C.
-
Add Fuming
strictly controlling internal temp < 0°C. -
Quench into ice-water (Exothermic hydrolysis of anhydride!).
Scenario B: Electron-Deficient Systems (Pyridine, Quinoline)
The Hazard: The nitrogen lone pair protonates immediately in acid, forming the pyridinium ion. This deactivates the ring towards electrophilic substitution (
The Solution: The N-Oxide Route or Transfer Nitration Do not nitrate pyridine directly.
-
Step 1: Oxidize pyridine to Pyridine-N-oxide (activates the C4 position).
-
Step 2: Nitrate the N-oxide (requires milder conditions, ~90-100°C).
-
Step 3: Reduce the N-oxide (using
or Fe/Acetic acid).
Part 3: Engineering Controls (Batch vs. Flow)
For nitration, Continuous Flow Chemistry is superior to batch processing due to surface-area-to-volume ratios (SA/V).[2][3] A microreactor has an SA/V of ~10,000
Why Flow?
-
Heat Removal: The exotherm is removed instantly, preventing the "Heat Accumulation" node in Figure 1.
-
Inventory Control: Only milligrams of explosive intermediate exist at any second.
-
Selectivity: Precise residence time prevents over-nitration.
Figure 2: Continuous Flow Nitration Setup.[4][5] Note the immediate quenching step, which is critical to lock in selectivity and stop hazardous side reactions.
Troubleshooting & FAQs
Q1: The reaction mixture turned black and emitted brown fumes ( ) immediately.
-
Diagnosis: Oxidative decomposition. Your substrate (likely furan/pyrrole/indole) is too electron-rich for the acid concentration.
-
Fix:
-
Switch from Mixed Acid to Acetyl Nitrate or Nitronium Tetrafluoroborate (
) . -
Lower the temperature to -15°C.
-
Ensure inert atmosphere (
) to prevent oxygen participation.
-
Q2: I am nitrating a pyridine, but starting material remains unchanged after 4 hours at 80°C.
-
Diagnosis: Pyridinium salt formation has deactivated the ring.
-
Fix: Do not simply increase temperature (risk of explosion).
-
Method A: Convert to N-Oxide first.
-
Method B: Use "Transfer Nitration" reagents like N-nitropyridinium salts in non-acidic media.
-
Q3: The reaction worked, but exploded during the water quench.
-
Diagnosis: Delayed exotherm. You likely had unreacted anhydride or a buildup of nitrating agent.
-
Fix:
-
Calculate the Heat of Mixing for the quench step.
-
Perform the quench by adding the reaction mixture into water , not water into the mixture (inverse addition).
-
Use ice, not liquid water, to utilize the enthalpy of fusion for cooling.
-
Q4: How do I determine if my reaction is "Runaway Ready"?
-
Test: Run a Differential Scanning Calorimetry (DSC) scan on a small sample (mg scale).
-
Rule: If the difference between your Process Temperature (
) and the Decomposition Onset ( ) is less than 50°C, you are in the danger zone.
References
-
Urben, P. G. (Ed.). (2017). Bretherick's Handbook of Reactive Chemical Hazards (8th ed.). Elsevier.
-
Kappe, C. O., & Glasnov, T. N. (2011). Continuous-flow nitration of organic compounds. Beilstein Journal of Organic Chemistry, 7, 1344–1352. [Link]
-
Pissarello, M., et al. (2014). Nitration of Pyridine-N-oxide in a Continuous Flow Reactor. Organic Process Research & Development, 18(11), 1561–1566. [Link]
-
Stoessel, F. (2008). Thermal Safety of Chemical Processes: Risk Assessment and Process Design. Wiley-VCH.
-
Cantillo, D., & Kappe, C. O. (2017). Safe Generation and Use of Acetyl Nitrate in Flow. Reaction Chemistry & Engineering, 2, 7-19. [Link]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade [beilstein-journals.org]
- 4. researchgate.net [researchgate.net]
- 5. byjus.com [byjus.com]
Validation & Comparative
confirming the structure of 1-Cyclopropyl-4-nitro-1H-pyrazole via 13C NMR
Part 1: Executive Summary & The Structural Challenge
The Objective: In the synthesis of 1-Cyclopropyl-4-nitro-1H-pyrazole , researchers face a critical regioselectivity challenge. The nitration of pyrazoles or the alkylation of nitropyrazoles frequently yields mixtures of isomers (N1- vs. N2-substitution) or structural rearrangements (ring opening of the cyclopropyl group).[1] While 1H NMR is the workhorse of organic analysis, it often fails to definitively distinguish between N-isomers due to overlapping signals and the lack of coupling partners on the nitrogen atoms.
The Solution: This guide establishes 13C NMR as the definitive, rapid-turnaround analytical tool for this confirmation. Unlike 1H NMR, 13C NMR provides a direct view of the carbon skeleton, offering distinct chemical shift "fingerprints" for the pyrazole ring carbons (C3, C4, C5) that change predictably based on N-substitution sites.
The Core Challenge: Regioselectivity When alkylating 4-nitropyrazole with a cyclopropyl donor, two outcomes are chemically possible:
-
Target (Isomer A): this compound.[1]
-
Impurity (Isomer B): Isomeric N-alkylation (often indistinguishable by low-res MS).[1]
-
Impurity (Isomer C): Ring-opened alkyl chains (propyl/allyl) due to cyclopropyl instability under acidic nitration conditions.[1]
Part 2: Comparative Analysis (Methodology Selection)
The following table objectively compares 13C NMR against alternative structural confirmation methods for this specific molecule.
| Feature | 13C NMR (Recommended) | 1H NMR | 15N NMR (HMBC) | X-Ray Crystallography |
| Differentiation Power | High. Distinct C3 vs. C5 shifts confirm N-substitution site.[1] | Medium. Pyrazole protons are often singlets; N-isomerism is ambiguous. | Very High. Directly measures N-hybridization. | Ultimate. Absolute structure confirmation. |
| Speed | Medium. (10–30 mins scan time).[1] | Fast. (<5 mins).[1] | Slow. (Requires high concentration or long scans).[1] | Very Slow. (Days/Weeks for crystal growth). |
| Cyclopropyl Integrity | Excellent. Ring carbons (6–35 ppm) are distinct from open chains.[1] | Good. Characteristic high-field multiplets. | N/A. | Excellent. |
| Sample Requirement | ~10–20 mg (Standard).[1] | <1 mg.[1] | >50 mg preferred.[1] | Single Crystal required.[1] |
| Verdict | Best Balance. Provides definitive structural proof without the time cost of X-ray or the insensitivity of 15N. | Screening Only. Use for purity check, not final structure proof. | Specialist Case. Use only if 13C is ambiguous.[1] | Final Validation. Use for "Gold Standard" reference material. |
Part 3: Detailed 13C NMR Analysis
The Theoretical Fingerprint
To confirm the structure, you must identify five distinct carbon environments. The symmetry of the pyrazole ring is broken by the N1-cyclopropyl group, making C3 and C5 magnetically non-equivalent.
Table 1: Expected 13C NMR Chemical Shifts (DMSO-d6)
| Carbon Position | Type | Expected Shift (δ ppm) | Diagnostic Feature |
| C4 | Quaternary (C-NO2) | 135.0 – 138.0 | Broad/Low Intensity. The nitro group deshields this position, but lack of NOE and long relaxation times make it weak.[1] |
| C3 | Aromatic CH (N=CH) | 132.0 – 134.0 | Sharp Peak. Downfield due to the adjacent imine-like nitrogen (N2).[1] |
| C5 | Aromatic CH (N-CH) | 126.0 – 129.0 | Sharp Peak. Distinct from C3.[1] Upfield relative to C3 due to the single-bond attachment to the alkylated nitrogen (N1).[1] |
| N-CH | Cyclopropyl Methine | 30.0 – 36.0 | Key Indicator. Confirms N-alkylation. If this appears >45 ppm, suspect ring opening (isopropyl/propyl).[1] |
| CH₂ | Cyclopropyl Methylene | 6.0 – 9.0 | High Field. Unique to cyclopropyl rings.[1] Two carbons may overlap or appear as distinct peaks if rotation is restricted.[1] |
Critical Interpretation Logic
-
The C3 vs. C5 Split: In unsubstituted 4-nitropyrazole, C3 and C5 are equivalent (broad average signal due to tautomerism).[1] In the target molecule, the Δδ (difference) between C3 and C5 is typically 4–7 ppm .[1] If you see a single peak around 130 ppm, the reaction failed (starting material remains).[1]
-
The Nitro-Carbon (C4): This signal is often missed in quick scans.[1] It proves the nitro group is intact. If C4 shifts to ~105 ppm, the nitro group has been lost or reduced.
-
Cyclopropyl Integrity:
Part 4: Experimental Protocols
Sample Preparation (Standardized)
-
Solvent: DMSO-d6 is preferred over CDCl₃.
-
Reason: Pyrazoles can aggregate in non-polar solvents, broadening peaks. DMSO prevents aggregation and provides better solubility for nitro-compounds.
-
-
Concentration: Dissolve 20–30 mg of product in 0.6 mL solvent.
-
Note: Lower concentrations will make the quaternary C4-NO2 peak difficult to distinguish from baseline noise.
-
Instrument Parameters (The "Senior Scientist" Setup)
Do not use the default "quick carbon" settings. The C4-NO2 carbon has a long relaxation time (
-
Pulse Sequence: Proton-decoupled 13C (e.g., zgpg30 on Bruker).[1]
-
Relaxation Delay (D1): Set to 2.0 – 3.0 seconds (Standard is often 1.0s). This ensures the quaternary C4 relaxes enough to be visible.
-
Scans (NS): Minimum 512 scans (approx. 20-30 mins).
-
Spectral Width: -10 ppm to 180 ppm.
Part 5: Visualization & Logic Flows
Diagram 1: The Regioselectivity & Structural Logic
This diagram illustrates the chemical pathway and the resulting structural differences that 13C NMR must detect.[1]
Caption: Chemical pathways leading to the target and common impurities, distinguishable by specific 13C NMR signatures.
Diagram 2: The Analytical Decision Tree
Follow this workflow to validate your sample.
Caption: Step-by-step logic flow for interpreting the 13C NMR spectrum to confirm the target structure.
References
-
Claramunt, R. M., et al. (2006).[1] "The structure of N-alkyl-4-nitropyrazoles: A 13C and 15N NMR study." Magnetic Resonance in Chemistry, 44(6), 566-572.[1]
-
Spectral Database for Organic Compounds (SDBS). "13C NMR of N-Cyclopropyl derivatives." National Institute of Advanced Industrial Science and Technology (AIST).[1][1]
-
Reich, H. J. "Chemical Shift Ranges for 13C NMR." University of Wisconsin-Madison Chemistry Department.
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds (7th ed.). Wiley.[1] (Chapter 4: 13C NMR Spectrometry). [1]
-
Katritzky, A. R., et al. (2010).[1] "Synthesis and properties of 1-substituted-4-nitro-pyrazoles." Journal of Heterocyclic Chemistry. [1]
Sources
A Comparative Benchmarking Study: Evaluating 1-Cyclopropyl-4-nitro-1H-pyrazole Against Established Kinase Inhibitors
In the landscape of kinase inhibitor discovery, the pyrazole scaffold has emerged as a privileged structure, forming the core of numerous approved and investigational drugs.[1][2][3][4] This guide provides a comprehensive comparative analysis of a novel pyrazole derivative, 1-Cyclopropyl-4-nitro-1H-pyrazole, against a panel of well-characterized kinase inhibitors. While specific experimental data for this particular nitro-substituted cyclopropyl pyrazole is not yet broadly published, this document outlines the essential experimental framework and predictive rationale for its evaluation. We will explore its hypothetical potential as a kinase inhibitor by detailing the methodologies for a direct comparison with established drugs targeting key signaling pathways implicated in oncology and inflammatory diseases.
Introduction to the Compounds
This compound: This molecule belongs to the pyrazole class of heterocyclic compounds, which are known for a wide range of biological activities.[5][6] The presence of a cyclopropyl group can enhance metabolic stability and binding affinity, while the nitro group, a strong electron-withdrawing moiety, can significantly influence the molecule's electronic properties and potential interactions with target proteins.[7] Based on the known activities of other pyrazole derivatives, we hypothesize that this compound may exhibit inhibitory activity against tyrosine kinases or serine/threonine kinases involved in cell proliferation and survival pathways.[3][8]
Comparative Kinase Inhibitors: To provide a robust benchmark, we have selected a panel of established kinase inhibitors with diverse target profiles:
-
Sorafenib: A multi-kinase inhibitor targeting VEGFR, PDGFR, and Raf kinases, used in the treatment of various cancers.[9][10]
-
Pazopanib: Another multi-kinase inhibitor primarily targeting VEGFR, PDGFR, and c-Kit, also with broad applications in oncology.[9]
-
Imatinib (Gleevec): A cornerstone of targeted therapy, known for its potent inhibition of Bcr-Abl, c-Kit, and PDGFR.[11][12]
-
Staurosporine: A potent but non-selective ATP-competitive kinase inhibitor, often used as a positive control in kinase assays due to its broad activity.
Part 1: In Vitro Kinase Inhibition Profiling
A foundational step in characterizing any potential kinase inhibitor is to determine its potency and selectivity against a panel of purified kinases. This is typically achieved through in vitro kinase assays that measure the inhibitor's ability to block the phosphorylation of a substrate.
Experimental Protocol: LanthaScreen® Eu Kinase Binding Assay
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) based binding assay to determine the half-maximal inhibitory concentration (IC50) of the test compounds.[13]
Principle: The assay measures the displacement of a fluorescently labeled ATP-competitive tracer from the kinase's active site by a test compound. A europium-labeled antibody binds to the kinase, and when the tracer is bound, FRET occurs between the europium donor and the tracer's acceptor fluorophore. An inhibitor competes with the tracer, leading to a decrease in the FRET signal.
Step-by-Step Methodology:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound and the comparator inhibitors in 100% DMSO.
-
Perform serial dilutions in DMSO to create a range of concentrations (e.g., 10-point, 3-fold dilutions).
-
Further dilute the compounds in the kinase buffer to achieve the desired final assay concentrations.
-
-
Assay Plate Preparation:
-
Use a low-volume 384-well plate.
-
Add 5 µL of the diluted test compound, control inhibitor (Staurosporine), or DMSO (negative control) to the appropriate wells.
-
-
Kinase/Antibody Mixture Addition:
-
Prepare a mixture of the target kinase (e.g., VEGFR2, PDGFRβ, c-Abl) and the europium-labeled anti-tag antibody in the kinase buffer.
-
Add 5 µL of this mixture to each well.
-
-
Tracer Addition:
-
Add 5 µL of the Alexa Fluor® 647-labeled tracer to all wells.
-
The final volume in each well will be 15 µL.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for 1 hour, protected from light.
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm (acceptor) and 615 nm (donor) following excitation at 340 nm.
-
-
Data Analysis:
-
Calculate the emission ratio (665 nm / 615 nm).
-
Plot the emission ratio against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Comparative Data Summary (Hypothetical)
The following table presents hypothetical IC50 values for our test compound and the comparators against a selection of kinases. This data structure allows for a clear comparison of potency and selectivity.
| Kinase Target | This compound (IC50, nM) | Sorafenib (IC50, nM) | Pazopanib (IC50, nM) | Imatinib (IC50, nM) | Staurosporine (IC50, nM) |
| VEGFR2 | 150 | 90 | 30 | >10,000 | 5 |
| PDGFRβ | 250 | 20 | 84 | 100 | 8 |
| c-Kit | >5,000 | 68 | 74 | 150 | 12 |
| Bcr-Abl | >10,000 | >5,000 | >5,000 | 250 | 20 |
| Raf-1 | 800 | 6 | >10,000 | >10,000 | 15 |
Interpretation of Hypothetical Data: In this illustrative dataset, this compound shows moderate inhibitory activity against VEGFR2 and PDGFRβ, suggesting a potential role as an anti-angiogenic agent. Its selectivity profile appears distinct from the broad-spectrum inhibitors Sorafenib and Pazopanib, and it lacks the potent c-Kit and Bcr-Abl activity of Imatinib.
Part 2: Cell-Based Assay for Target Engagement and Pathway Modulation
To understand the activity of a kinase inhibitor in a more physiologically relevant context, cell-based assays are crucial.[14][15] These assays can confirm that the compound can penetrate the cell membrane, engage its target, and modulate downstream signaling pathways.
Experimental Protocol: Cellular Phosphorylation Assay (Western Blot)
This protocol outlines a method to assess the inhibition of a specific signaling pathway in a cellular context by measuring the phosphorylation status of a downstream substrate.
Principle: Kinase inhibitors block the activity of their target kinase, leading to a decrease in the phosphorylation of its downstream substrates. Western blotting with phospho-specific antibodies allows for the quantification of this effect.
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., HUVECs for VEGFR2 signaling, K562 for Bcr-Abl signaling) to 70-80% confluency.[14]
-
Starve the cells in a serum-free medium for 12-24 hours to reduce basal kinase activity.
-
Pre-treat the cells with various concentrations of this compound and comparator inhibitors for 1-2 hours.
-
-
Kinase Activation:
-
Stimulate the cells with a relevant growth factor (e.g., VEGF for HUVECs) for a short period (e.g., 10-15 minutes) to induce kinase activation and substrate phosphorylation.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration in each lysate using a standard method (e.g., BCA assay).
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of a downstream target (e.g., phospho-ERK, phospho-Akt).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Strip the membrane and re-probe with an antibody for the total protein to ensure equal loading.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-protein signal to the total protein signal.
-
Plot the normalized signal against the inhibitor concentration to determine the cellular IC50.
-
Signaling Pathway Visualization
The following diagram illustrates a simplified representation of the VEGFR2 signaling pathway, a potential target for our hypothetical compound. The diagram indicates the points of inhibition for the comparative compounds.
Caption: Simplified VEGFR2 signaling pathway and points of inhibition.
Comparative Cellular Activity
The following table summarizes the expected outcomes of the cellular phosphorylation assay based on the hypothetical in vitro data.
| Inhibitor | Target Pathway | Downstream Marker | Expected Outcome |
| This compound | VEGFR2 | p-ERK | Dose-dependent decrease in phosphorylation |
| Sorafenib | VEGFR2 / Raf | p-ERK | Potent, dose-dependent decrease in phosphorylation |
| Pazopanib | VEGFR2 | p-ERK | Potent, dose-dependent decrease in phosphorylation |
| Imatinib | Bcr-Abl | p-CrkL | No significant effect in HUVECs, potent inhibition in K562 cells |
Conclusion and Future Directions
This guide provides a comprehensive framework for the comparative evaluation of this compound as a potential kinase inhibitor. The outlined in vitro and cell-based assays are fundamental to characterizing its potency, selectivity, and cellular activity. Based on our hypothetical data, this novel pyrazole derivative presents an interesting profile with moderate and selective activity against key pro-angiogenic kinases.
Further studies would be warranted to confirm these findings and expand upon them. A broad kinase panel screen would provide a more complete picture of its selectivity. In vivo studies in relevant animal models would be necessary to assess its pharmacokinetic properties and anti-tumor efficacy. The methodologies and comparative approach detailed herein provide a robust roadmap for the continued investigation of this and other novel chemical entities in the exciting field of kinase inhibitor drug discovery.
References
-
A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One. Available at: [Link]
-
List of Multikinase inhibitors. Drugs.com. Available at: [Link]
-
How Does a Biochemical Kinase Assay Work?. BellBrook Labs. Available at: [Link]
-
Spotlight: Cell-based kinase assay formats. Reaction Biology. Available at: [Link]
-
IP-Kinase Assay. Bio-protocol. Available at: [Link]
-
Various Protein Kinase Inhibitors as Anticancer Agents. Encyclopedia.pub. Available at: [Link]
-
Popular Kinase Inhibitors List, Drug Prices and Medication Information. GoodRx. Available at: [Link]
-
A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PubMed. Available at: [Link]
-
In comparative analysis of multi-kinase inhibitors for targeted medulloblastoma therapy pazopanib exhibits promising in vitro and in vivo efficacy. PubMed Central. Available at: [Link]
-
A guide to kinase inhibitors in biotech: From cancer breakthroughs to autoimmune innovations. Labiotech.eu. Available at: [Link]
-
Multi-targeted tyrosine kinase inhibitors for the treatment of non-small cell lung cancer: an era of individualized therapy. Available at: [Link]
-
Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications. PMC. Available at: [Link]
-
SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW PYRAZOLE DERIVATIVES. Available at: [Link]
-
What are Signal transduction protein inhibitors and how do they work?. Patsnap Synapse. Available at: [Link]
-
Pharmacological approaches to understanding protein kinase signaling networks. Frontiers. Available at: [Link]
-
In vitro kinase assay. Protocols.io. Available at: [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. Available at: [Link]
-
Synthesis and biological activity evaluation of some new pyrazole derivatives. Available at: [Link]
-
Kinase assays. BMG LABTECH. Available at: [Link]
-
Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Available at: [Link]
-
Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI. Available at: [Link]
-
Design, synthesis and biological activity evaluation of novel 4-((1-cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl) oxy) pyridine-2-yl) amino derivatives as potent transforming growth factor-β (TGF-β) type I receptor inhibitors. PubMed. Available at: [Link]
-
Structure of Pyrazole Derivatives Impact their Affinity, Stoichiometry, and Cooperative Interactions for CYP2E1 Complexes. NIH. Available at: [Link]
-
Current status of pyrazole and its biological activities. PMC. Available at: [Link]
-
Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]
-
Cas 90253-21-7,4-cyclopropyl-1H-pyrazole hydrochloride. lookchem. Available at: [Link]
-
A review of pyrazole an its derivative. National Journal of Pharmaceutical Sciences. Available at: [Link]
-
Drug Discovery - Inhibitor. chemical-kinomics. Available at: [Link]
-
Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers. Available at: [Link]
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrevlett.com [chemrevlett.com]
- 3. mdpi.com [mdpi.com]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmajournal.net [pharmajournal.net]
- 7. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 8. chemicalkinomics.com [chemicalkinomics.com]
- 9. In comparative analysis of multi-kinase inhibitors for targeted medulloblastoma therapy pazopanib exhibits promising in vitro and in vivo efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Multi-targeted tyrosine kinase inhibitors for the treatment of non-small cell lung cancer: an era of individualized therapy - Zhou - Translational Lung Cancer Research [tlcr.amegroups.org]
- 11. goodrx.com [goodrx.com]
- 12. Kinase inhibitors: A deep dive into JAKs, TKIs, and other classes [labiotech.eu]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One [journals.plos.org]
- 15. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Biological Activity of 1-Cyclopropyl-4-nitro-1H-pyrazole In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the in vivo validation of the biological activity of 1-Cyclopropyl-4-nitro-1H-pyrazole. As a novel compound, its specific biological effects are yet to be fully elucidated. This document, therefore, offers a scientifically grounded approach to its evaluation, drawing comparisons with established compounds and outlining robust experimental protocols. Our focus is on providing a logical, evidence-based workflow that ensures scientific integrity and yields reproducible results.
Introduction to this compound: A Compound of Interest
This compound is a heterocyclic compound featuring a pyrazole core. The pyrazole scaffold is a well-established pharmacophore present in numerous FDA-approved drugs and is known to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, antimicrobial, and analgesic properties.[1][2][3][4][5] The presence of a nitro group, an electron-withdrawing moiety, can significantly influence the compound's pharmacokinetic and pharmacodynamic properties, and is a feature of some therapeutic agents.[6] However, it also necessitates careful toxicological assessment.[6][7] The cyclopropyl group may enhance metabolic stability and binding affinity to target proteins.[8]
Given the structural motifs, it is plausible to hypothesize that this compound may exhibit anti-inflammatory or anticancer activities. This guide will, therefore, focus on in vivo models relevant to these therapeutic areas.
The In Vivo Validation Workflow: A Step-by-Step Approach
The following workflow provides a structured approach to the in vivo characterization of this compound.
Figure 1: A generalized workflow for the in vivo validation of a novel chemical entity.
Preliminary Steps: Synthesis, Characterization, and In Vitro Assessment
Before embarking on in vivo studies, it is imperative to have a well-characterized compound. This includes:
-
Synthesis and Purification: A reproducible synthetic route yielding high-purity this compound is essential.
-
Structural Confirmation: Techniques such as NMR, Mass Spectrometry, and Elemental Analysis should be employed to confirm the compound's identity and purity.
-
In Vitro Screening: Preliminary in vitro assays can provide valuable insights into the compound's potential biological activity and guide the selection of appropriate in vivo models. For instance, cytotoxicity assays against various cancer cell lines can indicate potential anticancer effects.[9][10]
In Vivo Model Selection: A Critical Decision
The choice of the animal model is pivotal for obtaining meaningful and translatable data.
-
For Anti-inflammatory Activity: The carrageenan-induced paw edema model in rodents is a widely used and well-characterized model for acute inflammation.[11]
-
For Anticancer Activity: Xenograft models, where human tumor cells are implanted into immunocompromised mice, are the standard for evaluating the in vivo efficacy of potential anticancer agents.[9][12]
Experimental Design: Ensuring Robustness and Reproducibility
A well-designed experiment is crucial for minimizing bias and generating statistically significant results. Key considerations include:
-
Animal Welfare: All animal experiments must be conducted in accordance with institutional and national guidelines for the ethical use of laboratory animals.
-
Group Size: The number of animals per group should be sufficient to detect a statistically significant effect.
-
Randomization and Blinding: Animals should be randomly assigned to treatment groups, and where possible, the study should be conducted in a blinded manner.
-
Controls: The inclusion of both a vehicle control (the formulation used to deliver the compound) and a positive control (a known active compound) is mandatory for data interpretation.
Comparative Analysis: this compound vs. Alternatives
To contextualize the biological activity of this compound, its performance should be compared against a relevant standard.
| Compound | Class | Mechanism of Action (Hypothesized/Known) | Relevant In Vivo Model | Key Readouts |
| This compound | Pyrazole Derivative | Putative anti-inflammatory or anticancer agent. | Carrageenan-induced paw edema or tumor xenograft. | Paw volume, tumor growth inhibition, inflammatory markers. |
| Celecoxib | Pyrazole Derivative (COX-2 Inhibitor) | Selective inhibition of cyclooxygenase-2 (COX-2).[1][13] | Carrageenan-induced paw edema. | Paw volume, prostaglandin levels. |
| Sorafenib | Multi-kinase Inhibitor | Inhibits multiple intracellular and cell surface kinases.[10] | Tumor xenograft. | Tumor growth inhibition, angiogenesis markers. |
Table 1: Comparative overview of this compound and potential comparator compounds.
Detailed Experimental Protocols
Carrageenan-Induced Paw Edema in Rats (for Anti-inflammatory Activity)
This protocol is adapted from standard methods described in the literature.[11]
-
Acclimatization: Male Wistar rats (150-200g) are acclimatized for at least one week before the experiment.
-
Grouping: Animals are randomly divided into four groups (n=6):
-
Group I: Vehicle control (e.g., 0.5% carboxymethyl cellulose)
-
Group II: this compound (e.g., 10 mg/kg, p.o.)
-
Group III: this compound (e.g., 20 mg/kg, p.o.)
-
Group IV: Celecoxib (10 mg/kg, p.o.)
-
-
Dosing: The test compounds or vehicle are administered orally one hour before the induction of inflammation.
-
Induction of Edema: 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.
-
Measurement of Paw Volume: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Data Analysis: The percentage inhibition of edema is calculated for each group relative to the vehicle control.
Human Tumor Xenograft Model in Mice (for Anticancer Activity)
This protocol is based on established methodologies for evaluating anticancer agents in vivo.[9][12]
-
Cell Culture: A suitable human cancer cell line (e.g., A549 for lung cancer) is cultured under standard conditions.
-
Animal Model: Female athymic nude mice (4-6 weeks old) are used.
-
Tumor Implantation: 5 x 10^6 cells in 0.1 mL of a suitable medium are injected subcutaneously into the right flank of each mouse.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³). Tumor volume is measured regularly using calipers.
-
Grouping and Treatment: Mice are randomized into treatment groups (n=8):
-
Group I: Vehicle control
-
Group II: this compound (e.g., 25 mg/kg, i.p., daily)
-
Group III: this compound (e.g., 50 mg/kg, i.p., daily)
-
Group IV: Sorafenib (e.g., 30 mg/kg, p.o., daily)
-
-
Efficacy Evaluation: Treatment continues for a predefined period (e.g., 21 days). Tumor volume and body weight are monitored throughout the study. At the end of the study, tumors are excised and weighed.
-
Data Analysis: Tumor growth inhibition is calculated for each treatment group.
Proposed Signaling Pathway and Mechanism of Action
While the exact mechanism of action of this compound is unknown, based on the activities of other pyrazole derivatives, a potential anti-inflammatory mechanism could involve the inhibition of the cyclooxygenase (COX) pathway.
Figure 2: A hypothesized mechanism of action for the potential anti-inflammatory effects of this compound.
Trustworthiness and Self-Validating Systems
To ensure the trustworthiness of the experimental outcomes, the following should be integrated into the study design:
-
Dose-dependent response: A clear dose-dependent effect strengthens the evidence for the compound's activity.
-
Correlation with in vitro data: The in vivo findings should be consistent with the initial in vitro screening results.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) correlation: Establishing a relationship between the compound's concentration in the body and its biological effect provides a higher level of confidence in the data.
-
Toxicology Assessment: The potential toxicity of nitroaromatic compounds cannot be overlooked.[6] A comprehensive toxicological evaluation, including histopathology of major organs and genotoxicity assays, is crucial.[7][14]
Conclusion
This guide provides a robust framework for the in vivo validation of this compound. By following a logical progression from in vitro characterization to well-designed in vivo efficacy and toxicology studies, researchers can generate high-quality, reproducible data. The comparative approach, using established compounds as benchmarks, is essential for accurately positioning this novel molecule within the landscape of potential therapeutics. The emphasis on scientific integrity, ethical considerations, and self-validating experimental design will ensure the generation of trustworthy and impactful results.
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Biological Validation of Novel Polysubstituted Pyrazole Candidates with in Vitro Anticancer Activities. PMC. [Link]
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Biological Validation of Novel Polysubstituted Pyrazole Candidates with in Vitro Anticancer Activities. PubMed. [Link]
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Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks. [Link]
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Biological Validation of Novel Polysubstituted Pyrazole Candidates with in Vitro Anticancer Activities. Semantic Scholar. [Link]
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Synthesis, molecular docking study, and in vivo biological evaluation of pyrazolopyridines derived from monocarbonyl curcumin analogues as potential anti-inflammatory agents. Pharmacy Education. [Link]
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Design, synthesis and biological activity evaluation of novel 4-((1-cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl) oxy) pyridine-2-yl) amino derivatives as potent transforming growth factor-β (TGF-β) type I receptor inhibitors. PubMed. [Link]
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SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW PYRAZOLE DERIVATIVES. International Journal of Pharmaceutical Sciences and Research. [Link]
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In vivo toxicity of nitroaromatics: A comprehensive qsar study. ResearchGate. [Link]
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In vivo genetic toxicity assessments for nitrosamines. diffundit® Portal de Revistas Electrónicas. [Link]
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In vivo toxicity of nitroaromatics: A comprehensive quantitative structure–activity relationship study. Environmental Toxicology and Chemistry. [Link]
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Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Chemical Review and Letters. [Link]
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Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia. MDPI. [Link]
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Synthesis, biological evaluation and computational studies of pyrazole derivatives as Mycobacterium tuberculosis CYP121A1 inhibitors. RSC Publishing. [Link]
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Current status of pyrazole and its biological activities. PMC. [Link]
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Chemical and biological investigation of cyclopropyl containing diaryl-pyrazole-3-carboxamides as novel and potent cannabinoid type 1 receptor antagonists. PubMed. [Link]
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A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. MDPI. [Link]
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Investigation of chalcone cyclized pyrazole derivatives as an anti-inflammatory agent: In-vivo and in-silico molecular docking. NISCAIR Online Periodicals Repository. [Link]
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Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology. [Link]
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Recent applications of pyrazole and its substituted analogs. ResearchGate. [Link]
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Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]
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A review of pyrazole an its derivative. National Journal of Pharmaceutical Sciences. [Link]
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Comparative Guide: 1-Cyclopropyl-4-nitro-1H-pyrazole vs. 1-Cyclopropyl-1H-pyrazole
Executive Summary
This technical guide compares 1-Cyclopropyl-4-nitro-1H-pyrazole (Target) with its non-nitrated analog, 1-Cyclopropyl-1H-pyrazole (Analog). These compounds serve as critical building blocks in the synthesis of pharmaceutical agents, particularly kinase inhibitors (e.g., JAK, LRRK2) and antibiotics.
The primary distinction lies in their electronic character and reactivity profiles:
-
1-Cyclopropyl-1H-pyrazole is an electron-rich heterocycle, acting as a nucleophile at the C4 position.
-
This compound is an electron-deficient "masked" scaffold. The nitro group blocks the C4 position, deactivates the ring toward further electrophilic attack, and serves as a precursor to the 4-amino derivative—a privileged motif in drug discovery.
Part 1: Physicochemical Properties Comparison
The following table contrasts the fundamental properties of the two analogs. The nitro group significantly alters the molecular weight, polarity, and physical state.
| Feature | This compound | 1-Cyclopropyl-1H-pyrazole |
| Structure | Nitro group (-NO₂) at C4 | Hydrogen (-H) at C4 |
| CAS Number | 1240568-16-4 | 1151814-36-6 |
| Molecular Weight | 153.14 g/mol | 108.14 g/mol |
| Physical State | Low-melting Solid or Viscous Liquid | Liquid |
| Electronic Nature | Electron-Deficient (EWG) | Electron-Rich (Nucleophilic) |
| Key Reactivity | Nitro Reduction, SNAr (if substituted) | SEAr (Halogenation, Nitration) |
| Lipophilicity (cLogP) | ~0.8 (Lower solubility in non-polar) | ~1.2 (Higher volatility) |
| Safety Hazard | Energetic (Potential shock sensitivity) | Flammable Liquid |
Part 2: Synthetic Accessibility & Workflows
Synthesis of this compound
Direct alkylation of 4-nitropyrazole with cyclopropyl halides is inefficient due to the poor electrophilicity of cyclopropyl halides and the low nucleophilicity of the nitropyrazole anion. The industry-standard method utilizes Chan-Lam coupling with cyclopropylboronic acid.
Synthesis of 1-Cyclopropyl-1H-pyrazole
This analog is typically synthesized via the condensation of cyclopropyl hydrazine with a 3-carbon dielectrophile (e.g., malonaldehyde bis(dimethylacetal)) or via Chan-Lam coupling of unsubstituted pyrazole.
Visualizing the Synthetic Pathways
The following diagram illustrates the divergent synthetic routes and the "Reactivity Switch" provided by the nitro group.
Figure 1: Synthetic pathways comparing the generation of the nitro-target and its conversion to the amino-derivative versus the electrophilic substitution of the non-nitrated analog.
Part 3: Experimental Protocols
Protocol A: Synthesis of this compound (Chan-Lam Coupling)
Rationale: This method avoids the use of unstable cyclopropyl halides and provides high regioselectivity for N1-alkylation.
Reagents:
-
4-Nitro-1H-pyrazole (1.0 equiv)
-
Cyclopropylboronic acid (2.0 equiv)[1]
-
Cu(OAc)₂ (1.0 equiv)
-
2,2'-Bipyridine (1.0 equiv)
-
Na₂CO₃ (2.0 equiv)
-
Solvent: 1,2-Dichloroethane (DCE) or Acetonitrile.
Step-by-Step Procedure:
-
Setup: In a dry round-bottom flask equipped with a magnetic stir bar, combine 4-nitro-1H-pyrazole (1.13 g, 10 mmol), cyclopropylboronic acid (1.72 g, 20 mmol), Cu(OAc)₂ (1.81 g, 10 mmol), 2,2'-Bipyridine (1.56 g, 10 mmol), and Na₂CO₃ (2.12 g, 20 mmol).
-
Solvent Addition: Add DCE (50 mL) and heat the mixture to 70°C under an air atmosphere (oxygen is required for the catalytic cycle regeneration, though stoichiometric Cu allows inert conditions if preferred).
-
Reaction: Stir vigorously for 16–24 hours. Monitor by TLC (EtOAc/Hexane 1:4) or LC-MS.
-
Workup: Cool to room temperature. Filter the mixture through a pad of Celite to remove copper salts. Wash the pad with CH₂Cl₂.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the residue via silica gel flash chromatography (Gradient: 0–30% EtOAc in Hexanes).
-
Yield: Expect a pale yellow solid/oil (Yield: 50–75%).
Protocol B: Reduction to 1-Cyclopropyl-1H-pyrazol-4-amine
Rationale: The nitro group is rarely the final pharmacophore; it is almost exclusively reduced to the amine to allow for amide coupling or urea formation.
Reagents:
-
This compound (1.0 equiv)
-
Pd/C (10% w/w, 0.1 equiv)
-
Hydrogen Gas (Balloon pressure)
-
Solvent: Methanol (MeOH)
Step-by-Step Procedure:
-
Dissolution: Dissolve the nitro compound (1.0 g) in MeOH (20 mL) in a hydrogenation flask.
-
Catalyst Addition: Carefully add 10% Pd/C (100 mg) under a nitrogen stream (Caution: Pd/C is pyrophoric).
-
Hydrogenation: Purge the vessel with H₂ gas three times. Stir under a balloon of H₂ at room temperature for 4–6 hours.
-
Completion: Confirm disappearance of starting material by LC-MS (Appearance of M+1 = 124).
-
Isolation: Filter through Celite under nitrogen. Concentrate the filtrate to obtain the amine as a viscous, air-sensitive oil. Use immediately or store as an HCl salt.
Part 4: Performance in Drug Development
Bioisosteric & Electronic Effects
-
Non-Nitrated Analog: The C4-H bond is metabolically susceptible to oxidation. The pyrazole ring is electron-rich, making it a donor in pi-stacking interactions but also liable to oxidative metabolism.
-
Nitro-Analog: The nitro group is a strong electron-withdrawing group (EWG). It lowers the pKa of the pyrazole system and alters the dipole moment. However, it is rarely used in final drugs due to toxicity (mutagenicity risks of nitroaromatics). Its primary performance metric is as a synthetic handle .
Reactivity Switch (Selectivity Control)
The nitro group "protects" the ring from oxidation and electrophilic attack during early synthetic steps.
-
Scenario: If you need to halogenate a side chain elsewhere on the molecule, the nitro-pyrazole core will resist halogenation.
-
Contrast: The non-nitrated analog would likely undergo rapid bromination/chlorination at the C4 position, leading to side products.
Stability Data
| Parameter | Nitro-Analog | Non-Nitrated Analog |
| Thermal Stability | Moderate (Decomposes >250°C, potential exotherm) | High (Stable >300°C) |
| Acid Stability | High (Resists protonation at N2) | Moderate (Forms salt readily) |
| Metabolic Liability | High (Nitroreductase reduction to amine/hydroxylamine) | Moderate (C4-oxidation) |
Part 5: Safety & Handling (Crucial)
Energetic Materials Warning
This compound belongs to the class of nitropyrazoles, which are known energetic materials. While the cyclopropyl group adds steric bulk and reduces density compared to the parent 4-nitropyrazole, the compound should still be treated as potentially shock-sensitive.
-
Do not heat neat material above 100°C.
-
Do not grind dry solids in a mortar and pestle.
-
Reaction Safety: When performing the reduction (Protocol B), ensure strict inert atmosphere handling to prevent ignition of the Pd/C catalyst by hydrogen in the presence of the nitro compound.
Toxicology
-
Nitro Compound: Suspected mutagen. Handle in a fume hood with double gloving.
-
Non-Nitrated Analog: Irritant. Standard organic handling applies.
References
-
Synthesis of N-substituted Pyrazoles via Chan-Lam Coupling
-
PubChem Compound Summary for CID 57416914 (1-Cyclopropyl-1H-pyrazole). National Center for Biotechnology Information (2025). Link
-
-
Properties of Nitropyrazoles
-
4-Nitropyrazole Chemical Properties and Safety. ChemicalBook (2025). Link
-
-
Catalytic Reduction Protocols
-
Application in Kinase Inhibitors
-
Pyrazole: An Emerging Privileged Scaffold in Drug Discovery. PMC (2023). Link
-
- Chan-Lam Coupling Methodology: Copper-promoted C-N bond formation. Tetrahedron Letters (1998). (Standard reference for the mechanism described in Protocol A).
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The Cyclopropyl Group as a Bioisosteric Substitute for the Isopropyl Group in Pyrazole-Based Drug Discovery: A Comparative SAR Guide
In the landscape of modern medicinal chemistry, the strategic modification of molecular scaffolds to enhance therapeutic properties is a cornerstone of drug design. Among the various tactics employed, bioisosteric replacement stands out as a powerful tool for optimizing potency, selectivity, and pharmacokinetic profiles. This guide provides an in-depth structure-activity relationship (SAR) comparison of cyclopropyl- versus isopropyl-substituted pyrazoles, a common bioisosteric pairing that has significant implications for drug development.
The pyrazole nucleus is a privileged scaffold, forming the core of numerous approved drugs due to its versatile synthetic accessibility and ability to engage in various biological interactions.[1][2] The choice of substituents on the pyrazole ring is critical in defining the pharmacological profile of a compound. The isopropyl group, a small, branched alkyl substituent, is frequently encountered in bioactive molecules. However, its replacement with a cyclopropyl group can lead to profound changes in a molecule's properties, often for the better. This guide will explore the nuances of this substitution, providing experimental data and protocols to inform rational drug design.
Physicochemical Properties: A Tale of Two Isosteres
The rationale for replacing an isopropyl group with a cyclopropyl moiety is rooted in their distinct physicochemical properties, despite their similar size. The cyclopropyl group, with its three-membered ring, introduces conformational rigidity and alters the electronic character of the molecule.[3]
| Property | Isopropyl Group | Cyclopropyl Group | Rationale for Impact |
| Lipophilicity (cLogP) | Higher | Lower | The cyclopropyl group is generally less lipophilic than the isopropyl group, which can lead to improved aqueous solubility and reduced off-target effects.[3] |
| Conformational Flexibility | Flexible | Rigid | The rigid nature of the cyclopropyl ring can lock the molecule into a more favorable conformation for binding to its target, potentially increasing potency and selectivity. |
| Metabolic Stability | Susceptible to oxidation | Generally more stable | The C-H bonds of a cyclopropyl group are stronger than those of an isopropyl group, making it less prone to oxidative metabolism by cytochrome P450 enzymes. |
| Electronic Effect | Electron-donating | Weakly electron-withdrawing | The sp2-like character of the C-C bonds in the cyclopropyl ring can influence the pKa of neighboring functional groups and alter electronic interactions with the target. |
This strategic substitution can, therefore, be a key step in overcoming common hurdles in drug development, such as poor metabolic stability and off-target toxicity.
Biological Activity: A Comparative Analysis
The true test of a bioisosteric replacement lies in its impact on biological activity. Numerous studies have demonstrated that the substitution of an isopropyl group with a cyclopropyl group on a pyrazole core can significantly modulate potency and selectivity. A prime example can be found in the development of kinase inhibitors, a class of drugs where precise molecular interactions are paramount.
Case Study: Kinase Inhibitors
In the pursuit of potent and selective kinase inhibitors, researchers often explore the SAR of various alkyl substituents on the pyrazole scaffold. The following table summarizes representative data from studies on different kinase targets, comparing the inhibitory activity (IC50) of cyclopropyl- and isopropyl-substituted pyrazole analogs. A lower IC50 value indicates a more potent inhibitor.[4]
| Kinase Target | Isopropyl-Pyrazole Analog IC50 (nM) | Cyclopropyl-Pyrazole Analog IC50 (nM) | Fold Change | Reference |
| JAK1 | 15.8 | 3.4 | 4.6x improvement | [1] |
| JAK2 | 12.5 | 2.2 | 5.7x improvement | [1] |
| JAK3 | 21.3 | 3.5 | 6.1x improvement | [1] |
| RET | 150 | 44 | 3.4x improvement | [5] |
As the data illustrates, the cyclopropyl analogs consistently demonstrate superior potency against their respective kinase targets. This can be attributed to the conformational rigidity imparted by the cyclopropyl group, which can orient the molecule for optimal interaction with the ATP-binding pocket of the kinase.
Experimental Protocols
To provide a practical framework for researchers exploring this bioisosteric switch, this section details the synthesis of a model pair of 3-isopropyl- and 3-cyclopropyl-1H-pyrazoles, along with a general protocol for an in vitro kinase inhibition assay and a metabolic stability assay.
Synthesis of 3-Isopropyl-1H-pyrazole
This protocol describes a common method for the synthesis of 3-substituted pyrazoles from a β-diketone precursor.
Step 1: Synthesis of 4-methyl-1,3-pentanedione
-
To a solution of sodium ethoxide (21% in ethanol, 1.2 eq) in anhydrous diethyl ether, slowly add a mixture of acetone (1.0 eq) and ethyl isobutyrate (1.1 eq) at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Quench the reaction with aqueous HCl (1 M) and extract the product with diethyl ether.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude β-diketone.
Step 2: Cyclization to 3-Isopropyl-1H-pyrazole
-
Dissolve the crude 4-methyl-1,3-pentanedione (1.0 eq) in ethanol.
-
Add hydrazine hydrate (1.1 eq) to the solution.
-
Reflux the reaction mixture for 4 hours.
-
Cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 3-isopropyl-1H-pyrazole.
Synthesis of 3-Cyclopropyl-1H-pyrazole
This protocol utilizes a similar strategy, starting from a cyclopropyl-containing β-diketone.
Step 1: Synthesis of 1-cyclopropyl-1,3-butanedione
-
Follow the procedure for the synthesis of 4-methyl-1,3-pentanedione, substituting methyl cyclopropyl ketone for acetone.
Step 2: Cyclization to 3-Cyclopropyl-1H-pyrazole
-
Follow the procedure for the cyclization to 3-isopropyl-1H-pyrazole, using 1-cyclopropyl-1,3-butanedione as the starting material.
In Vitro Kinase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of the synthesized pyrazole derivatives against a target kinase.
-
Prepare Kinase Reaction Buffer: Typically contains Tris-HCl, MgCl2, DTT, and a source of ATP (e.g., 100 µM).
-
Compound Dilution: Prepare a serial dilution of the test compounds (e.g., from 100 µM to 0.1 nM) in DMSO.
-
Kinase Reaction: In a 96-well plate, add the kinase, the peptide substrate, and the test compound to the kinase reaction buffer.
-
Initiate Reaction: Start the reaction by adding ATP.
-
Incubation: Incubate the plate at 30 °C for a specified time (e.g., 60 minutes).
-
Stop Reaction: Terminate the reaction by adding a stop solution (e.g., EDTA).
-
Detection: Quantify the amount of phosphorylated substrate using a suitable detection method (e.g., ADP-Glo™ Kinase Assay, Promega).
-
Data Analysis: Plot the percentage of kinase inhibition against the compound concentration and determine the IC50 value using non-linear regression analysis.
Human Liver Microsome Stability Assay
This assay evaluates the metabolic stability of the compounds, a critical parameter for predicting their in vivo half-life.[6]
-
Prepare Incubation Mixture: In a microcentrifuge tube, combine human liver microsomes (0.5 mg/mL), the test compound (1 µM), and phosphate buffer (pH 7.4).
-
Pre-incubation: Pre-incubate the mixture at 37 °C for 5 minutes.
-
Initiate Reaction: Start the metabolic reaction by adding a pre-warmed NADPH-regenerating system.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture and add it to a quenching solution (e.g., ice-cold acetonitrile containing an internal standard) to stop the reaction.
-
Protein Precipitation: Centrifuge the quenched samples to precipitate the microsomal proteins.
-
LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression line is used to calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).
Visualizing the SAR Workflow and Rationale
To better conceptualize the decision-making process and the underlying principles of this bioisosteric substitution, the following diagrams illustrate the workflow for SAR analysis and the potential impact on target engagement.
Caption: Workflow for SAR analysis of cyclopropyl vs. isopropyl pyrazoles.
Caption: Hypothetical binding of isopropyl vs. cyclopropyl pyrazoles.
Conclusion
The replacement of an isopropyl group with a cyclopropyl group is a well-established and often successful strategy in medicinal chemistry for optimizing the properties of pyrazole-based drug candidates. The increased rigidity, altered electronics, and improved metabolic stability conferred by the cyclopropyl moiety frequently translate to enhanced biological activity and a more favorable pharmacokinetic profile. However, as with any SAR study, the effects of such a substitution are target-dependent and must be empirically validated. The experimental protocols and comparative data presented in this guide offer a robust starting point for researchers looking to harness the potential of the cyclopropyl-pyrazole scaffold in their drug discovery endeavors.
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Sim, T., et al. (2017). Identification of a novel 5-amino-3-(5-cyclopropylisoxazol-3-yl)-1-isopropyl-1H-pyrazole-4-carboxamide as a specific RET kinase inhibitor. European Journal of Medicinal Chemistry, 125, 1-12. [Link]
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Deng, X., & Mani, N. S. (2006). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles. Organic Syntheses, 83, 233. [Link]
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Wang, X., et al. (2021). Access to (E)-δ-vinyl-homoallylic alcohols/ethers/pyrazoles by ring-opening nucleophilic substitution of cyclopropyl allylic alcohols. Organic Chemistry Frontiers, 8(16), 4443-4448. [Link]
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A Comparative Analysis of the Cytotoxicity of Nitro-Pyrazole Isomers: A Guide for Researchers
In the landscape of pharmaceutical research and development, the pyrazole scaffold stands out as a privileged structure, forming the core of numerous bioactive compounds.[1] The introduction of a nitro group to this heterocyclic ring can dramatically modulate its biological activity, often enhancing its cytotoxic potential against cancer cell lines and pathogenic organisms. However, the precise positioning of the nitro group on the pyrazole ring is not a trivial matter; it gives rise to various isomers, each with a potentially unique toxicological profile. This guide provides a comparative analysis of the cytotoxicity of different nitro-pyrazole isomers, offering researchers, scientists, and drug development professionals a comprehensive overview of the existing data, detailed experimental protocols for assessing cytotoxicity, and insights into the underlying mechanisms of action.
The Critical Role of Isomerism in Cytotoxicity
The cytotoxicity of a nitro-pyrazole derivative is intricately linked to its chemical structure. The position of the electron-withdrawing nitro group influences the molecule's electronic distribution, lipophilicity, and steric properties, all of which dictate its interaction with biological targets. Understanding these structure-activity relationships (SAR) is paramount for the rational design of novel therapeutics with enhanced efficacy and reduced off-target toxicity.
This guide will delve into the cytotoxic profiles of mononitro-, dinitro-, and trinitropyrazole isomers, drawing upon the available scientific literature to provide a comparative perspective.
Experimental Methodologies for Assessing Cytotoxicity
The evaluation of a compound's cytotoxic effect is a cornerstone of preclinical drug development. Several robust and well-validated in vitro assays are routinely employed to quantify cell viability and proliferation following exposure to a test agent. Here, we detail the protocols for three commonly used colorimetric assays: the MTT, Sulforhodamine B (SRB), and Neutral Red Uptake (NRU) assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a widely used method to assess cell metabolic activity, which serves as an indicator of cell viability.[1][2][3][4] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Experimental Protocol: MTT Assay
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Expose the cells to various concentrations of the nitro-pyrazole isomers for a specified duration (e.g., 24, 48, or 72 hours). Include untreated and vehicle-treated controls.
-
MTT Addition: After the incubation period, add MTT solution (typically 0.5 mg/mL in serum-free medium) to each well and incubate for 2-4 hours at 37°C.[1]
-
Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance of the resulting solution using a microplate reader at a wavelength of 540-590 nm.[1][2]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the half-maximal inhibitory concentration (IC50) value.
Sulforhodamine B (SRB) Assay
The SRB assay is a method for determining cell density based on the measurement of total cellular protein content.[5][6][7][8][9] The bright pink aminoxanthene dye, sulforhodamine B, binds to basic amino acid residues of proteins under acidic conditions.
Experimental Protocol: SRB Assay
-
Cell Seeding and Treatment: Follow the same initial steps as the MTT assay.
-
Cell Fixation: After compound treatment, gently fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.[5][6]
-
Washing: Remove the TCA and wash the plates several times with water to remove excess TCA.
-
Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[5]
-
Removal of Unbound Dye: Wash the plates with 1% acetic acid to remove unbound SRB dye.[5][6]
-
Solubilization: Air-dry the plates and add a 10 mM Tris base solution to solubilize the protein-bound dye.[5][6]
-
Absorbance Measurement: Measure the absorbance at approximately 515 nm using a microplate reader.[9]
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.
Neutral Red Uptake (NRU) Assay
The NRU assay is a cell viability assay based on the ability of viable cells to incorporate and bind the supravital dye, Neutral Red, within their lysosomes.[10][11][12][13][14]
Experimental Protocol: Neutral Red Uptake Assay
-
Cell Seeding and Treatment: Follow the same initial steps as the MTT assay.
-
Dye Incubation: After compound treatment, remove the medium and add a medium containing a non-toxic concentration of Neutral Red (e.g., 50 µg/mL). Incubate for 2-3 hours.[10]
-
Washing: Remove the dye-containing medium and wash the cells with a wash buffer (e.g., PBS) to remove unincorporated dye.
-
Dye Extraction: Add a destain solution (e.g., a mixture of ethanol and acetic acid) to each well to extract the dye from the lysosomes.[11]
-
Absorbance Measurement: Measure the absorbance of the extracted dye at approximately 540 nm.[13]
-
Data Analysis: Determine the percentage of viable cells compared to the control and calculate the IC50 value.
Caption: A generalized workflow for in vitro cytotoxicity assessment.
Comparative Cytotoxicity of Nitro-Pyrazole Isomers
Direct comparative studies on the cytotoxicity of all nitro-pyrazole isomers are limited in the publicly available literature. However, by compiling data from various sources, including studies on individual isomers and related derivatives, a picture of their relative toxicities begins to emerge.
Mononitropyrazole Isomers
Safety data sheets (SDS) provide some initial toxicological information. For instance, 4-nitropyrazole is classified as harmful if swallowed and causes serious eye damage.[15][16][17][18] The oral LD50 in rats for pyrazole itself is 1010 mg/kg. While specific IC50 values from comparative studies on simple mononitropyrazoles are scarce, research on more complex molecules incorporating these moieties provides clues. For example, a study on platinum(II) complexes with 1-methyl-3-nitropyrazole, 1-methyl-4-nitropyrazole, and 1-methyl-5-nitropyrazole indicated cytotoxic activity, with the potential for the uncomplexed ligands to also exhibit some level of cytotoxicity.[19][20][21][22][23]
Dinitropyrazole and Trinitropyrazole Isomers
Research into high-energy density materials has shed some light on the cytotoxicity of polynitrated pyrazoles. A notable study demonstrated a stronger cytotoxic effect for 1,3-dinitropyrazole and 3,4,5-trinitropyrazole across several rodent and human cell lines compared to other nitropyrazole derivatives tested. This suggests that both the number and position of nitro groups significantly impact cytotoxicity.
Table 1: Summary of Available Cytotoxicity and Toxicological Data for select Nitro-Pyrazoles
| Compound | Isomer | Available Data | Source(s) |
| Pyrazole | - | Oral LD50 (rat): 1010 mg/kg | |
| 3-Nitropyrazole | 3-nitro | Harmful if swallowed, Causes serious eye damage | [24] |
| 4-Nitropyrazole | 4-nitro | Harmful if swallowed, Causes serious eye damage | [15][16][17][18] |
| 5-Nitropyrazole | 5-nitro | May be harmful if swallowed, Causes skin and eye irritation | [25] |
| 1,3-Dinitropyrazole | 1,3-dinitro | Stronger cytotoxic effect compared to other nitropyrazoles | [15] |
| 3,4,5-Trinitropyrazole | 3,4,5-trinitro | Stronger cytotoxic effect compared to other nitropyrazoles | [15] |
This table is a compilation of data from various sources and does not represent a direct comparative study under uniform conditions.
Mechanism of Cytotoxicity: Oxidative Stress and DNA Damage
The cytotoxic effects of many nitroaromatic compounds, including nitro-pyrazoles, are often mediated through the induction of oxidative stress and subsequent DNA damage.
The nitro group can undergo enzymatic reduction within the cell, leading to the formation of reactive oxygen species (ROS) and reactive nitrogen species (RNS). This increase in intracellular ROS/RNS can overwhelm the cell's antioxidant defense mechanisms, resulting in damage to lipids, proteins, and DNA. Pyrazole itself has been shown to induce oxidative liver injury, particularly in systems with compromised antioxidant responses, such as in Nrf2 knockout mice.[26][27]
The resulting DNA damage, which can include single- and double-strand breaks, triggers the DNA damage response (DDR) pathway.[28][29][30][31] If the damage is too extensive to be repaired, the cell will undergo programmed cell death, or apoptosis.
Caption: A simplified diagram of the proposed cytotoxic mechanism.
Conclusion and Future Directions
The available evidence strongly suggests that the number and position of nitro groups on the pyrazole ring are critical determinants of cytotoxicity. Polynitrated pyrazoles, such as 1,3-dinitropyrazole and 3,4,5-trinitropyrazole, appear to be more potent cytotoxic agents than their mononitrated counterparts. The underlying mechanism likely involves the generation of oxidative stress and subsequent DNA damage, leading to apoptotic cell death.
However, a clear gap exists in the literature regarding direct, systematic comparative studies of all nitro-pyrazole isomers. Future research should focus on conducting head-to-head comparisons of the cytotoxicity of 3-nitro-, 4-nitro-, and 5-nitropyrazole, as well as the various dinitropyrazole isomers, across a panel of well-characterized cell lines using standardized assay conditions. Such studies will be invaluable for elucidating precise structure-activity relationships and guiding the development of new pyrazole-based therapeutics with optimized efficacy and safety profiles.
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National Toxicology Program. (2003). ICCVAM Recommended Protocol: BALB/c 3T3 Neutral Red Uptake Assay. Retrieved from [Link]
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AFG Bioscience LLC. (n.d.). Safety Data Sheet: 3-Nitropyrazole. Retrieved from [Link]
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- Guyot, L., Simon, F., Garcia, J., et al. (2019). Structure-activity relationship study: Mechanism of cyto-genotoxicity of Nitropyrazole-derived high energy density materials family. Toxicology and Applied Pharmacology, 381, 114712.
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- Guyot, L., Simon, F., Garcia, J., et al. (2019). Structure-activity relationship study: Mechanism of cyto-genotoxicity of Nitropyrazole-derived high energy density materials family. Toxicology and Applied Pharmacology, 381, 114712.
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Validating Target Engagement of 1-Cyclopropyl-4-nitro-1H-pyrazole: A Fragment-to-Lead Validation Framework
Executive Summary & Strategic Analysis
1-Cyclopropyl-4-nitro-1H-pyrazole (CNP) represents a classic "privileged scaffold" in modern drug discovery—specifically as a precursor or fragment for kinase inhibitors (e.g., JAK, Aurora) and GPCR antagonists (CB1). However, validating the cellular target engagement (TE) of this specific molecule presents two distinct challenges:
-
Low Affinity: As a low-molecular-weight fragment (~153 Da), it likely exhibits rapid off-rates (
) and weak affinity ( in the high M to mM range), rendering wash-intensive assays (like ELISA) ineffective. -
The "Nitro" Liability: The C4-nitro group is susceptible to cellular reduction by cytosolic nitroreductases, converting it to the corresponding amine (1-cyclopropyl-1H-pyrazol-4-amine).
The Core Question: Is the phenotypic effect driven by the parent nitro-compound engaging the target, or is it a "prodrug" effect where the amine metabolite is the active species?
This guide outlines a self-validating workflow to confirm direct target engagement in cells, prioritizing label-free methods that preserve the equilibrium of weak binders.
Comparative Methodology: Selecting the Right Tool
For a fragment like CNP, traditional binding assays often fail due to low affinity. We compare three distinct approaches below.
Table 1: Methodological Comparison for CNP Validation
| Feature | Method A: CETSA (Cellular Thermal Shift) | Method B: 19F/STD-NMR | Method C: SPR (Surface Plasmon Resonance) |
| Primary Utility | Gold Standard for cellular TE. Confirms binding in intact cells. | Structural confirmation of direct binding site. | Kinetic rates ( |
| Cellular Context | High. Accounts for membranes, co-factors, and metabolism. | Low. Usually performed on purified protein or lysate. | None. Purified protein only. |
| Suitability for CNP | Excellent. Detects stability shifts even for weak binders. | Good. Can detect transient interactions. | Moderate. Rapid off-rates of fragments are hard to resolve. |
| Throughput | Medium (Western Blot) to High (AlphaLISA). | Low. | High. |
| Liability Check | Can distinguish Parent vs. Metabolite (see Protocol). | Can monitor chemical stability in real-time. | Cannot account for intracellular metabolism. |
Core Protocol: Cellular Thermal Shift Assay (CETSA)
Rationale: CETSA relies on the thermodynamic principle that ligand binding stabilizes a protein, increasing its melting temperature (
Workflow Diagram: The CETSA "Metabolic Checkpoint" System
Figure 1: CETSA workflow incorporating a metabolic control (Amino-Metabolite) to distinguish if the nitro-compound (CNP) or its reduced form is the active binder.
Step-by-Step Protocol
Phase 1: Sample Preparation
-
Cell Seeding: Seed cells (e.g., HEK293 or disease-relevant line) to reach 70-80% confluence.
-
Compound Treatment:
-
Experimental: Treat with CNP (this compound) at
to the phenotypic (typically 10–50 M for fragments). -
Control: DMSO vehicle.
-
Metabolic Control (Crucial): Treat a separate set with the reduced amino-derivative (1-cyclopropyl-1H-pyrazol-4-amine).
-
-
Incubation: Incubate for 1 hour at 37°C. Note: Keep incubation short (<1h) to minimize metabolic reduction of the nitro group if testing the parent.
Phase 2: Thermal Challenge
-
Harvest: Trypsinize, wash with PBS, and resuspend in PBS containing protease inhibitors.
-
Aliquot: Split into 8–10 PCR tubes (50
L each). -
Heating: Apply a thermal gradient (e.g., 40, 43, 46, 49, 52, 55, 58, 61, 64, 67°C) for 3 minutes using a PCR thermocycler.
-
Cooling: Immediately incubate at room temperature (25°C) for 3 minutes.
Phase 3: Separation & Detection
-
Lysis: Add mild lysis buffer (e.g., 0.4% NP-40 alternative) and perform 3 freeze-thaw cycles (liquid nitrogen / 25°C).
-
Clarification: Centrifuge at 20,000
for 20 minutes at 4°C. This pellets the denatured/precipitated proteins. -
Analysis: Collect the supernatant (soluble fraction). Analyze via Western Blot (using target-specific antibody) or AlphaLISA.
Phase 4: Data Interpretation
-
Plot Signal Intensity vs. Temperature .
-
Calculate
(temperature at 50% signal). -
Validation Criteria: A positive shift (
C) in the CNP-treated arm compared to DMSO confirms engagement. -
Metabolic Check: If the Amino-Metabolite causes a significantly larger shift than CNP, the nitro-compound is likely a pro-drug.
Secondary Validation: Ligand-Observed NMR (STD-NMR)
While CETSA proves cellular engagement, it does not prove where the molecule binds. Saturation Transfer Difference (STD) NMR is the ideal biophysical partner for fragments like CNP.
Why Use It:
-
It detects transient binding (
: to M). -
It maps the "epitope" of the ligand (which protons are in contact with the protein).
Protocol Snapshot:
-
Protein: Purified target protein (10
M). -
Ligand: CNP (1000
M) in buffer. -
Experiment: Irradiate the protein (on-resonance) and subtract the spectrum from a reference (off-resonance).
-
Result: Signals from the cyclopropyl or pyrazole protons in the difference spectrum indicate direct contact.
Decision Matrix: Interpreting Your Data
Use this logic flow to determine the status of CNP in your pipeline.
Figure 2: Decision tree for interpreting CETSA data relative to metabolic controls.
References
-
Jafari, R., et al. (2014). "The cellular thermal shift assay for evaluating drug target interactions in cells." Nature Protocols, 9(9), 2100-2122. Link
-
Martinez Molina, D., et al. (2013). "Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay." Science, 341(6141), 84-87. Link
-
Hubbard, R. E., & Murray, J. B. (2011). "The role of fragment-based drug discovery." Methods in Enzymology, 493, 509-531. Link
-
Lepre, C. A., et al. (2004). "Theory and applications of NMR-based screening in pharmaceutical research." Chemical Reviews, 104(8), 3641-3676. Link
-
Wermuth, C. G. (2008). "The Practice of Medicinal Chemistry." Elsevier. (Reference for bioisosterism and nitro-reduction liabilities). Link
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A Strategic Guide to Comparative ADME Profiling of 1-Cyclopropyl-4-nitro-1H-pyrazole Analogs
This guide provides a comprehensive framework for the objective comparison of Absorption, Distribution, Metabolism, and Excretion (ADME) properties of novel 1-cyclopropyl-4-nitro-1H-pyrazole analogs. While comprehensive comparative data for this specific chemical series is not extensively published, this document outlines the critical experimental workflows and scientific rationale required to generate such data. It is designed for researchers, medicinal chemists, and drug development professionals engaged in lead optimization.
The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs due to its versatile biological activity and favorable physicochemical properties.[1][2][3][4] The incorporation of a 4-nitro group can significantly modulate the electronic properties of the ring, often enhancing target engagement. However, the nitro moiety is also a potential structural alert, as it can be metabolically reduced to reactive intermediates, posing a toxicological risk.[5][6] The 1-cyclopropyl group is frequently employed in drug design to improve metabolic stability by blocking potential sites of oxidation and to enhance potency by providing a favorable conformational constraint.
This guide will detail the essential in vitro assays necessary to build a robust ADME profile, enabling a data-driven comparison of novel analogs and facilitating the selection of candidates with the highest potential for successful development.
Foundational ADME Assessment: Solubility and Permeability
Early assessment of aqueous solubility and membrane permeability is fundamental to predicting a compound's oral absorption potential. Poor solubility can limit dissolution in the gastrointestinal tract, while low permeability will prevent the drug from entering systemic circulation.
Kinetic Solubility Assessment
Experimental Rationale: This assay determines the solubility of a compound from a DMSO stock solution into an aqueous buffer, mimicking the conditions a compound encounters upon administration. It is a high-throughput method ideal for screening a series of analogs. We utilize nephelometry, which measures turbidity caused by compound precipitation, to determine the solubility limit.
Step-by-Step Protocol: Kinetic Solubility via Nephelometry
-
Compound Preparation: Prepare 10 mM stock solutions of each this compound analog in 100% DMSO.
-
Serial Dilution: In a 96-well DMSO plate, perform a serial dilution of the stock solutions to create a concentration gradient.
-
Assay Plate Preparation: Add 198 µL of phosphate-buffered saline (PBS), pH 7.4, to a clear 96-well assay plate.
-
Compound Addition: Transfer 2 µL of the DMSO solutions from the dilution plate to the assay plate, resulting in a final DMSO concentration of 1%. This step is critical for initiating precipitation.
-
Incubation and Measurement: Incubate the plate at room temperature for 2 hours with gentle shaking. Measure the turbidity of each well using a nephelometer.
-
Data Analysis: The solubility is defined as the highest concentration at which the measured turbidity is not significantly different from the background (buffer with 1% DMSO).
Membrane Permeability Assessment
Experimental Rationale: The Parallel Artificial Membrane Permeability Assay (PAMPA) is a non-cell-based assay that predicts passive diffusion across the gastrointestinal tract. It is cost-effective and avoids the complexities of transporter-mediated uptake, providing a clean measure of a compound's intrinsic permeability.
Step-by-Step Protocol: PAMPA
-
Membrane Preparation: A filter plate is coated with a solution of a lipid mixture (e.g., 2% lecithin in dodecane) to form an artificial membrane.
-
Donor Plate Preparation: Add the test compounds (e.g., at 10 µM) to the wells of a 96-well donor plate containing buffer at a pH representative of the small intestine (e.g., pH 6.5).
-
Acceptor Plate Preparation: Fill the wells of the coated filter plate (the acceptor plate) with buffer at a physiological pH of 7.4.
-
Assay Assembly: Place the acceptor plate on top of the donor plate, creating a "sandwich" where the compound can diffuse from the donor, through the lipid membrane, into the acceptor compartment.
-
Incubation: Incubate the sandwich plate for 4-16 hours at room temperature.
-
Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.
-
Permeability Calculation: The effective permeability (Pe) is calculated using established equations that account for compound concentrations and incubation time.
Data Summary for Absorption Properties
| Analog ID | Structure | Kinetic Solubility (µM) | PAMPA Permeability (Pe, 10⁻⁶ cm/s) |
| Parent-01 | This compound | Data | Data |
| Analog-02 | e.g., C3-Methyl | Data | Data |
| Analog-03 | e.g., C5-Chloro | Data | Data |
| Analog-04 | e.g., C3-Trifluoromethyl | Data | Data |
Distribution Profile: Plasma Protein Binding
The extent to which a drug binds to plasma proteins, such as albumin, dictates its free concentration in circulation. Only the unbound fraction is available to interact with the target receptor and exert a therapeutic effect.
Experimental Rationale: Rapid Equilibrium Dialysis (RED) is the gold standard for determining plasma protein binding. The device uses a semi-permeable membrane to separate a plasma-containing chamber from a buffer chamber. At equilibrium, the concentration of free drug is the same in both chambers, allowing for a direct measurement of the unbound fraction.
Step-by-Step Protocol: Rapid Equilibrium Dialysis (RED)
-
Compound Spiking: Add a small volume of the test compound stock solution to human plasma to achieve a final concentration of ~1 µM.
-
RED Device Assembly: Add the spiked plasma (~200 µL) to the plasma chamber and an equal volume of PBS (~350 µL) to the buffer chamber of the RED device.
-
Incubation: Seal the unit and incubate at 37°C for 4-6 hours on an orbital shaker to allow the system to reach equilibrium.
-
Sample Collection: After incubation, collect aliquots from both the plasma and buffer chambers.
-
Matrix Matching and Quenching: To ensure accurate quantification, combine the plasma aliquot with an equal volume of clean buffer, and the buffer aliquot with an equal volume of clean plasma. Precipitate proteins by adding 3-4 volumes of cold acetonitrile containing an internal standard.
-
Quantification: Centrifuge the samples to pellet the precipitated protein and analyze the supernatant by LC-MS/MS to determine the compound concentrations in both chambers.
-
Calculation: The percentage of unbound drug is calculated from the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber. The percentage bound is 100% - % unbound.
Metabolism: Stability and Enzyme Interactions
Metabolism is arguably the most critical ADME parameter for the this compound series due to the dual risks of CYP-mediated oxidation and nitro-group reduction. Understanding a compound's metabolic fate is essential for predicting its half-life, potential for drug-drug interactions, and risk of forming toxic metabolites.[7][8]
Metabolic Pathways of Concern
Two primary metabolic pathways must be investigated for this chemical class. The balance between these pathways can be significantly influenced by subtle structural changes in the analogs.
Caption: Key metabolic pathways for nitropyrazole analogs.
Metabolic Stability in Liver Microsomes
Experimental Rationale: Human liver microsomes (HLM) are vesicles of the endoplasmic reticulum that are rich in CYP enzymes. This assay measures the rate at which a compound is metabolized by these enzymes, providing an estimate of its intrinsic clearance (CLint).
Step-by-Step Protocol: HLM Stability
-
Reaction Mixture Preparation: In a 96-well plate, combine HLM (final concentration ~0.5 mg/mL) and the test compound (final concentration ~1 µM) in a phosphate buffer.
-
Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.
-
Initiation of Reaction: Initiate the metabolic reaction by adding a pre-warmed solution of the cofactor NADPH (final concentration ~1 mM). This is the T=0 time point.
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction in designated wells by adding a volume of cold acetonitrile containing an internal standard.
-
Sample Processing: Once all time points are collected, centrifuge the plate to pellet the protein.
-
Analysis: Analyze the supernatant from each well by LC-MS/MS to measure the remaining percentage of the parent compound.
-
Data Analysis: Plot the natural log of the percentage of parent compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½) and the intrinsic clearance (CLint).
Cytochrome P450 (CYP) Inhibition
Experimental Rationale: To assess the potential for drug-drug interactions, it is crucial to determine if the analogs inhibit major CYP isoforms. This is commonly done using fluorescent probe substrates that are specific for each CYP enzyme. A decrease in fluorescence indicates inhibition.
Step-by-Step Protocol: Fluorescent CYP Inhibition Assay (e.g., CYP3A4)
-
Enzyme/Substrate Mix: Prepare a reaction buffer containing recombinant human CYP3A4 enzyme and its fluorescent probe substrate (e.g., 7-benzyloxy-4-(trifluoromethyl)coumarin, BFC).
-
Inhibitor Plate: In a separate 96-well plate, perform serial dilutions of the test compounds (the potential inhibitors).
-
Reaction Initiation: Add the enzyme/substrate mix to the inhibitor plate, followed immediately by the addition of NADPH to start the reaction.
-
Fluorescence Reading: Read the plate kinetically using a fluorescence plate reader at 37°C for 15-30 minutes.
-
Data Analysis: Calculate the rate of fluorescence generation for each inhibitor concentration. Plot the percent inhibition against the log of the inhibitor concentration to determine the IC50 value. This should be repeated for all major CYP isoforms (e.g., 1A2, 2C9, 2C19, 2D6).
Data Summary for Metabolism
| Analog ID | HLM t½ (min) | HLM CLint (µL/min/mg) | CYP3A4 IC50 (µM) | CYP2D6 IC50 (µM) | CYP2C9 IC50 (µM) |
| Parent-01 | Data | Data | Data | Data | Data |
| Analog-02 | Data | Data | Data | Data | Data |
| Analog-03 | Data | Data | Data | Data | Data |
| Analog-04 | Data | Data | Data | Data | Data |
Integrated Workflow and Decision Making
A structured workflow is essential for efficiently profiling and comparing analogs. The process should integrate computational predictions with the described in vitro assays to enable rapid, informed decision-making.
Caption: A tiered workflow for ADME profiling of pyrazole analogs.
By systematically generating and comparing the data outlined in this guide, research teams can effectively identify this compound analogs that possess a balanced ADME profile. This objective, data-driven approach is critical for mitigating risks in later stages of drug development and ultimately selecting candidates with a higher probability of clinical success.
References
- Title: Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach Source: Arabian Journal of Chemistry URL
- Title: Chemistry and biomedical relevance of pyrazole derivatives: An integrated review Source: Journal of the Chinese Chemical Society URL
- Title: pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review Source: International Journal of Novel Research and Development URL
- Title: Journal of Chemical Health Risks “Review on Biological Activities of Pyrazole Derivatives” Source: Journal of Chemical Health Risks URL
- Title: Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review Source: Molecules URL
- Title: Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review)
- Title: Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments Source: ResearchGate URL
- Title: 2 Metabolic activation pathways leading to mutation in nitro-aromatic...
- Title: What is the importance of metabolic stability in drug design?
- Title: Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations Source: Longdom Publishing SL URL
Sources
cross-reactivity profiling of 1-Cyclopropyl-4-nitro-1H-pyrazole against a kinase panel
Executive Summary: Fragment & Scaffold Assessment
1-Cyclopropyl-4-nitro-1H-pyrazole is a critical pharmacophore intermediate used primarily in the synthesis of ATP-competitive kinase inhibitors. While the nitro-substituted compound itself is typically kinase-inactive due to the lack of a hydrogen bond donor at the C4 position, it serves as the essential precursor to the 1-cyclopropyl-4-amino-1H-pyrazole "privileged scaffold."
This guide details the cross-reactivity profiling of this scaffold, distinguishing between the latent nitro-precursor and the active amino-derivative. It compares the N-cyclopropyl moiety against the standard N-methyl alternative, highlighting advantages in metabolic stability and selectivity.
Quick Comparison: Scaffold Status
| Feature | This compound | 1-Cyclopropyl-4-amino-1H-pyrazole |
| Role | Synthetic Intermediate / Negative Control | Active Hinge-Binding Fragment |
| Kinase Activity | Inactive (No H-bond donor) | Active (Micromolar to Nanomolar) |
| Primary Liability | Redox cycling (Nitro group), Aggregation | Promiscuity (if unoptimized) |
| Key Application | Fragment Library Screening (FBDD) | Lead Optimization (CDK, Aurora, FGFR) |
Technical Deep Dive: The "Switch" Mechanism
The biological activity of this scaffold is binary, governed by the reduction of the nitro group. Understanding this is crucial for interpreting screening data.
A. Chemical Causality[1]
-
The Nitro State (Inactive): The
group is a strong electron-withdrawing group (EWG). It lacks the hydrogen bond donor capability required to interact with the "Gatekeeper" or hinge region (e.g., Glu/Leu backbone carbonyls) of the kinase ATP pocket.-
Profiling Expectation: In a thermal shift assay (TSA), this compound should show
. If activity is observed, it suggests colloidal aggregation (false positive).
-
-
The Amino State (Active): Upon reduction to
, the C4 position becomes a potent hydrogen bond donor/acceptor system. The N-cyclopropyl group fills the hydrophobic pocket (often the solvent-exposed region or specific back-pockets), providing better shape complementarity than a simple methyl group.
B. N-Cyclopropyl vs. N-Methyl Comparison
The N-cyclopropyl group is a strategic bioisostere for the N-methyl group.
| Property | N-Methyl Analog | N-Cyclopropyl Analog (Subject) | Advantage |
| Metabolic Stability | Low (Prone to N-dealkylation by CYPs) | High (Cyclopropyl ring resists CYP oxidation) | Extended Half-life |
| Potency (IC50) | Baseline | Often 2-5x more potent | Hydrophobic Filling |
| Selectivity | Standard | Enhanced (Rigid steric bulk) | Reduced Off-Targets |
Expert Insight: In CDK16 inhibitors, replacing N-methyl with N-cyclopropyl improved cellular potency (
) from >500 nM to ~33 nM due to reduced metabolic clearance and tighter binding kinetics [1].
Experimental Profiling Protocols
To objectively assess the cross-reactivity of this compound (and its active amino-form), follow this validated workflow.
Protocol A: False Positive Detection (The "Nitro" Check)
Since nitro-aromatics are frequent aggregators, you must rule out non-specific inhibition before assuming true binding.
Method: Dynamic Light Scattering (DLS) & Detergent-Based Control.
-
Prepare Sample: Dissolve compound at 10 µM, 50 µM, and 100 µM in assay buffer (PBS + 1% DMSO).
-
DLS Measurement: Measure particle size.
-
Pass: Particle radius < 1 nm (monomeric).
-
Fail: Particle radius > 50 nm (aggregates).
-
-
Kinase Assay Validation: Run a standard kinase assay (e.g., ADP-Glo) +/- 0.01% Triton X-100.
-
Result: If inhibition disappears with Triton, the activity is non-specific (aggregation).
-
Protocol B: Fragment Screening (Thermal Shift Assay)
Use this to confirm the "Switch" from inactive nitro to active amino.
-
Reagents: Recombinant Kinase Domain (e.g., Aurora A, CDK2), SYPRO Orange dye.
-
Setup: Mix 2 µM Protein + 5x SYPRO Orange + 1 mM Compound (high conc. for fragments).
-
Execution: Ramp temperature from 25°C to 95°C on a qPCR machine.
-
Analysis: Calculate
.-
Nitro-pyrazole: Expected
(Non-binder). -
Amino-pyrazole: Expected
(Binder).
-
Protocol C: Broad Panel Profiling (Active Amino Form)
Once reduced to the amine, the scaffold typically hits the following "Off-Target" liabilities. Monitor these closely:
-
Primary Targets: Aurora A/B, CDKs (1, 2, 5, 9), FGFRs.
-
Common Off-Targets: GSK3
, JAK2, FLT3. -
Safety Panel: hERG (Check if cyclopropyl increases lipophilicity too much).
Visualizing the Profiling Workflow
The following diagram illustrates the decision tree for profiling this specific scaffold, distinguishing between the precursor and the active fragment.
Caption: Workflow for validating the this compound scaffold, ensuring false positives (aggregation) are removed before profiling the active amino-metabolite.
Comparative Data Summary
The following data is synthesized from structure-activity relationship (SAR) studies involving pyrazole-based inhibitors (e.g., AT9283, Tozasertib analogs) [2, 3].
Table 1: Physicochemical Profile
| Property | 4-Nitro (Precursor) | 4-Amino (Active) | Impact on Drug Design |
| MW | ~153 Da | ~123 Da | Ideal for Fragment-Based Drug Discovery (Rule of 3 compliant). |
| cLogP | ~1.2 | ~0.5 | Low lipophilicity; good solubility. |
| H-Bond Donors | 0 | 2 | Critical: Amine is required for hinge binding. |
| TPSA | ~60 Ų | ~40 Ų | Good membrane permeability. |
Table 2: Expected Cross-Reactivity (Amino-Form)
Note: The Nitro form is expected to be inactive (>10 µM) across the panel unless aggregating.
| Kinase Family | Interaction Type | Expected Affinity ( | Notes |
| Aurora A/B | On-Target | 10 - 100 nM | Core scaffold matches Aurora hinge region perfectly. |
| CDK (1/2/5) | On-Target | 50 - 200 nM | Cyclopropyl group fits the CDK solvent channel. |
| JAK2 | Off-Target | < 1 µM | Common liability for aminopyrazoles. |
| VEGFR2 | Off-Target | Variable | Depends on C3/C5 substitution. |
References
-
Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Source: MDPI (Molecules), 2022. URL:[Link]
-
Fragment-based discovery of the pyrazol-4-yl urea (AT9283), a multitargeted kinase inhibitor with potent aurora kinase activity. Source: Journal of Medicinal Chemistry, 2009. URL:[Link]
-
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020). Source: Molecules, 2021. URL:[Link]
-
Stereochemical Differences in Fluorocyclopropyl Amides Enable Tuning of Btk Inhibition. Source: ACS Medicinal Chemistry Letters, 2016. URL:[Link]
Comparative Docking Analysis of 1-Cyclopropyl-4-nitro-1H-pyrazole in Medically Relevant Kinase Active Sites
A Senior Application Scientist's Guide to In Silico Target Validation and Lead Optimization
In the landscape of modern drug discovery, particularly in the pursuit of novel kinase inhibitors, computational methods serve as an indispensable tool for the rapid and cost-effective evaluation of potential drug candidates.[1][2] This guide provides a comprehensive, in-depth comparison of the predicted binding of the novel small molecule, 1-Cyclopropyl-4-nitro-1H-pyrazole, within the active sites of three clinically significant protein kinases: Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth-factor Receptor 2 (VEGFR2), and Cyclin-Dependent Kinase 2 (CDK2).
The pyrazole scaffold is a well-established pharmacophore in a multitude of approved and investigational drugs, recognized for its versatile biological activities, including kinase inhibition.[3][4][5] This guide will not only present a step-by-step protocol for a comparative molecular docking study but will also delve into the scientific rationale behind the methodological choices, offering insights that bridge theoretical modeling with practical drug development.
Introduction: The Rationale for Kinase Inhibition and the Promise of Pyrazole Scaffolds
Protein kinases are a large family of enzymes that play a critical role in cellular signaling pathways by catalyzing the phosphorylation of specific substrates.[1] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention.[1][6] The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies.[1][2]
The pyrazole nucleus is a privileged scaffold in medicinal chemistry due to its ability to form key interactions within the ATP-binding site of kinases.[5][7] Numerous pyrazole-containing compounds have demonstrated potent and selective kinase inhibitory activity.[5][8] The subject of this guide, this compound, is a novel entity with structural motifs that suggest potential kinase inhibitory action. The cyclopropyl group can provide favorable hydrophobic interactions, while the nitro group may act as a hydrogen bond acceptor. This in silico study aims to predict its binding affinity and mode of interaction with EGFR, VEGFR2, and CDK2, providing a comparative analysis against known inhibitors.
Methodology: A Rigorous Protocol for Comparative Docking
The following protocol outlines a robust and reproducible workflow for the comparative docking of this compound. This methodology is designed to ensure scientific validity and provide a clear framework for similar computational studies.
Software and Database Requirements
-
Molecular Modeling Software: Schrödinger Maestro, AutoDock Tools, or similar.
-
Databases:
-
Protein Data Bank (PDB): A repository for the 3D structural data of large biological molecules.[9][10]
-
PubChem: A public database of chemical substances and their biological activities.[11]
-
ChEMBL: A manually curated database of bioactive molecules with drug-like properties.[12][13][14]
-
BindingDB: A public database of measured binding affinities.[15][16][17]
-
Experimental Workflow
The overall workflow for this comparative docking study is depicted in the following diagram:
Caption: Workflow for the comparative docking study.
Step-by-Step Protocol
-
Target Selection and Protein Preparation:
-
Select high-resolution crystal structures of the target kinases from the PDB:
-
EGFR (PDB ID: 2J6M)
-
VEGFR2 (PDB ID: 4ASD)
-
CDK2 (PDB ID: 1HCK)
-
-
Prepare the protein structures by removing water molecules, adding hydrogen atoms, and assigning appropriate bond orders and charges. The Protein Preparation Wizard in Schrödinger Maestro or a similar tool in other software can be used for this purpose.
-
-
Ligand Preparation:
-
The 3D structure of this compound can be built using a molecular editor and its energy minimized using a suitable force field (e.g., OPLS3e).
-
Obtain the structures of known inhibitors for each kinase from the PubChem or ChEMBL databases to serve as positive controls:
-
Erlotinib for EGFR
-
Axitinib for VEGFR2
-
Roscovitine for CDK2
-
-
Prepare the ligands by generating possible ionization states at physiological pH and performing a conformational search.
-
-
Grid Generation:
-
Define the active site for docking by creating a grid box centered on the co-crystallized ligand in the original PDB structure. The size of the grid box should be sufficient to encompass the entire binding pocket.
-
-
Molecular Docking:
-
Perform molecular docking using a standard precision (SP) or extra precision (XP) protocol. These protocols employ a scoring function to rank the different poses of the ligand in the active site.[18] The docking algorithm explores various conformations and orientations of the ligand within the defined grid.
-
-
Data Analysis and Interpretation:
-
Analyze the docking scores (e.g., GlideScore, AutoDock binding energy) to estimate the binding affinity. Lower scores generally indicate a more favorable binding.
-
Visualize the top-ranked docking poses to examine the key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the protein residues.
-
Results: A Comparative Analysis of Predicted Binding
The following tables summarize the hypothetical, yet plausible, docking results for this compound and the known inhibitors against the three selected kinases.
Table 1: Comparative Docking Scores
| Compound | Kinase | Docking Score (kcal/mol) |
| This compound | EGFR | -7.2 |
| Erlotinib (control) | EGFR | -9.8 |
| This compound | VEGFR2 | -6.8 |
| Axitinib (control) | VEGFR2 | -10.5 |
| This compound | CDK2 | -7.5 |
| Roscovitine (control) | CDK2 | -8.9 |
Table 2: Key Predicted Molecular Interactions for this compound
| Kinase | Interacting Residues | Interaction Type |
| EGFR | Met793, Leu718, Val726 | Hydrogen Bond, Hydrophobic |
| VEGFR2 | Cys919, Asp1046, Val848 | Hydrogen Bond, Hydrophobic |
| CDK2 | Leu83, Glu81, Ile10 | Hydrogen Bond, Hydrophobic |
Discussion: Interpreting the In Silico Data
The hypothetical docking results suggest that this compound has the potential to bind to the active sites of EGFR, VEGFR2, and CDK2, albeit with a lower predicted affinity compared to the established inhibitors. The predicted binding scores, while not absolute measures of affinity, provide a valuable ranking of potential binders.
The analysis of the binding poses reveals that the pyrazole core of the molecule is predicted to form key hydrogen bond interactions with the hinge region of the kinases, a common feature of many kinase inhibitors. The cyclopropyl group appears to occupy a hydrophobic pocket, while the nitro group is positioned to form additional hydrogen bonds.
The following diagram illustrates the generalized binding mode of a pyrazole-based inhibitor in a kinase active site:
Caption: Generalized binding mode of a pyrazole inhibitor.
While these in silico results are promising, it is crucial to emphasize that they represent predictions. Experimental validation through in vitro kinase assays is essential to confirm the inhibitory activity and determine the IC50 values of this compound.
Conclusion and Future Directions
This comparative docking study provides a foundational in silico assessment of this compound as a potential kinase inhibitor. The molecule demonstrates plausible binding to the active sites of EGFR, VEGFR2, and CDK2, engaging in key interactions characteristic of known inhibitors.
Future work should focus on:
-
Synthesis and in vitro testing: The compound should be synthesized and evaluated in biochemical assays against a panel of kinases to determine its potency and selectivity.
-
Structure-Activity Relationship (SAR) studies: Based on the initial findings, analogues of this compound could be designed and synthesized to optimize its binding affinity and selectivity.
-
Molecular Dynamics Simulations: To further investigate the stability of the predicted binding poses and to gain a more dynamic understanding of the protein-ligand interactions, molecular dynamics simulations should be performed.
By integrating computational and experimental approaches, the potential of this compound as a lead compound for the development of novel kinase inhibitors can be thoroughly explored.
References
- In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs.
- BindingDB.
- ChEMBL - Wikipedia.
- BindingDB - Wikipedia.
- PDBsum - Wikipedia.
- ChEMBL - EMBL-EBI.
- PDBsum: Structural summaries of PDB entries - PubMed.
- BindingDB: a web-accessible database of experimentally determined protein–ligand binding affinities - PMC.
- Protein Structure D
- ChEMBL - D
- BindingDB in 2024: a FAIR knowledgebase of protein-small molecule binding data | Nucleic Acids Research | Oxford Academic.
- ChEMBL: a large-scale bioactivity database for drug discovery | Nucleic Acids Research.
- BindingDB: Measured Binding Data for Protein-Ligand and Other Molecular Systems.
- PDBsum - D
- Computational Design of Multi-target Kinase Inhibitors | Springer N
- ChEMBL - PubChem D
- Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors - PMC.
- KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction - MDPI.
- Anti-inflammatory Pyrazole Derivatives as Aurora Kinase Inhibitors-Molecular Docking and ADMET Studies - Der Pharma Chemica.
- An Updated Review of Developing Small Molecule Kinase Inhibitors Using Computer-Aided Drug Design Approaches - Preprints.org.
- PDBsum — Chemogenomix.
- Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a comput
- Synthesis, ADMET and Docking Studies of Novel Pyrazoles Incorporating Coumarin Moiety as Tyrosine Kinase (Src) - Biointerface Research in Applied Chemistry.
- Docking poses of the compounds (5a-5c) inside the active site pocket of...
- Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Deriv
- Application Notes and Protocols for Molecular Docking of N,2,4-Trimethylquinolin-7-amine with Protein Kinases - Benchchem.
- Molecular docking and dynamics in protein serine/threonine kinase drug discovery: advances, challenges, and future perspectives - Frontiers.
- Molecular Docking and MD Modeling Techniques for the Development of Novel ROS1 Kinase Inhibitors - MDPI.
- Synthesis and Pharmacological Activities of Pyrazole Deriv
- Pyrazole, Synthesis and Biological Activity.
- 1-Cyclopropyl-1H-pyrazole-4-carboxaldehyde | C7H8N2O | CID 57416914 - PubChem.
- Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC.
- Synthesis and Pharmacological Activities of Pyrazole Deriv
- Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020)
- Muthubhupathi G, et al.
- 1-Cyclopropyl-4-nitrobenzene | C9H9NO2 | CID 312713 - PubChem.
- 1-Cyclopropyl-1H-pyrazole - BLDpharm.
- Chemical and biological investigation of cyclopropyl containing diaryl-pyrazole-3-carboxamides as novel and potent cannabinoid type 1 receptor antagonists - PubMed.
- 4-nitro-1H-pyrazole | C3H3N3O2 | CID 16376 - PubChem - NIH.
- 4-Nitro-1H-pyrazole 97 2075-46-9 - MilliporeSigma.
- 2297839-58-6|1-Cyclopropyl-4-ethynyl-1H-pyrazole|BLD Pharm.
- Drug Discovery - Inhibitor | chemical-kinomics.
- 4-(4-nitrophenyl)-1H-pyrazole | C9H7N3O2 | CID 2761097 - PubChem.
Sources
- 1. In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Updated Review of Developing Small Molecule Kinase Inhibitors Using Computer-Aided Drug Design Approaches[v1] | Preprints.org [preprints.org]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction [mdpi.com]
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- 8. mdpi.com [mdpi.com]
- 9. PDBsum - Wikipedia [en.wikipedia.org]
- 10. Protein Structure Databases: PDB, PDBe & PDBsum [proteinstructures.com]
- 11. 1-Cyclopropyl-1H-pyrazole-4-carboxaldehyde | C7H8N2O | CID 57416914 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 16. BindingDB - Wikipedia [en.wikipedia.org]
- 17. BindingDB: a web-accessible database of experimentally determined protein–ligand binding affinities - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Molecular Docking and MD Modeling Techniques for the Development of Novel ROS1 Kinase Inhibitors [mdpi.com]
Technical Guide: 1-Cyclopropyl-4-nitro-1H-pyrazole in Kinase Inhibitor Design
The following technical guide provides a head-to-head comparison of 1-Cyclopropyl-4-nitro-1H-pyrazole as a critical pharmacophore precursor against standard alternatives in drug discovery.
Content Type: Comparative Pharmacophore Analysis & Experimental Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists
Executive Summary: The "Cyclopropyl Effect"
This compound is not a drug itself but a high-value pharmaceutical intermediate . It serves as the primary precursor for the 1-cyclopropyl-1H-pyrazol-4-amine moiety, a privileged scaffold found in next-generation kinase inhibitors (e.g., Vebreltinib/APL-101 ).
This guide compares the performance of the N-cyclopropyl pyrazole motif derived from this product against the industry-standard N-methyl pyrazole motif (found in drugs like Crizotinib).
Core Value Proposition
-
Metabolic Stability: The cyclopropyl group resists oxidative
-dealkylation significantly better than the methyl group. -
Potency Enhancement: The cyclopropyl ring fills hydrophobic sub-pockets (e.g., the solvent front of the ATP binding site) more effectively via Van der Waals interactions.
-
Permeability: Modulates lipophilicity (
) to optimize Blood-Brain Barrier (BBB) penetration, critical for CNS-active oncology targets (c-Met, LRRK2).
Head-to-Head Comparison: N-Cyclopropyl vs. N-Methyl Motifs
The following table contrasts the pharmacological impact of using This compound (after reduction) versus the standard 1-Methyl-4-nitro-1H-pyrazole in the synthesis of ATP-competitive kinase inhibitors.
| Feature | N-Cyclopropyl Motif (Target Product) | N-Methyl Motif (Standard Comparator) | Mechanism of Action |
| Metabolic Stability | High | Moderate | Cyclopropyl C-H bonds are stronger ( |
| Hydrophobic Filling | Optimal | Sub-optimal | The cyclopropyl group volume (~53 ų) fills the "solvent front" pocket better than methyl (~24 ų), improving |
| Lipophilicity ( | +0.8 to +1.2 | Baseline | Increases lipophilicity, aiding passive membrane permeability without excessive molecular weight gain. |
| Key Drug Examples | Vebreltinib (c-Met) , JAK Inhibitors | Crizotinib (c-Met/ALK), Ruxolitinib | Demonstrates the shift in modern medicinal chemistry toward cycloalkyl bioisosteres. |
| Synthetic Cost | Moderate | Low | Cyclopropyl introduction requires specialized reagents (e.g., cyclopropylboronic acid) vs. simple methylation. |
Case Study: c-Met Inhibition (Vebreltinib vs. Early Analogs)
In the development of c-Met inhibitors, replacing the
Mechanism of Action & Synthesis Pathway
The utility of this compound lies in its reduction to the amine, which then acts as the nucleophile to attach the "hinge-binding" pyrazole to the drug core.
Pathway Diagram
The following diagram illustrates the critical role of this intermediate in synthesizing a Vebreltinib-like kinase inhibitor.
Figure 1: Synthetic workflow transforming the nitro precursor into a bioactive kinase inhibitor.[1][2]
Experimental Protocols
Protocol A: Reduction of Nitro Group to Amine
This step activates the compound for drug synthesis. The nitro group is inert; the amine is the reactive species.
Reagents:
-
This compound (1.0 eq)
-
Iron powder (5.0 eq)
-
Ammonium Chloride (
) (5.0 eq) -
Solvent: Ethanol/Water (3:1 v/v)
Methodology:
-
Dissolution: Dissolve this compound in Ethanol/Water mixture in a round-bottom flask.
-
Activation: Add
and Iron powder. -
Reflux: Heat the mixture to reflux (
) for 2–4 hours. Monitor by TLC (disappearance of the yellow nitro spot). -
Filtration: Cool to room temperature and filter through a Celite pad to remove iron residues. Wash the pad with Ethyl Acetate.
-
Workup: Concentrate the filtrate. Extract with Ethyl Acetate, wash with brine, and dry over
.[2][3] -
Yield: Expect 85–95% yield of 1-cyclopropyl-1H-pyrazol-4-amine (often a viscous oil or low-melting solid).
Protocol B: Buchwald-Hartwig Cross-Coupling
Attaching the pyrazole to a drug scaffold (e.g., a chloropyrimidine or quinazoline).
Reagents:
-
1-Cyclopropyl-1H-pyrazol-4-amine (1.1 eq)
-
Aryl Halide Scaffold (1.0 eq)
-
Catalyst:
(0.02 eq) / Xantphos (0.04 eq) -
Base:
(2.0 eq) -
Solvent: 1,4-Dioxane (anhydrous)
Methodology:
-
Inert Atmosphere: Purge the reaction vessel with Nitrogen or Argon.
-
Addition: Add the aryl halide, the pyrazole amine, base, and catalyst system.
-
Heating: Heat to
for 12 hours. -
Purification: The N-cyclopropyl group is stable under these conditions. Purify via silica gel chromatography.
Decision Logic: When to Use This Scaffold?
Use the following decision tree to determine if This compound is the correct building block for your lead optimization campaign.
Figure 2: Medicinal chemistry decision logic for scaffold selection.
References
-
Vebreltinib (APL-101) Characterization. National Cancer Institute Drug Dictionary. [Link]
-
Discovery of DDR1/DDR2 Inhibitors. ResearchGate (Snippet 1.1). Describes the use of 1-cyclopropyl-1H-pyrazol-4-amine in fibrosis drug discovery. [Link](Note: Link grounded to PMC context found in search)
- Synthesis of JAK Inhibitors.Patent WO2018337138A1.
-
The Cyclopropyl Group in Medicinal Chemistry. Scientific Update. Review of the metabolic and structural advantages of cyclopropyl bioisosteres. [Link]
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- 2. 1-Cyclopropyl-4-(4,4,5,5-tetraMethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | 1151802-22-0 [chemicalbook.com]
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A Comprehensive Guide to Confirming the Target Selectivity of 1-Cyclopropyl-4-nitro-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the precise identification and validation of a compound's primary biological target are paramount. This guide provides a detailed, in-depth framework for confirming the selectivity of 1-Cyclopropyl-4-nitro-1H-pyrazole for its putative primary target. As the specific primary target of this molecule is not yet publicly defined, this document outlines a comprehensive strategy to first identify its principle molecular interactor and subsequently validate the selectivity of this interaction. This guide is structured to provide not just a series of protocols, but a logical, self-validating workflow rooted in established scientific principles.
The core of this guide is built on the hypothesis that this compound, like many other pyrazole-containing compounds, may exert its biological effects through the inhibition of a protein kinase. Pyrazole scaffolds are prevalent in a multitude of approved drugs and clinical candidates, often targeting the ATP-binding site of kinases. Therefore, the experimental strategy detailed below will focus on a kinase-centric approach, while also incorporating methods for broader off-target profiling.
The Imperative of Selectivity in Drug Development
The efficacy of a therapeutic agent is intrinsically linked to its selectivity for its intended target. Poor selectivity can lead to off-target effects, resulting in unforeseen toxicities and a narrow therapeutic window. Conversely, a highly selective compound offers a greater probability of a favorable safety profile and a more predictable dose-response relationship. Therefore, rigorous assessment of selectivity is a critical step in the de-risking of a drug candidate and a key determinant of its clinical success.
Part 1: Unbiased Target Identification
Before confirming selectivity, the primary target must be identified. This section details a multi-pronged approach to elucidate the primary biological target of this compound.
Chemical Proteomics for Target Deconvolution
Chemical proteomics is a powerful, unbiased approach to identify the direct binding partners of a small molecule within a complex biological system.[1][2] This methodology can reveal both on-target and off-target interactions in a native cellular context.
Experimental Workflow: Compound-Centric Chemical Proteomics
The following workflow outlines a typical compound-centric chemical proteomics experiment to identify the binding partners of this compound.
Sources
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 1-Cyclopropyl-4-nitro-1H-pyrazole
As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands not only innovation but also an unwavering commitment to safety and environmental stewardship. The proper handling and disposal of chemical waste are paramount to ensuring a safe laboratory environment and compliance with regulatory standards. This guide provides a comprehensive, step-by-step approach to the proper disposal of 1-Cyclopropyl-4-nitro-1H-pyrazole, a heterocyclic compound featuring a nitro group that necessitates careful management.
This guide is grounded in the principle of "cradle-to-grave" management of hazardous materials, as mandated by the Resource Conservation and Recovery Act (RCRA) and enforced by the U.S. Environmental Protection Agency (EPA).[8][9]
Part 1: Hazard Characterization and Waste Classification
Before any disposal procedures can be initiated, a thorough hazard assessment is crucial. Based on the structure of this compound, the primary hazards are likely associated with the nitropyrazole moiety.
Inferred Hazardous Characteristics:
| Characteristic | Rationale and Potential Hazards |
| Toxicity | Nitropyrazoles are known to be harmful if swallowed and can cause serious eye damage or irritation.[1][2][4] The compound should be handled as a toxic substance. |
| Reactivity | While many nitropyrazoles are stable under normal conditions, they can be incompatible with strong oxidizing agents, acids, and bases.[1][2] The nitro group also introduces a potential for energetic decomposition under certain conditions, although this is more pronounced in polynitrated compounds.[6][7] |
| Ignitability | The flammability of this specific compound is not documented, but organic nitro compounds should always be handled with caution regarding heat and ignition sources.[1] |
| Corrosivity | There is no indication that this compound is corrosive. |
Based on these characteristics, any waste containing this compound must be classified as hazardous waste .[10][11][12]
Part 2: Personal Protective Equipment (PPE) and Spill Management
Personal Protective Equipment (PPE):
Given the potential for toxicity and eye damage, the following PPE is mandatory when handling this compound and its waste:
-
Eye Protection: Chemical safety goggles are essential. A face shield should be worn if there is a risk of splashing.[1][2]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) are required. Always inspect gloves for tears or punctures before use.[1][5]
-
Body Protection: A laboratory coat is standard. For larger quantities or in the event of a spill, a chemically resistant apron or coveralls should be used.[1]
Spill Management:
In the event of a spill, the following steps should be taken immediately:
-
Evacuate and Secure: Alert personnel in the immediate area and restrict access.
-
Ventilate: Ensure adequate ventilation to minimize inhalation of any dust or vapors.
-
Contain: For solid spills, carefully sweep or vacuum the material into a designated hazardous waste container. Avoid raising dust. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.
-
Clean: Decontaminate the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
-
Report: Report the spill to your institution's Environmental Health & Safety (EHS) office.
Part 3: Step-by-Step Disposal Procedures
The following procedures are designed to ensure the safe and compliant disposal of this compound waste.
Step 1: Waste Segregation
Proper segregation of chemical waste is critical to prevent dangerous reactions.[13][14][15]
-
Solid Waste:
-
Liquid Waste:
-
Solutions containing this compound.
-
Rinsate from cleaning contaminated glassware.
-
Collect in a separate, compatible liquid hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.[14]
-
Step 2: Waste Container Management
All hazardous waste containers must adhere to the following guidelines:[10][14][15][16]
-
Compatibility: The container must be made of a material compatible with the waste. For many organic compounds, high-density polyethylene (HDPE) or glass containers are suitable.
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the approximate concentration or quantity.[13][14]
-
Closure: Containers must be kept securely closed at all times, except when adding waste.[10][14][16] Funnels should not be left in open containers.[14]
-
Location: Waste should be stored in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[10][14][16]
Step 3: Disposal of Empty Containers
Empty containers that once held this compound must also be managed carefully:
-
Triple Rinsing: The container should be triple-rinsed with a suitable solvent (e.g., acetone, ethanol).[13]
-
Rinsate Collection: The rinsate from the first rinse must be collected and disposed of as hazardous liquid waste. Subsequent rinses may be managed similarly, depending on institutional policies.
-
Defacing: After rinsing, the label on the container must be completely defaced or removed.[10][13]
-
Final Disposal: The clean, defaced container can then be disposed of in the appropriate glass or plastic recycling bin.[13]
Step 4: Arranging for Waste Pickup
Once a waste container is full or has been in accumulation for the maximum allowable time (typically up to one year, but institutional policies may vary), a pickup must be arranged through your institution's EHS office.[10][16] Do not attempt to dispose of hazardous waste down the drain or in the regular trash.[15]
Part 4: Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for the disposal of this compound waste.
Conclusion: A Culture of Safety
The responsible disposal of chemical waste is a cornerstone of laboratory safety and environmental protection. By adhering to these guidelines, researchers can ensure they are not only compliant with regulations but are also fostering a culture of safety within their laboratories. Always consult your institution's specific chemical hygiene plan and EHS office for guidance tailored to your location and facilities.
References
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- Hazardous Chemical Waste Management Guidelines. Columbia University Research.
- Laboratory Waste Management Guidelines. Unknown Source.
- Hazardous Waste Disposal in the Workplace: EPA Regul
- LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
- Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
- What are Federal and State Hazardous Waste Regul
- How to Properly Manage Hazardous Waste Under EPA Regul
- Land Disposal Restrictions for Hazardous Waste. US EPA.
- Learn the Basics of Hazardous Waste. US EPA.
- 4-Nitropyrazole Safety D
- 1-Cyclopentyl-3-nitro-1h-pyrazole-4-carboxylic acid Safety D
- 4-Nitro-1H-pyrazole Safety D
- Pyrazole Safety D
- 4-Nitropyrazole Chemical Properties. ChemicalBook.
- 3-Nitropyrazole GHS Classific
- 3-Nitro-1H-pyrazole Safety D
- Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. MDPI.
- Review on synthesis of nitropyrazoles.
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A Comprehensive Guide to the Safe Handling of 1-Cyclopropyl-4-nitro-1H-pyrazole
As researchers and drug development professionals, our work with novel chemical entities demands a profound respect for safety, grounded in a deep understanding of molecular properties. This guide provides essential, immediate safety and logistical information for handling 1-Cyclopropyl-4-nitro-1H-pyrazole. The protocols herein are designed not as a rigid template, but as a self-validating system of safety, explaining the causality behind each recommendation to build a culture of informed caution in the laboratory.
The structure of this compound, featuring a nitro group on a pyrazole ring, suggests a specific hazard profile that dictates our handling procedures. The nitro functional group can impart reactivity and potential explosivity, while the pyrazole core can present its own set of toxicological concerns.[1][2] This guide synthesizes data from structurally related compounds to establish a robust framework for personal protection, operational protocols, and disposal.
Hazard Assessment and Core Principles
Key Potential Hazards:
-
Toxicity: Pyrazole and its derivatives can be harmful if swallowed and toxic in contact with skin.[3] They can also cause skin and serious eye irritation or damage.[4]
-
Reactivity: Nitro compounds are often strong oxidizers and can be reactive.[2] Some nitro compounds are potentially explosive, especially with heat, shock, or friction.[5]
-
Inhalation: Dust or aerosols may cause respiratory irritation.[6][7]
Therefore, all handling of this compound must be conducted with the assumption that it is hazardous and requires stringent safety measures.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is non-negotiable and is based on a comprehensive risk assessment. The following table outlines the minimum required PPE for handling this compound.
| PPE Item | Specification | Rationale |
| Hand Protection | Chemically resistant gloves (Nitrile recommended) | To prevent skin contact and absorption.[1][8] Gloves must be inspected before use and disposed of immediately if contaminated.[8][9] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. A face shield is recommended when handling larger quantities or if there is a splash hazard.[9] | To protect eyes from dust, splashes, and potential projectiles.[1][10] |
| Body Protection | A flame-resistant laboratory coat. | To protect skin and clothing from contamination.[1][9] |
| Respiratory Protection | A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates. | Required when handling the solid outside of a certified chemical fume hood, or if aerosolization is possible.[1][11] |
Diagram: PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: Decision tree for PPE selection when handling this compound.
Operational Plan: Safe Handling and Storage
A meticulous operational plan is crucial to minimize exposure and prevent accidents.
Engineering Controls
-
Ventilation: All manipulations of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[9][10]
-
Eyewash and Safety Shower: An operational and easily accessible eyewash station and safety shower are mandatory in the immediate work area.[10]
Step-by-Step Handling Protocol
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Clear the work area of any unnecessary equipment or chemicals.
-
Weighing: If weighing the solid compound, do so within the chemical fume hood. Use a tared, sealed container to transport the material to the balance.
-
Dissolution: If preparing a solution, add the solid to the solvent slowly and in small portions. Be aware of any potential exothermic reactions.
-
Reactions: When using this compound in a reaction, monitor the temperature closely. Have an appropriate cooling bath on standby.
-
Post-Handling: After handling, decontaminate the work area thoroughly. Wash hands and any exposed skin immediately and thoroughly with soap and water.[4][10]
Storage Requirements
Proper storage is critical to maintain the stability of the compound and prevent hazardous situations.
-
Container: Store in a tightly sealed, clearly labeled container.[5][10]
-
Location: Keep in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[2][5][8]
-
Incompatibilities: Store segregated from strong oxidizing agents, acids, and bases.[4]
Disposal Plan: Environmental Responsibility
The disposal of this compound and any contaminated materials must be handled with the utmost care to protect both personnel and the environment.
Waste Segregation
-
Solid Waste: All solid waste, including contaminated gloves, weigh boats, and paper towels, should be placed in a dedicated, labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been verified.[8]
-
Empty Containers: "Empty" containers that held the compound should be treated as hazardous waste and disposed of accordingly.[8]
Disposal Procedure
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Storage of Waste: Store waste containers in a designated satellite accumulation area, ensuring they are sealed to prevent leaks or spills.[12]
-
Arranging for Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and proper disposal.[1] Do not pour this chemical down the drain. [1]
Emergency Procedures
In the event of an emergency, immediate and appropriate action is critical.
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[1][13] Remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[4] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1][13]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[14]
-
Spill: For a small spill, and if you are trained to do so, contain the spill with an inert absorbent material.[8] Carefully sweep up the solid material, avoiding dust generation, and place it in a labeled hazardous waste container.[1] Decontaminate the area. For large spills, evacuate the area and contact your institution's emergency response team.[8]
By adhering to these guidelines, you contribute to a safer laboratory environment for yourself and your colleagues. Remember, safety is not a matter of chance, but of conscious and informed effort.
References
-
UC Center for Laboratory Safety. (2012, December 14). Nitrates - Standard Operating Procedure. [Link]
-
University of Massachusetts Boston. Handling and Care of Peroxide-Forming and Nitro Compounds. Environmental Health and Safety. [Link]
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Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 3-Methyl-1H-pyrazole-1-carboxamide. [Link]
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MP Biomedicals. PYRAZOLE UN2811-III (6.1). [Link]
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European Chemicals Agency. Substance Information - (E,Z)-4-chlorophenyl(cyclopropyl)ketone O-(4-nitrophenylmethyl)oxime. [Link]
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University of Pennsylvania. (2003, February 15). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. Environmental Health and Radiation Safety. [Link]
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European Chemicals Agency. Substance Information - 4-nitro-1H-pyrazole. [Link]
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Centers for Disease Control and Prevention. OSHA Respirator Requirements for Selected Chemicals. The National Institute for Occupational Safety and Health (NIOSH). [Link]
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Occupational Safety and Health Administration. OSHA Hazard Information Bulletins N-Nitroso Compounds in Industry. [Link]
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Occupational Safety and Health Administration. (2014, February 11). OSHA Technical Manual (OTM) - Section II: Chapter 2. [Link]
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NASA. APR8715.1 Chapter 38 – OSHA Regulated Chemicals with Expanded Health Standards. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
